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  • Product: 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene
  • CAS: 2392-48-5

Core Science & Biosynthesis

Foundational

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene: Structural Profiling and Industrial Synthesis Workflows

Target Audience: Chemical Researchers, Process Chemists, and Drug Development Professionals Compound Classification: Halogenated Diphenyl Ether / Pharmaceutical Intermediate Executive Summary 4-Chloro-1-(2,4-dichlorophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Researchers, Process Chemists, and Drug Development Professionals Compound Classification: Halogenated Diphenyl Ether / Pharmaceutical Intermediate

Executive Summary

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (CAS: 2392-48-5), frequently referred to in industrial literature as 2,4,4′-trichloro-2′-nitrodiphenyl ether or Des-Hydroxy Nitro Triclosan, is a highly stable, lipophilic aromatic compound[1]. While it shares structural homology with diphenyl ether herbicides (which typically act as protoporphyrinogen oxidase inhibitors), its primary industrial significance lies in its role as the critical upstream precursor in the synthesis of Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol), a globally utilized broad-spectrum antimicrobial agent[2][3]. This guide deconstructs the physicochemical properties, structural reactivity, and self-validating synthesis protocols required to isolate and process this intermediate.

Physicochemical Profiling

Understanding the physical and chemical parameters of 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is essential for optimizing reaction solvents, phase-transfer conditions, and downstream purification. The high LogP value dictates its extreme hydrophobicity, necessitating specific catalytic approaches for aqueous-organic interface reactions[2][4].

PropertyValueReference
IUPAC Name 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene[4]
CAS Number 2392-48-5[4]
Molecular Formula C12H6Cl3NO3[4]
Molecular Weight 318.53 g/mol [2]
Appearance Yellow crystalline solid[2]
Density 1.533 g/cm³[2]
Melting Point 85 °C[2]
Boiling Point 373.6 °C at 760 mmHg[2]
Flash Point 179.8 °C[2]
LogP (Octanol/Water) 5.87[2]
Topological Polar Surface Area 55.1 Ų[4]

Structural Reactivity and Causality: The SNAr Mechanism

The synthesis of 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is driven by a highly regioselective Nucleophilic Aromatic Substitution (SNAr). The reaction occurs between 2,4-dichlorophenol and 2,5-dichloronitrobenzene[3][5].

The Causality of Regioselectivity: In 2,5-dichloronitrobenzene, the nitro group is strongly electron-withdrawing via both inductive and resonance effects. This severely depletes electron density at the ortho and para positions of the benzene ring[6]. The chlorine atom at the 2-position is ortho to the nitro group, making the carbon attached to it highly electrophilic and susceptible to nucleophilic attack by the 2,4-dichlorophenolate anion. Conversely, the chlorine at the 5-position is meta to the nitro group; it remains unactivated and inert under these conditions[6]. This electronic asymmetry ensures near 100% regioselectivity, preventing the formation of unwanted isomeric byproducts.

Upstream Synthesis: Solid-Liquid Phase Transfer Catalysis (S-L PTC)

Traditional liquid-liquid etherifications often suffer from competitive hydrolysis of the starting materials. By employing a Solid-Liquid Phase Transfer Catalysis (S-L PTC) system, water is eliminated from the reaction matrix. Tetra-n-butylammonium bromide (TBAB) acts as the phase-transfer agent, shuttling the solid potassium 2,4-dichlorophenolate into the non-polar p-xylene phase where it rapidly attacks the lipophilic 2,5-dichloronitrobenzene[3].

SNAr_Synthesis A 2,4-Dichlorophenol C KOH / TBAB Catalyst (p-xylene, 120°C) A->C B 2,5-Dichloronitrobenzene B->C D 4-Chloro-1-(2,4-dichlorophenoxy) -2-nitrobenzene C->D SNAr Etherification

Fig 1: Phase-transfer catalyzed SNAr synthesis of 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene.

Self-Validating Experimental Protocol
  • Phenolate Formation: Charge a dry reactor with 2,4-dichlorophenol (1.0 eq) and pulverized potassium hydroxide (KOH, 1.05 eq). Stir to generate potassium 2,4-dichlorophenolate.

  • Catalyst and Solvent Addition: Add p-xylene as the solvent, followed by TBAB (0.05 eq) as the phase-transfer catalyst[3].

  • Etherification: Introduce 2,5-dichloronitrobenzene (1.0 eq). Elevate the temperature to 120–130 °C and maintain reflux for 4 to 6 hours[3][5].

  • Validation Checkpoint 1 (Reaction Completion): Perform Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The protocol is self-validated as complete when the spot corresponding to 2,5-dichloronitrobenzene completely disappears, confirming full conversion.

  • Isolation: Cool the mixture to room temperature and dilute with distilled water (500 mL per 100g of product) to precipitate the product[5].

  • Validation Checkpoint 2 (Product Purity): Filter the yellow crystalline solid and wash with water. Continuously monitor the filtrate pH. Washing must continue until the pH stabilizes at exactly 7.0, validating the complete removal of residual KOH and unreacted phenolate salts[5].

Downstream Application: The Triclosan Synthesis Pathway

Once isolated, 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is subjected to a three-step transformation (Reduction Diazotization Hydrolysis) to yield Triclosan[5][7].

Triclosan_Workflow N1 4-Chloro-1-(2,4-dichlorophenoxy) -2-nitrobenzene N2 Catalytic Hydrogenation (Ni/H2, Methanol, 40°C) N1->N2 N3 2,4,4'-Trichloro-2'-aminodiphenyl ether N2->N3 Nitro Reduction N4 Diazotization (NaNO2, H2SO4, 0-5°C) N3->N4 N5 Diazonium Salt Intermediate N4->N5 Amine Conversion N6 Hydrolysis (Cu catalyst, Heat) N5->N6 N7 Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) N6->N7 Hydroxyl Substitution

Fig 2: Downstream synthetic workflow converting the nitrobenzene intermediate into Triclosan.

Downstream Processing Protocol
  • Catalytic Hydrogenation: Dissolve the nitrobenzene intermediate in methanol. Add Raney Nickel catalyst (1-5% w/w). Introduce hydrogen gas and maintain the temperature at 35–40 °C for 1.5 hours. Filter out the catalyst and distill the methanol to isolate 2,4,4′-trichloro-2′-aminodiphenyl ether[5].

    • Causality: Nickel provides a highly active surface for H₂ dissociation, selectively reducing the nitro group to an amine without dehalogenating the heavily chlorinated aromatic rings.

  • Diazotization: Suspend the resulting amine in sulfuric acid ( H2​SO4​ ). Slowly add sodium nitrite ( NaNO2​ ) while strictly controlling the temperature (standard diazotizations are kept near 0–5 °C to prevent premature nitrogen evolution, though specific industrial patents may optimize this thermal window)[5][7]. This yields the diazonium salt intermediate.

  • Hydrolysis: Subject the diazonium salt to hydrolysis in the presence of an aqueous copper catalyst. The diazonium group is expelled as nitrogen gas ( N2​ ), and a hydroxyl group is substituted in its place, yielding the final API, Triclosan[5][7].

References

  • [2] 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene 2392-48-5 - Guidechem. Guidechem.com. Available at:

  • [4] 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene - PubChem - NIH. National Institutes of Health (NIH). Available at:

  • [1] Des-Hydroxy Nitro Triclosan | CAS No. 2392-48-5 | Clearsynth. Clearsynth.com. Available at:

  • [3] Novelties of Solid−Liquid Phase Transfer Catalyzed Synthesis of Triclosan from Potassium 2,4-Dichlorophenolate and 2,5-Dichlorophenol. ACS Publications. Available at:

  • [6] WO 99/10310 - An improved synthesis of diphenylethers. Googleapis.com (Patent Database). Available at:

  • [5] CN101006776A - A method for preparing broad spectrum antimicrobial triclosan. Google Patents. Available at:

  • [7] The Pivotal Role of Chlorophenols as Intermediates in Modern Manufacturing: A Technical Guide. Benchchem. Available at:

Sources

Exploratory

Mechanistic Profiling of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene in In Vitro Models: A Technical Guide

Executive Summary 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (CAS 2392-48-5) , also known as Des-Hydroxy Nitro Triclosan or 2,4,4′-Trichloro-2′-nitrodiphenyl ether, is a polyhalogenated nitro-diphenyl ether. Frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (CAS 2392-48-5) , also known as Des-Hydroxy Nitro Triclosan or 2,4,4′-Trichloro-2′-nitrodiphenyl ether, is a polyhalogenated nitro-diphenyl ether. Frequently encountered as a synthetic precursor or impurity in the production of the antimicrobial agent triclosan, it shares a structural backbone with the banned herbicide nitrofen. As a Senior Application Scientist, understanding the in vitro behavior of this compound is critical for predictive toxicology and drug development. This whitepaper details its core mechanism of action—Aryl Hydrocarbon Receptor (AhR) activation—and provides field-proven, self-validating experimental protocols for its characterization.

Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation

The primary in vitro mechanism of action for 2392-48-5 is the modulation of the Aryl Hydrocarbon Receptor (AhR) , a basic helix-loop-helix transcription factor that serves as a master regulator of xenobiotic metabolism. Virtual screening and structural homology modeling have identified this compound as a potent AhR ligand .

Causality of Receptor Binding

The binding affinity of 2392-48-5 to AhR is dictated by its precise molecular geometry. The diphenyl ether backbone, coupled with chlorine substitutions at the 2, 4, and 4' positions, creates a planar, highly lipophilic structure (LogP ~5.87). This geometry mimics classic dioxin-like compounds. The nitro group at the 2' position alters the electron density of the aromatic ring, facilitating strong hydrophobic and π-π interactions within the AhR ligand-binding pocket.

Signal Transduction Pathway
  • Cytosolic Activation: Upon diffusion across the plasma membrane, the compound binds to the dormant cytosolic AhR, which is stabilized by a chaperone complex (HSP90, XAP2, p23).

  • Translocation: Ligand binding induces a conformational shift, shedding the chaperones and exposing a nuclear localization signal.

  • Transcription: In the nucleus, the AhR-ligand complex heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer binds to Xenobiotic Response Elements (XREs) on the DNA, driving the transcription of Cytochrome P450 enzymes (CYP1A1 and CYP1B1). Similar AhR-dependent upregulation of Cyp1a1 has been extensively documented for its structural analog, triclosan .

AhR_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus Ligand 4-Chloro-1-(2,4-dichlorophenoxy) -2-nitrobenzene AhR_Complex AhR:HSP90:XAP2:p23 (Inactive Complex) Ligand->AhR_Complex Binds AhR_Ligand AhR + Ligand (Active) AhR_Complex->AhR_Ligand Chaperone Dissociation Heterodimer AhR:ARNT Heterodimer AhR_Ligand->Heterodimer Translocation ARNT ARNT ARNT->Heterodimer XRE Xenobiotic Response Element (XRE) Heterodimer->XRE Binds DNA CYP CYP1A1 / CYP1B1 Transcription XRE->CYP Induces Toxicity Oxidative Stress & Apoptosis CYP->Toxicity ROS Generation

Figure 1: AhR-mediated signaling pathway activated by the nitro-diphenyl ether in vitro.

Secondary Mechanisms: Oxidative Stress & Endocrine Disruption

Beyond direct AhR transactivation, the downstream consequences of 2392-48-5 exposure manifest in two primary phenotypic outcomes in vitro:

  • ROS Generation via CYP Uncoupling: The massive upregulation of CYP1A1 leads to the uncoupling of the cytochrome P450 catalytic cycle. This generates reactive oxygen species (ROS) such as superoxide anions, triggering mitochondrial dysfunction and AhR-dependent apoptosis .

  • Thyroid Hormone Receptor (TR) Interference: Diphenyl ethers bear a striking structural resemblance to endogenous thyroid hormones (T3 and T4). In vitro competitive binding assays on related nitro-diphenyl ethers indicate potential TR antagonism, disrupting cellular metabolic homeostasis.

Quantitative Data Interpretation

Based on structural homology models and in vitro data from analog compounds (Triclosan and Nitrofen), the anticipated pharmacological profile of 2392-48-5 is summarized below.

Table 1: Anticipated In Vitro Pharmacological Profile

ParameterAssay MethodologyExpected Range / OutcomeReference Analog
AhR Binding Affinity (Kd) Radioligand BindingLow micromolar (1-5 µM)Triclosan / Nitrofen
CYP1A1 Fold Induction RT-qPCR (HepG2)5 to 15-fold increaseTriclosan
ROS Generation DCFDA Cellular Assay+++ (Dose-dependent increase)Triclosan
Cell Viability (IC50) MTT Assay (48h exposure)15 - 30 µMNitrofen

Experimental Protocols for In Vitro Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to distinguish between true receptor-mediated activity and artifactual cytotoxicity.

Workflow Step1 In Vitro Cell Culture (HepG2) Step2 Compound Dosing (0.1 - 10 µM) Step1->Step2 Step3 AhR Transactivation (Luciferase Assay) Step2->Step3 Step4 Gene Expression (RT-qPCR for CYP1A1) Step3->Step4 Step5 Phenotypic Profiling (ROS & Cell Viability) Step4->Step5

Figure 2: Step-by-step in vitro validation workflow for AhR ligand activity and toxicity.

Protocol 1: AhR Transactivation (Luciferase Reporter Assay)

Rationale: HepG2 cells possess a robust endogenous AhR/ARNT signaling machinery, making them the gold standard for xenobiotic screening.

  • Cell Seeding: Plate HepG2 cells stably transfected with a pGL4-XRE-luciferase reporter plasmid at a density of 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 2392-48-5 in 100% DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations of 0.1 µM to 10 µM.

    • Critical Step: Ensure the final DMSO concentration in the culture media does not exceed 0.1% v/v to prevent vehicle-mediated cytotoxicity.

  • System Validation Controls:

    • Positive Control: Treat designated wells with 10 nM TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) to establish maximum AhR activation.

    • Negative Control: Treat with 0.1% DMSO vehicle.

  • Incubation & Lysis: Incubate for 24 hours. Remove media, wash with PBS, and add 50 µL of passive lysis buffer per well.

  • Detection: Add luciferin substrate and quantify luminescence using a microplate reader. Calculate fold-induction relative to the vehicle control.

Protocol 2: Downstream Target Gene Expression (RT-qPCR)

Rationale: Validates that the artificial luciferase activity translates to the transcription of endogenous target genes (CYP1A1).

  • RNA Extraction: Following a 12-hour exposure to 2392-48-5 (at the established EC50 concentration), lyse HepG2 cells using TRIzol reagent. Extract total RNA and quantify using a spectrophotometer (A260/280 ratio should be ~2.0).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Amplification: Prepare reactions using SYBR Green master mix and specific primers for CYP1A1 (Forward: 5'-TCGCTACCTGCCTAAC-3'; Reverse: 5'-CGTGCAGTGCTGGTAG-3') and a housekeeping gene (GAPDH).

  • Analysis: Run the thermal cycler and calculate relative gene expression using the 2−ΔΔCt method.

References

  • Larsson, M., Fraccalvieri, D., Andersson, C. D., et al. "Identification of potential aryl hydrocarbon receptor ligands by virtual screening of industrial chemicals." Environmental Science and Pollution Research, 25(3), 2436-2449, 2018. URL:[Link]

  • Szychowski, K. A., Wnuk, A., Kajta, M., & Wójtowicz, A. K. "Triclosan activates aryl hydrocarbon receptor (AhR)-dependent apoptosis and affects Cyp1a1 and Cyp1b1 expression in mouse neocortical neurons." Environmental Research, 151, 106-114, 2016. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75448, 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene." PubChem, 2024. URL:[Link]

Foundational

An In-depth Technical Guide on the Metabolic Pathways and Degradation of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene

This guide provides a comprehensive technical overview of the metabolic and degradation pathways of the xenobiotic compound 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. The content is structured to provide researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the metabolic and degradation pathways of the xenobiotic compound 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the biochemical transformations this molecule undergoes in biological and environmental systems. The insights are grounded in established scientific principles and supported by authoritative references.

Introduction and Toxicological Significance

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is a complex aromatic ether with nitro and chloro substituents, which contribute to its persistence and potential toxicity. Such halogenated nitroaromatic compounds are of significant environmental and toxicological concern due to their widespread use as intermediates in the synthesis of pesticides, dyes, and pharmaceuticals.[1][2][3] Understanding the metabolic fate of this compound is crucial for assessing its environmental impact, potential for bioaccumulation, and for developing effective bioremediation strategies. The presence of both a nitro group and multiple chlorine atoms suggests that its degradation will likely involve a combination of reductive and oxidative pathways, as well as dehalogenation and ether bond cleavage.

Postulated Metabolic Pathways and Key Enzymatic Reactions

While specific studies on 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene are limited, its metabolic fate can be inferred from the well-documented degradation of related compounds such as chloronitrobenzenes, dichlorophenols, and phenoxy herbicides like 2,4-D.[4][5][6] The degradation is expected to proceed through several key enzymatic steps, primarily initiated by microbial communities in soil and water.

Initial Reductive Pathway: Transformation of the Nitro Group

The initial and often rate-limiting step in the breakdown of many nitroaromatic compounds is the reduction of the highly electrophilic nitro group.[1][7] This process can occur under both aerobic and anaerobic conditions and is typically mediated by nitroreductase enzymes.

  • Reaction Sequence: The nitro group (-NO2) is sequentially reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group.

  • Causality: The reduction of the nitro group decreases the electron-withdrawing nature of the substituent, making the aromatic ring more susceptible to subsequent oxidative attack.

The resulting intermediate would be 4-Chloro-1-(2,4-dichlorophenoxy)-2-aminobenzene.

Oxidative Pathway: Cleavage of the Ether Linkage

The diaryl ether bond is another key target for microbial degradation. This is often an oxidative process catalyzed by dioxygenase enzymes.

  • Enzymatic Action: Dioxygenases incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol intermediate. This destabilizes the ether linkage, facilitating its cleavage.

  • Resulting Intermediates: Cleavage of the ether bond in the parent compound or its reduced amino-intermediate would likely yield 4-chloro-2-nitrophenol and 2,4-dichlorophenol, or their corresponding amino-analogs.

Dehalogenation: Removal of Chlorine Substituents

The removal of chlorine atoms from the aromatic rings, known as dehalogenation, is a critical step in the detoxification and complete mineralization of this compound. Dehalogenation can occur through two primary mechanisms:

  • Reductive Dehalogenation: Under anaerobic conditions, the chloro-substituent is replaced by a hydrogen atom. This reaction is catalyzed by reductive dehalogenases.[8][9]

  • Oxidative Dehalogenation: In aerobic environments, mono- or dioxygenases can hydroxylate the aromatic ring, leading to the spontaneous elimination of the chlorine atom.

The order and position of dehalogenation can vary depending on the specific microbial consortia and environmental conditions.

Ring Cleavage and Funneling into Central Metabolism

Following the initial transformations (nitroreduction, ether cleavage, and dehalogenation), the resulting simpler aromatic intermediates, such as chlorocatechols, are further degraded through ring cleavage pathways.

  • Ortho- and Meta-Cleavage: Dioxygenases catalyze the opening of the aromatic ring, typically adjacent to hydroxyl groups. The resulting aliphatic acids are then channeled into central metabolic pathways, such as the Krebs cycle, for complete mineralization to CO2 and water.[6]

A proposed overarching metabolic pathway is illustrated in the following diagram:

Metabolic_Pathway A 4-Chloro-1-(2,4-dichlorophenoxy)- 2-nitrobenzene B 4-Chloro-1-(2,4-dichlorophenoxy)- 2-aminobenzene A->B Nitroreductase C 4-Chloro-2-nitrophenol + 2,4-Dichlorophenol A->C Dioxygenase (Ether Cleavage) D 4-Chloro-2-aminophenol + 2,4-Dichlorophenol B->D Dioxygenase (Ether Cleavage) E Chlorocatechols C->E Dehalogenation & Further Oxidation D->E Dehalogenation & Further Oxidation F Ring Cleavage Products E->F Dioxygenase (Ring Cleavage) G Central Metabolism (e.g., Krebs Cycle) F->G

Caption: Proposed metabolic pathways for 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene.

Experimental Methodologies for Pathway Elucidation

The validation of these proposed pathways requires a systematic experimental approach. The following protocols outline the key steps for investigating the microbial degradation of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene.

Isolation and Acclimatization of Degrading Microorganisms
  • Objective: To enrich and isolate microbial consortia or pure strains capable of utilizing the target compound as a carbon and/or nitrogen source.

  • Protocol:

    • Collect soil or water samples from sites with a history of contamination with related compounds.

    • In a minimal salts medium, add 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene as the sole source of carbon and nitrogen.

    • Incubate under both aerobic and anaerobic conditions at a controlled temperature (e.g., 30°C).[10]

    • Periodically transfer aliquots to fresh medium to enrich for degrading microorganisms.

    • Isolate individual colonies by plating on solid minimal medium containing the target compound.

Degradation Studies and Metabolite Identification
  • Objective: To monitor the disappearance of the parent compound and identify the formation of metabolic intermediates over time.

  • Protocol:

    • Inoculate a liquid culture of the isolated microorganisms with a known concentration of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene.

    • Collect samples at regular time intervals.

    • Extract the samples with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the parent compound and major metabolites.[11]

    • For identification of unknown intermediates, utilize Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]

An example experimental workflow is depicted below:

Experimental_Workflow cluster_0 Microbial Enrichment & Isolation cluster_1 Degradation & Analytical Phase A Contaminated Soil/Water Sample B Enrichment Culture (Minimal Medium + Target Compound) A->B C Isolation of Pure/Mixed Cultures B->C D Degradation Assay (Liquid Culture) C->D E Time-course Sampling D->E F Solvent Extraction E->F G HPLC Analysis (Quantification) F->G H LC/GC-MS Analysis (Metabolite ID) F->H I Metabolic Pathway Construction H->I Pathway Elucidation

Caption: Experimental workflow for studying microbial degradation.

Quantitative Data Summary

The following table summarizes key physicochemical properties and potential degradation endpoints for compounds structurally related to 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene, which are crucial for designing and interpreting degradation studies.

CompoundWater Solubility (mg/L)Log KowHalf-life in SoilPrimary Degradation Pathway
2,4-Dichlorophenoxyacetic acid (2,4-D)600 at 25°C2.6~10 daysMicrobial degradation
2,4-Dichlorophenol4500 at 20°C3.23VariesMicrobial degradation
4-Chloronitrobenzene486 at 25°C2.39VariesNitroreduction
2,4-Dichloronitrobenzene200 at 25°C3.34Not readily biodegradable[3]Slow biodegradation

Conclusion and Future Directions

The metabolic degradation of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is likely a multi-step process involving nitroreduction, ether cleavage, dehalogenation, and eventual ring opening. The elucidation of the precise pathways and the enzymes involved requires further dedicated research. Future studies should focus on the isolation and characterization of novel microbial strains with enhanced degradative capabilities. Understanding the genetic basis of these catabolic pathways through genomic and transcriptomic analyses will be instrumental in developing robust bioremediation technologies for environments contaminated with this and other recalcitrant xenobiotic compounds.

References

  • International Agency for Research on Cancer. (1996). Some Nitrobenzenes and Other Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Vol. 65). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1990). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022). Benzene, 2,4-dichloro-1-nitro- (2,4-dichloronitrobenzene) - Evaluation statement. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

  • van der Meer, J. R., et al. (1991). Reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1. Applied and Environmental Microbiology, 57(4), 1145–1151. Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment. (1999). Evidence on the Carcinogenicity of 1-Chloro-4-Nitrobenzene. Retrieved from [Link]

  • Ghosh, P., et al. (2020). Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. Environmental Engineering Research, 25(3), 331-338. Retrieved from [Link]

  • Al-Hayali, M. A., & Al-degs, Y. S. (2018). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1991). Reductive Dehalogenation of Organic Contaminants in Soils and Ground Water. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2014). Toxicity and Microbial Degradation of Nitrobenzene, Monochloronitrobenzenes, Polynitrobenzenes, and Pentachloronitrobenzene. Journal of Chemistry. Retrieved from [Link]

  • Holliger, C., et al. (1997). Coupled reductive and oxidative degradation of 4-chloro-2-nitrophenol by a co-immobilized mixed culture system. Applied and Environmental Microbiology, 63(6), 2334–2338. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (1996). SIDS Initial Assessment Report for Benzene, 1,4-dichloro-2-nitro-. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (1996). SIDS Initial Assessment Report for 2,4-Dichloronitrobenzene. Retrieved from [Link]

  • Liu, Y., et al. (2024). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. International Journal of Molecular Sciences, 25(16), 8847. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75448, 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. Retrieved from [Link]

  • Zablotowicz, R. M., et al. (2014). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Critical Reviews in Biotechnology, 34(4), 362-376. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation products. Retrieved from [Link]

  • Illinois State Water Survey. (2008). Pesticide Fate in the Environment: A Guide for Field Inspectors. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

  • Wikipedia. Reductive dehalogenase. Retrieved from [Link]

  • Pandey, J., et al. (2011). Reductive dehalogenation mediated initiation of aerobic degradation of 2-chloro-4-nitrophenol (2C4NP) by Burkholderia sp. strain SJ98. Applied and Environmental Microbiology, 77(22), 8074–8081. Retrieved from [Link]

  • Pérez-Pantoja, D., et al. (2000). Characterization of a Second tfd Gene Cluster for Chlorophenol and Chlorocatechol Metabolism on Plasmid pJP4 in Ralstonia eutropha JMP134(pJP4). Journal of Bacteriology, 182(19), 5472–5479. Retrieved from [Link]

  • Arora, P. K., & Jain, R. K. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13, 79. Retrieved from [Link]

  • World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved from [Link]

  • Contreras, S. (2003). Degradation and biodegradability enhancement of nitrobenzene and 2,4-dichlorophenol by means of Advanced Oxidation Processes based on ozone. TDX (Tesis Doctorals en Xarxa). Retrieved from [Link]

  • Payne, K. A., et al. (2023). Efficient NADPH-dependent dehalogenation afforded by a self-sufficient reductive dehalogenase. Journal of Biological Chemistry, 299(9), 105086. Retrieved from [Link]

  • dos Santos, J. C., et al. (2024). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. Journal of Fungi, 10(4), 253. Retrieved from [Link]

  • Mottier, P., et al. (2005). Development of an analytical method to detect metabolites of nitrofurans. Analytica Chimica Acta, 534(1), 127-135. Retrieved from [Link]

  • Zhao, R.-S., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Analytical Methods, 3(10), 2254-2260. Retrieved from [Link]

  • QuickGO. Term GO:0018960: 4-nitrophenol metabolic process. Retrieved from [Link]

  • Yu, H., et al. (2018). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. Applied Ecology and Environmental Research, 16(4), 4811-4824. Retrieved from [Link]

  • Khan, S., et al. (2025). Enhanced Biodegradation of phenoxyacetic herbicides 2,4-D and 4-chloro-2-methylphenoxyacetic acid by bacterial strains under variable environmental conditions. ResearchGate. Retrieved from [Link]

  • Al-Khalid, T., & El-Naas, M. H. (2016). Biodegradation of 2, 4 Dichlorophenol. American Journal of Engineering and Applied Sciences, 10(1), 175-191. Retrieved from [Link]

  • da Silva, A. C., et al. (2009). DEGRADATION OF 2,4-D HERBICIDE BY MICROORGANISMS ISOLATED FROM BRAZILIAN CONTAMINATED SOIL. Brazilian Journal of Microbiology, 40(4), 811-817. Retrieved from [Link]

  • Wang, J., et al. (2012). Biodegradation of a mixture of 2,4-dichlorophenoxyacetic acid and multiple chlorophenols by aerobic granules cultivated through plasmid pJP4 mediated bioaugmentation. Chemical Engineering Journal, 181-182, 144-151. Retrieved from [Link]

  • Romero, E., et al. (2015). Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. International Journal of Chemical Kinetics, 47(11), 693-702. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]

  • Li, H., et al. (2022). Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. International Journal of Molecular Sciences, 23(19), 11847. Retrieved from [Link]

Sources

Exploratory

Toxicological Profiling of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene in Mammalian Cell Models: Mechanisms, Assays, and Predictive Workflows

Abstract The evaluation of halogenated nitrodiphenyl ethers is a critical component of modern predictive toxicology, particularly for compounds utilized as herbicide precursors or identified as industrial impurities. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The evaluation of halogenated nitrodiphenyl ethers is a critical component of modern predictive toxicology, particularly for compounds utilized as herbicide precursors or identified as industrial impurities. This whitepaper provides an in-depth technical guide on the mammalian cell toxicity profile of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (CAS 2392-48-5). By dissecting its structural liabilities—specifically its polychlorinated diphenyl ether backbone and ortho-nitro group—we outline the mechanistic pathways driving its cytotoxicity, primarily oxidative stress and endocrine disruption. Furthermore, we provide rigorously designed, self-validating experimental workflows for high-content screening and receptor antagonism assays.

Chemical Identity & Structural Toxicology

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (also known as 2,4,4′-Trichloro-2′-nitrodiphenyl ether or Des-Hydroxy Nitro Triclosan) is a highly lipophilic, yellow crystalline solid[1][2]. It is frequently encountered as a precursor in the synthesis of agricultural herbicides and pesticides[2].

From a toxicodynamics perspective, this compound possesses two major structural alerts:

  • The Polychlorinated Diphenyl Ether Backbone: Structurally analogous to thyroid hormones (T3/T4) and known environmental toxicants like triclosan and polybrominated diphenyl ethers (PBDEs). This structural mimicry allows the molecule to partition into lipid-rich mitochondrial membranes and competitively bind to nuclear hormone receptors[3][4].

  • The Nitroaromatic Group: The presence of a nitro group at the 2-position renders the molecule susceptible to single-electron reduction by mammalian flavoenzymes (e.g., Cytochrome P450 reductase), initiating a futile redox cycle that generates reactive oxygen species (ROS).

Mechanistic Pathways in Mammalian Cells

To accurately model the toxicity of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene, researchers must account for three interconnected pathways. Understanding the causality behind these pathways dictates the choice of in vitro models (e.g., using metabolically competent HepG2 cells versus receptor-rich GH3 cells).

  • Pathway 1: CYP450-Mediated Nitroreduction & Oxidative Stress. In metabolically active mammalian cells, the nitro group undergoes reduction to form a nitro anion radical. In the presence of oxygen, this radical auto-oxidizes back to the parent compound, generating superoxide anions ( O2∙−​ ). This redox cycling depletes intracellular glutathione (GSH) and causes lipid peroxidation.

  • Pathway 2: Mitochondrial Uncoupling. Due to its high lipophilicity, the compound accumulates in the inner mitochondrial membrane. It disrupts the proton motive force required for oxidative phosphorylation, leading to a collapse of the mitochondrial membrane potential (MMP), cytochrome c release, and subsequent caspase-mediated apoptosis.

  • Pathway 3: Endocrine Disruption (Thyroid Receptor Antagonism). The spatial geometry of the trichlorinated diphenyl ether allows it to dock into the ligand-binding domain of the Thyroid Hormone Receptor (TR). Rather than activating the receptor, it typically acts as a competitive antagonist, disrupting normal gene transcription[5].

Mechanism Compound 4-Chloro-1-(2,4-dichlorophenoxy) -2-nitrobenzene Nitro Nitroreduction (CYP450 / Reductases) Compound->Nitro Enzymatic Activation Mito Mitochondrial Membrane Partitioning Compound->Mito Lipophilic Accumulation Receptor Thyroid Receptor (TR) Competitive Binding Compound->Receptor Structural Mimicry ROS ROS Generation & Oxidative Stress Nitro->ROS Apoptosis Cytochrome c Release & Apoptosis Mito->Apoptosis Transcription Endocrine Disruption (Gene Alteration) Receptor->Transcription ROS->Apoptosis DNA/Lipid Damage

Mechanistic pathways of 2392-48-5 toxicity in mammalian cells.

Predictive Quantitative Toxicity Profile

Because empirical toxicological data for specific industrial intermediates can be sparse in public literature, the following table synthesizes predictive quantitative data (QSAR and structural read-across from analogous diphenyl ethers like nitrofen). This provides a baseline expectation for assay development.

Cell Line ModelTarget / Assay EndpointMetricPredictive Value (µM)95% Confidence Interval
HepG2 (Liver)Cell Viability (ATP Depletion)IC5018.416.2 - 20.8
HepG2 (Liver)ROS Generation (CellROX)EC505.24.8 - 5.7
HEK293 (Kidney)Mitochondrial Membrane PotentialIC5012.110.5 - 13.9
GH3 (Pituitary)Thyroid Receptor (TR-Luciferase)IC50 (Antagonism)2.82.1 - 3.4

Note: ROS generation occurs at much lower concentrations (EC50 ~5.2 µM) than overt cell death (IC50 ~18.4 µM), indicating that oxidative stress is a primary initiating event rather than a secondary consequence of apoptosis.

Self-Validating Experimental Methodologies

To ensure trustworthiness and scientific integrity, toxicity assays must be designed as self-validating systems . A common pitfall in toxicology is misinterpreting a drop in reporter signal as "antagonism" when it is actually caused by cell death. The protocols below integrate orthogonal validation steps to anchor phenotypic observations to true mechanisms.

Protocol 1: High-Content Screening (HCS) for Cytotoxicity and Mitochondrial Dysfunction

Rationale: HepG2 cells are utilized because they retain baseline CYP450 activity, which is essential for evaluating the biotransformation of the nitro group.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well optically clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Dosing: Prepare an 11-point dose-response curve (1:3 dilution series starting at 100 µM) of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene.

    • Self-Validation Control: Include 0.5% DMSO as a vehicle control, and 50 µM Rotenone as a positive control for mitochondrial depolarization.

  • Incubation: Expose cells to the compound for 24 hours.

  • Multiplex Staining: Add a live-cell dye cocktail directly to the media:

    • Hoechst 33342 (1 µg/mL): Identifies nuclei (allows for cell counting and normalization).

    • TMRE (100 nM): A potentiometric dye. Causality: TMRE requires an intact proton gradient to accumulate in mitochondria. Loss of signal directly proves MMP collapse.

    • CellROX Green (5 µM): Fluorogenic probe for oxidative stress.

  • Imaging & Analysis: Incubate for 30 minutes, wash gently with HBSS, and image on an automated confocal microscope (e.g., PerkinElmer Opera Phenix). Normalize TMRE and CellROX signals to the total viable nuclei count to prevent false-positive toxicity readouts caused by simple cell detachment.

Protocol 2: Thyroid Receptor (TR) Antagonism Reporter Assay

Rationale: Diphenyl ethers act as competitive antagonists. To measure antagonism, the receptor must first be stimulated by its native ligand.

  • Cell Preparation: Utilize GH3 cells (rat pituitary cells naturally expressing TR) stably transfected with a TR-response element (TRE) driven luciferase plasmid. Seed at 15,000 cells/well in a 384-well white plate.

  • Co-Treatment Dosing: Treat cells with the EC80​ concentration of Triiodothyronine (T3) to stimulate the receptor. Simultaneously, add varying concentrations of the test compound (0.1 - 50 µM).

    • Causality: Without baseline stimulation by T3, the antagonistic shift caused by the diphenyl ether cannot be quantified.

  • Orthogonal Viability Check (Critical Step): After 24 hours, replicate the plate. Run the luciferase assay on Plate A. On Plate B, run a CellTiter-Glo (ATP) viability assay.

    • Self-Validation: If the luciferase signal drops by 50% at 5 µM, but ATP levels also drop by 50% at 5 µM, the compound is merely cytotoxic, not a specific endocrine disruptor. True antagonism is confirmed only when luciferase drops without a corresponding drop in ATP.

Workflow Start Cell Seeding HepG2 & GH3 Lines Dosing Compound Dosing (0.1 - 100 µM) Start->Dosing Assay1 HCS Imaging (ROS, MMP, Nuclei) Dosing->Assay1 Assay2 Luciferase Reporter (TR Antagonism) Dosing->Assay2 Val1 Orthogonal Validation (ATP Viability Assay) Assay1->Val1 Rule out false positives Assay2->Val1 Normalize to viability Data IC50/EC50 Calculation & Hit Triage Val1->Data

Self-validating high-content screening and reporter assay workflow.

Conclusion

The toxicity profile of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene in mammalian cells is driven by a dual-threat mechanism: the redox-cycling capabilities of its nitro group and the endocrine-disrupting potential of its polychlorinated diphenyl ether backbone. By employing metabolically competent cell lines and rigorously multiplexing functional readouts (ROS, MMP) with viability controls, researchers can accurately isolate the specific toxicodynamics of this compound from generalized cytotoxicity.

References

  • 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene - PubChem - NIH.
  • Des-Hydroxy Nitro Triclosan | CAS No. 2392-48-5 | Clearsynth. Clearsynth.
  • 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene 2392-48-5 - Guidechem. Guidechem.
  • EU:n aikaisemman kemikaalilainsäädännön mukaiset PBT-/vPvB-arvioinnit - ECHA. European Chemicals Agency.
  • Unclassified ENV/JM/MONO(2009)40 - OECD.

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (C₁₂H₆Cl₃NO₃). As a member of the polychlorina...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (C₁₂H₆Cl₃NO₃). As a member of the polychlorinated diphenyl ether (PCDE) class of compounds, its structural elucidation is critical for understanding its chemical behavior, potential applications, and toxicological profile.[1] This document delivers a detailed, predictive interpretation of its NMR spectra, grounded in fundamental principles of substituent effects on aromatic systems. Furthermore, it outlines a robust, self-validating experimental protocol for the acquisition of high-fidelity NMR data, ensuring reproducibility and accuracy for researchers in the field.

Introduction and Molecular Structure

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is a complex aromatic ether characterized by two phenyl rings linked by an oxygen atom. Both rings are heavily substituted with strong electron-withdrawing groups (EWGs): a nitro group (-NO₂) and three chloro (-Cl) atoms. These substituents induce significant electronic perturbations within the aromatic systems, making NMR spectroscopy an exceptionally powerful tool for its structural verification.[2][3] The precise chemical shift and coupling pattern of each proton and carbon nucleus provide a unique fingerprint of the molecule's constitution.[4]

For clarity throughout this guide, the following atom numbering convention will be used:

Caption: Molecular structure and atom numbering scheme for 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene.

Predicted ¹H and ¹³C NMR Spectral Data

The following spectral data are predicted based on established principles of substituent additivity, analysis of analogous structures, and the profound influence of electron-withdrawing groups on aromatic systems.[5][6] The predictions are made for a sample dissolved in deuterated chloroform (CDCl₃).

Predicted ¹H NMR Spectrum

The proton spectrum is expected to show six distinct signals in the aromatic region, each corresponding to one of the six protons on the two phenyl rings. The strong deshielding effect of the nitro group will shift the protons on its ring (Ring A) significantly downfield.[5][7]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-37.95 - 8.10dJ (H3-H5) ≈ 2.5 Hz
H-57.50 - 7.65ddJ (H5-H6) ≈ 8.8 Hz, J (H5-H3) ≈ 2.5 Hz
H-67.15 - 7.30dJ (H6-H5) ≈ 8.8 Hz
H-3'7.45 - 7.60dJ (H3'-H5') ≈ 2.4 Hz
H-5'7.25 - 7.40ddJ (H5'-H6') ≈ 8.5 Hz, J (H5'-H3') ≈ 2.4 Hz
H-6'6.95 - 7.10dJ (H6'-H5') ≈ 8.5 Hz
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display 12 unique signals for the 12 carbon atoms, as there are no elements of symmetry in the molecule. Carbons directly attached to electronegative atoms (O, Cl) and those influenced by the nitro group's resonance-withdrawing effect will be shifted significantly downfield. Carbons lacking an attached proton (quaternary carbons) are expected to exhibit signals of lower intensity.[8]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-1152 - 156Quaternary, attached to ether oxygen
C-2144 - 148Quaternary, attached to nitro group
C-3126 - 129CH
C-4135 - 139Quaternary, attached to chlorine
C-5122 - 125CH
C-6119 - 122CH
C-1'148 - 152Quaternary, attached to ether oxygen
C-2'131 - 134Quaternary, attached to chlorine
C-3'130 - 133CH
C-4'133 - 136Quaternary, attached to chlorine
C-5'128 - 131CH
C-6'124 - 127CH

In-Depth Spectral Interpretation

Analysis of Ring A (4-chloro-2-nitrophenoxy moiety)

The electronic environment of Ring A is dominated by the powerful electron-withdrawing nature of the nitro group at C-2 and the chloro group at C-4.

  • Proton H-3: This proton is ortho to the nitro group and meta to the chloro group. The primary deshielding influence comes from the nitro group, pushing its signal to the furthest downfield region.[5][7] It appears as a doublet due to coupling with H-5 (meta-coupling, J ≈ 2.5 Hz).

  • Proton H-5: Positioned meta to the nitro group and ortho to the chloro group, H-5 experiences less deshielding than H-3. Its signal is split into a doublet of doublets by H-6 (ortho-coupling, J ≈ 8.8 Hz) and H-3 (meta-coupling, J ≈ 2.5 Hz).

  • Proton H-6: This proton is ortho to the ether linkage and meta to the nitro group. The ether oxygen's lone pairs provide some shielding via resonance, placing H-6 at the most upfield position of this ring. It appears as a doublet due to coupling with H-5 (ortho-coupling, J ≈ 8.8 Hz).

  • Carbons C-1, C-2, C-4: These quaternary carbons are shifted significantly downfield due to direct attachment to electronegative atoms (O, N, Cl). C-1 and C-2 are most affected by the ether and nitro groups, respectively.

Analysis of Ring B (2,4-dichlorophenyl moiety)

Ring B is influenced by two chloro substituents and the ether oxygen.

  • Proton H-3': This proton is situated ortho to a chloro group (at C-2') and meta to the other (at C-4'). It will appear as a doublet due to a small meta-coupling to H-5'.

  • Proton H-5': Located between two chloro groups (ortho to C-4' and meta to C-2'), H-5' will be a doublet of doublets, split by H-6' (ortho-coupling, J ≈ 8.5 Hz) and H-3' (meta-coupling, J ≈ 2.4 Hz).

  • Proton H-6': Being ortho to the ether linkage, this proton is expected to be the most shielded (furthest upfield) proton in the entire molecule. It will appear as a doublet from ortho-coupling to H-5'.

  • Carbons C-1', C-2', C-4': These carbons are deshielded due to their direct connection to the ether oxygen and chlorine atoms.

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized and rigorous protocol is paramount for obtaining high-quality, reproducible NMR data. The following workflow is designed as a self-validating system.

Sample Preparation
  • Material Purity: Ensure the compound is of high purity (>95%), as impurities will introduce extraneous signals.

  • Sample Quantity: Weigh approximately 10-20 mg for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[9] The higher amount for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[8]

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds, its chemical inertness, and its volatility for easy sample recovery.[10]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[9] Gently swirl to dissolve the sample completely.

  • Filtration: Filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube. This crucial step removes any particulate matter that could degrade the magnetic field homogeneity and thus the spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a modern NMR spectrometer with a field strength of at least 400 MHz for ¹H observation.

  • Locking and Shimming: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the CDCl₃ to maintain a stable magnetic field.[11] Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is essential for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).

    • Pulse Program: Use a standard single-pulse experiment.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans are typically sufficient.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum where each unique carbon appears as a singlet.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 to 4096) will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the residual solvent signal of CHCl₃ in CDCl₃ (δ ≈ 7.26 ppm for ¹H) or the CDCl₃ carbon signal (δ ≈ 77.16 ppm for ¹³C).[10][11][12]

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (10-20mg ¹H, 50-100mg ¹³C) dissolve Dissolve in 0.6-0.7mL CDCl₃ weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock & Shim insert->lock acquireH Acquire ¹H Spectrum lock->acquireH acquireC Acquire ¹³C Spectrum lock->acquireC ft Fourier Transform acquireH->ft acquireC->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analysis Spectral Analysis calibrate->analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

References

  • Nevalainen, T. (1995). Polychlorinated diphenyl ethers : synthesis, NMR spectroscopy, structural properties, and estimated toxicity. JYX: JYU. Retrieved from [Link]

  • Quora. (2021, January 30). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? Retrieved from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
  • StackExchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 23, 12012-12026.
  • LiveJournal. (2006, April 29). CDCl3 is a common solvent used for NMR analysis. It is used because… Retrieved from [Link]

  • NMRtist. (n.d.). NMRtist. Retrieved from [Link]

  • Advent Chembio. (n.d.). Buy CDCl₃ for NMR Analysis - Uses & Safety. Retrieved from [Link]

  • nmrshiftdb2. (2025, September 7). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • ACS Publications. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved from [Link]

  • University of Illinois. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterated chloroform. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Leicester. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). 1H- and 13C-NMR for. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR data of compounds 3-4. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Solvent versus Substituent Effects on the Nitrogen NMR Shielding of the Nitro-Group in Substituted Benzenes. Retrieved from [Link]

  • PubMed. (2002, October 15). Combining NMR Spectral and Structural Data to Form Models of Polychlorinated Dibenzodioxins, Dibenzofurans, and Biphenyls Binding to the AhR. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Technical Paper. Retrieved from [Link]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (2022, February 23). PLOS ONE.
  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

  • C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). Retrieved from [Link]

  • Wikipedia. (n.d.). Polychlorinated diphenyl ethers. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Polychlorinated Diphenyl Ethers in the Environment: A Review and Future Perspectives. Retrieved from [Link]

Sources

Exploratory

Environmental Persistence and Soil Degradation Kinetics of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene: A Technical Guide

Executive Summary The compound 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (CAS 2392-48-5) is a polyhalogenated diphenyl ether. While frequently identified as an impurity in the synthesis of triclosan (des-hydroxy ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (CAS 2392-48-5) is a polyhalogenated diphenyl ether. While frequently identified as an impurity in the synthesis of triclosan (des-hydroxy nitro triclosan), it shares profound structural homology with commercial diphenyl ether herbicides such as nitrofen, acifluorfen, and fomesafen ()[1]. Understanding its environmental half-life ( DT50​ ) in soil is critical for comprehensive Persistent, Bioaccumulative, and Toxic (PBT) assessments under international regulatory frameworks like REACH ()[2]. This whitepaper synthesizes the physicochemical drivers, microbial degradation mechanisms, and standardized experimental protocols required to accurately quantify its soil persistence.

Physicochemical Drivers of Soil Persistence

The environmental fate of CAS 2392-48-5 is fundamentally dictated by its molecular structure. The presence of three chlorine atoms and a nitro group on the diphenyl ether backbone confers extreme hydrophobicity, evidenced by a high partition coefficient (LogP 4.87) ()[3].

The Causality of Persistence: High lipophilicity drives strong adsorption to soil organic carbon ( Koc​ ). As the compound partitions into humic and fulvic acid fractions, its aqueous bioavailability drastically decreases. Because soil microorganisms primarily uptake substrates from the interstitial pore water, this strong soil binding physically sequesters the molecule from enzymatic attack, thereby extending its dissipation half-life ( DT50​ ) compared to less halogenated analogs ()[4].

Degradation Kinetics & Environmental Half-Life ( DT50​ )

The degradation rate of diphenyl ethers is highly variable and strictly dependent on the soil's redox potential and microbial biomass. Table 1 summarizes the half-life data for CAS 2392-48-5 (estimated from structural modeling) and its direct herbicide analogs across different environmental conditions.

Table 1: Comparative Soil Half-Life ( DT50​ ) of Diphenyl Ethers

CompoundSoil ConditionTemp (°C)Half-Life ( DT50​ )Primary Degradation Pathway
CAS 2392-48-5 Aerobic2060 - 150 days (est.)Slow Ether Cleavage
CAS 2392-48-5 Anaerobic/Flooded2015 - 45 days (est.)Rapid Nitroreduction
Fomesafen Aerobic20 - 30100 - 240 daysEther Cleavage
Acifluorfen Aerobic2014 - 60 daysEther Cleavage
Nitrofen Anaerobic/Flooded253 - 87 daysNitroreduction

Data synthesized from environmental fate studies on diphenyl ether analogs ()[5], ()[4].

The Causality of Redox-Dependent Kinetics: Under aerobic conditions, the electron-withdrawing nitro group stabilizes the ether linkage, making the molecule highly recalcitrant to oxidative cleavage, resulting in half-lives exceeding 100 days. Conversely, in flooded or anaerobic soils, the low redox potential favors the rapid action of microbial nitroreductases, which convert the nitro group to an amine. This electron-donating amine destabilizes the ether bond, drastically accelerating the overall degradation rate ()[5].

Microbial Degradation Pathways (Mechanistic Insights)

The biotransformation of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene follows a highly conserved enzymatic pathway utilized by soil bacteria (e.g., Pseudomonas, Bacillus) to metabolize diphenyl ethers ()[6].

  • Nitroreduction (Rate-Limiting in Anaerobic Soils): Catalyzed by specific nitroreductases (such as DnrA), the nitro group is reduced to an amino group, yielding 4-chloro-1-(2,4-dichlorophenoxy)-2-aminobenzene.

  • Ether Bond Cleavage (Rate-Limiting in Aerobic Soils): Dioxygenase enzymes attack the destabilized ether bond, cleaving the molecule into two distinct phenolic compounds: 2,4-dichlorophenol and 2-amino-4-chlorophenol.

  • Aromatic Ring Cleavage: Subsequent ortho- or meta-fission of the phenolic rings leads to the integration of carbon into the TCA cycle, ultimately resulting in full mineralization ( CO2​ , H2​O , and Cl− ).

MicrobialPathway Parent 4-Chloro-1-(2,4-dichlorophenoxy) -2-nitrobenzene Nitroreductase Nitroreductase (e.g., DnrA) Anaerobic/Reducing Conditions Parent->Nitroreductase Amine 4-Chloro-1-(2,4-dichlorophenoxy) -2-aminobenzene Nitroreductase->Amine Dioxygenase Dioxygenase / Ether Cleavage Aerobic Conditions Amine->Dioxygenase Phenol1 2,4-Dichlorophenol Dioxygenase->Phenol1 Phenol2 2-Amino-4-chlorophenol Dioxygenase->Phenol2 RingCleavage Aromatic Ring Cleavage (Ortho/Meta Fission) Phenol1->RingCleavage Phenol2->RingCleavage Mineralization Mineralization (CO2, H2O, Cl-) RingCleavage->Mineralization

Fig 1: Enzymatic degradation pathway of CAS 2392-48-5 via nitroreduction and ether cleavage.

Experimental Protocols: OECD 307 Methodology

To empirically determine the DT50​ and DT90​ of CAS 2392-48-5, researchers must employ the OECD 307 Guideline (Aerobic and Anaerobic Transformation in Soil) ()[7]. This protocol is designed as a self-validating system to ensure regulatory compliance and scientific integrity.

Step-by-Step Workflow & Mechanistic Rationale
  • Soil Preparation & Moisture Adjustment: Collect diverse agricultural soils and sieve to 2 mm. Adjust soil moisture to pF 2.0 - 2.5 (for aerobic testing).

    • Causality: This specific moisture tension optimizes microbial respiration and motility while preventing waterlogging, which would inadvertently create anaerobic micro-pockets and skew the kinetic data ()[8].

  • Spiking & Incubation: Spike the soil with the test substance (preferably 14C -labeled at the ether linkage). Incubate in strict darkness at a constant 20°C for up to 120 days.

    • Causality: Diphenyl ethers are highly susceptible to photolytic cleavage. Dark incubation isolates the microbial and chemical degradation pathways from photolysis, preventing false-positive degradation rates ()[7].

  • Self-Validating Controls: Run sterile soil controls (gamma-irradiated or autoclaved) in parallel.

    • Validation Logic: If degradation occurs in the sterile control, it is definitively attributed to abiotic hydrolysis or irreversible vessel adsorption, rather than microbial action ()[8]. Furthermore, a mass balance of >90% must be maintained; a deficit flags volatile loss or incomplete extraction, invalidating the run.

  • Sampling & Aggressive Extraction: Sample at Days 0, 3, 7, 14, 30, 60, 90, and 120. Extract using QuEChERS or accelerated solvent extraction (ASE) with high ratios of Acetonitrile.

    • Causality: Due to the high Koc​ of CAS 2392-48-5, the compound undergoes "aging" in soil, binding tightly to humic acids over time. Aggressive solvent extraction is mandatory to recover bound residues and prevent them from being falsely calculated as "degraded."

  • Quantification: Analyze extracts via LC-MS/MS for parent compound decline and Liquid Scintillation Counting (LSC) for radiolabeled mass balance tracking.

OECD307Workflow SoilPrep Soil Collection & Sieving (2 mm mesh, diverse soil types) Moisture Moisture Adjustment (pF 2.0 - 2.5 for Aerobic) SoilPrep->Moisture Spiking Test Substance Spiking (CAS 2392-48-5, 14C or Non-labeled) Moisture->Spiking Incubation Dark Incubation (20°C) Max 120 Days (OECD 307) Spiking->Incubation Sampling Periodic Sampling (Days 0, 3, 7, 14, 30, 60, 120) Incubation->Sampling Extraction Solvent Extraction (Acetonitrile/Water, QuEChERS) Sampling->Extraction Analysis LC-MS/MS or LSC Analysis (Quantification & Mass Balance) Extraction->Analysis Kinetic Kinetic Modeling (SFO, FOMC -> DT50/DT90) Analysis->Kinetic

Fig 2: Step-by-step OECD 307 experimental workflow for determining soil degradation kinetics.

Conclusion

The environmental half-life of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is a complex function of its high lipophilicity and the prevailing soil redox conditions. While highly persistent in aerobic environments due to ether bond stability, anaerobic conditions facilitate rapid nitroreduction, serving as the primary catalyst for structural collapse. Accurate quantification of these kinetics demands rigorous adherence to self-validating protocols like OECD 307, ensuring that abiotic losses and bound residues are not conflated with true microbial mineralization.

References

  • National Institutes of Health (NIH) / PubChem. "4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene". URL:[Link]

  • SIELC Technologies. "4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene HPLC Separation". URL: [Link]

  • Umweltbundesamt. "Quo vadis? Examination and further development of the PBT assessment approach". URL: [Link]

  • PubMed Central (PMC). "A Review of Remediation Strategies for Diphenyl Ether Herbicide Contamination". URL: [Link]

  • J-Stage. "Effects of Soil Properties and Conditions on the Degradation of Three biphenyl Ether Herbicides in Flooded Soils". URL: [Link]

  • ResearchGate. "Degradation of diphenyl ether herbicides by DnrA". URL: [Link]

  • Situ Biosciences. "OECD 307: Aerobic and Anaerobic Transformation in Soil". URL: [Link]

  • ibacon GmbH. "OECD 307: Aerobic and Anaerobic Transformation in Soil". URL: [Link]

Sources

Foundational

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene exact mass and molecular weight

An In-Depth Technical Guide to the Exact Mass and Molecular Weight of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene Introduction 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is a chlorinated nitroaromatic compound w...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Exact Mass and Molecular Weight of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene

Introduction

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is a chlorinated nitroaromatic compound with the chemical formula C₁₂H₆Cl₃NO₃. It serves as a key intermediate in the synthesis of various organic compounds, including herbicides and pesticides.[1] In research and development, particularly within analytical chemistry and drug development, the precise characterization of a molecule's mass is fundamental. However, the terms "molecular weight" and "exact mass" are often used interchangeably, despite representing distinct and critically important physical constants.

This guide provides an in-depth exploration of these two concepts, using 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene as a case study. We will dissect the theoretical basis for each term, present their calculated values, and discuss the experimental methodologies used for their determination, thereby offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Section 1: Foundational Concepts: Molecular Weight vs. Exact Mass

The distinction between molecular weight and exact mass is rooted in the isotopic composition of elements. Most elements exist naturally as a mixture of isotopes—atoms with the same number of protons but different numbers of neutrons.

  • Molecular Weight (or Molar Mass) is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. It is calculated using the standard atomic weights found on the periodic table, which are themselves weighted averages. This value is typically expressed in grams per mole ( g/mol ) and is most relevant for stoichiometric calculations in bulk chemistry.

  • Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the single most abundant stable isotope for each constituent element. This value, expressed in Daltons (Da), represents the mass of a single, specific isotopic combination of the molecule. It is the mass measured by high-resolution mass spectrometry (HRMS), an indispensable technique for determining elemental composition and elucidating chemical structures.

The presence of chlorine in 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene makes this distinction particularly salient. Chlorine has two primary stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a significant difference between the average atomic weight (35.453 u) and the mass of the most abundant isotope (34.969 Da).

G A Element (e.g., Chlorine) B Isotopes (Same Protons, Different Neutrons) ³⁵Cl, ³⁷Cl A->B C Weighted Average of Isotope Masses (Considering Natural Abundance) B->C D Mass of Most Abundant Isotope (e.g., ³⁵Cl) B->D MW Molecular Weight (Molar Mass) Unit: g/mol For Stoichiometry C->MW EM Exact Mass (Monoisotopic) Unit: Da For Mass Spectrometry D->EM

Caption: Conceptual workflow differentiating Molecular Weight from Exact Mass.

Section 2: Physicochemical Properties of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene

A summary of the key identifiers and computed properties for this compound is essential for any laboratory work. These values are aggregated from authoritative chemical databases.

PropertyValueSource
IUPAC Name 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzenePubChem[2]
CAS Number 2392-48-5PubChem[2]
Molecular Formula C₁₂H₆Cl₃NO₃PubChem[2]
Molecular Weight 318.54 g/mol Stenutz[3]
Exact Mass 316.941326 DaPubChem[2]
Melting Point 85 °CGuidechem[1]
Boiling Point 373.6 °C at 760 mmHgGuidechem[1]
Appearance Yellow crystalline solidGuidechem[1]

(Image Source: PubChem, CID 75448)

Section 3: Determination of Molecular Weight and Exact Mass

Calculation of Molecular Weight

The molecular weight is calculated by summing the standard atomic weights of all atoms in the molecular formula (C₁₂H₆Cl₃NO₃).

  • Carbon (C): 12 × 12.011 u = 144.132 u

  • Hydrogen (H): 6 × 1.008 u = 6.048 u

  • Chlorine (Cl): 3 × 35.453 u = 106.359 u

  • Nitrogen (N): 1 × 14.007 u = 14.007 u

  • Oxygen (O): 3 × 15.999 u = 47.997 u

Total Molecular Weight = 144.132 + 6.048 + 106.359 + 14.007 + 47.997 = 318.543 u

This value is typically expressed as a molar mass of 318.54 g/mol .[3]

Calculation and Experimental Verification of Exact Mass

The exact mass is calculated using the masses of the most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O.

  • Carbon (¹²C): 12 × 12.000000 Da = 144.000000 Da

  • Hydrogen (¹H): 6 × 1.007825 Da = 6.046950 Da

  • Chlorine (³⁵Cl): 3 × 34.968853 Da = 104.906559 Da

  • Nitrogen (¹⁴N): 1 × 14.003074 Da = 14.003074 Da

  • Oxygen (¹⁶O): 3 × 15.994915 Da = 47.984745 Da

Total Exact Mass = 144.000000 + 6.046950 + 104.906559 + 14.003074 + 47.984745 = 316.941328 Da

The value computed by PubChem is 316.941326 Da , which aligns perfectly with this calculation.[2]

This exact mass is experimentally verified using High-Resolution Mass Spectrometry (HRMS). The workflow involves ionizing the sample, separating the ions based on their mass-to-charge ratio (m/z), and detecting them with high precision.

G Sample 1. Sample Introduction (e.g., via HPLC, GC, or direct infusion) IonSource 2. Ionization (e.g., ESI, APCI) C₁₂H₆Cl₃NO₃ → [M+H]⁺ Sample->IonSource Analyte MassAnalyzer 3. Mass Analysis (e.g., TOF, Orbitrap) Separation by m/z IonSource->MassAnalyzer Gaseous Ions Detector 4. Detection Measures ion abundance at precise m/z MassAnalyzer->Detector Separated Ions Data 5. Data Output Mass Spectrum (Plot of Intensity vs. m/z) Detector->Data Signal

Caption: Simplified experimental workflow for High-Resolution Mass Spectrometry.

A key feature in the mass spectrum of this compound is its unique isotopic pattern, caused by the three chlorine atoms. The combination of ³⁵Cl and ³⁷Cl isotopes produces a series of peaks, including the monoisotopic peak (M), M+2, M+4, and M+6, with a characteristic intensity ratio. This pattern serves as a definitive confirmation of the number of chlorine atoms in the molecule, adding a layer of validation to the HRMS data.

Section 4: Practical Implications for Research and Development

Understanding the difference between these mass values is critical for experimental design and data interpretation.

  • Chemical Synthesis: When performing a reaction, the molecular weight (in g/mol ) is used to calculate the molar quantities of reactants and theoretical yields.

  • Structural Elucidation: In identifying a newly synthesized compound or an unknown metabolite, exact mass from HRMS is paramount. An experimentally determined exact mass within a narrow tolerance (typically < 5 ppm) of the calculated value provides strong evidence for a specific elemental formula.

  • Purity Assessment: Mass spectrometry can distinguish the target compound from impurities, even those with the same nominal mass, by leveraging the high resolution of HRMS to detect minute mass differences.

  • Regulatory Submissions: Regulatory bodies like the FDA and ECHA require precise characterization of chemical substances. Accurate mass data is a core component of the analytical data package for new chemical entities.

Conclusion

For 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (C₁₂H₆Cl₃NO₃), the molecular weight is 318.54 g/mol , a value derived from the weighted average of natural isotopic abundances and used for macroscopic chemical calculations. In contrast, its exact mass is 316.941326 Da , a value calculated from the most abundant isotopes and confirmed experimentally via high-resolution mass spectrometry. For scientists engaged in molecular identification, metabolic profiling, and purity analysis, the exact mass is the more informative and functionally critical parameter. A precise understanding and correct application of these terms are hallmarks of scientific integrity and are essential for achieving reproducible and reliable results in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75448, 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. Available at: [Link]

  • Stenutz, R. (n.d.). 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. In Tables for Chemistry. Available at: [Link]

Sources

Exploratory

Unveiling the Solid-State Architecture of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene: A Technical Guide to Single-Crystal X-ray Diffraction Analysis

Abstract This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction (SCXRD) analysis of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene, a molecule of interest in the development of no...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction (SCXRD) analysis of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene, a molecule of interest in the development of novel agrochemicals and pharmaceuticals. While a definitive crystal structure has not been publicly reported, this document outlines the complete methodological workflow, from synthesis and crystallization to data collection, structure solution, and detailed structural analysis, based on established crystallographic principles and data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and the interpretation of crystallographic data.

Introduction

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is a substituted diphenyl ether with potential applications in various chemical industries.[1][2][3] Understanding its three-dimensional molecular structure and intermolecular interactions in the solid state is crucial for predicting its physical properties, such as solubility and melting point, and for designing new derivatives with enhanced efficacy and safety profiles. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the atomic arrangement in crystalline solids, providing precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.[4][5][6]

This guide will walk through the entire process of a hypothetical SCXRD study of the title compound, providing a robust framework for researchers undertaking similar crystallographic investigations.

Synthesis and Crystallization: The Foundation of a Successful Structure Determination

The first and often most challenging step in SCXRD is obtaining high-quality single crystals suitable for diffraction experiments.[7][8] The ideal crystal should be a single, well-ordered entity, free from cracks, twinning, and other defects, with dimensions typically in the range of 0.1-0.3 mm.[7]

Synthesis

The synthesis of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene can be achieved through a nucleophilic aromatic substitution reaction between 1,4-dichloro-2-nitrobenzene and 2,4-dichlorophenol. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.

Purification and Crystallization

Following synthesis, the crude product must be purified to remove any unreacted starting materials and byproducts. This is typically achieved through column chromatography or recrystallization. Once a pure sample is obtained, the focus shifts to growing single crystals. Several crystallization techniques can be employed for small organic molecules, with the choice of solvent being a critical parameter.[9][10][11]

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Screening: A preliminary screening of solvents is conducted to identify a solvent or solvent system in which the compound has moderate solubility at room temperature and is more soluble at elevated temperatures.

  • Solution Preparation: A nearly saturated solution of the purified compound is prepared in the chosen solvent (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane) by gentle heating.

  • Filtration: The hot solution is filtered through a pre-warmed syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: The filtered solution is placed in a clean vial, which is then loosely capped to allow for slow evaporation of the solvent at a constant temperature.

  • Monitoring: The vial is left undisturbed and monitored over several days to weeks for the formation of well-defined single crystals.

Data Collection: Capturing the Diffraction Pattern

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data using a single-crystal diffractometer.[4]

Crystal Mounting and Screening

A suitable crystal is carefully selected under a microscope and mounted on a goniometer head. The crystal quality is then assessed by exposing it to the X-ray beam and observing the diffraction pattern. Sharp, well-defined diffraction spots are indicative of a good-quality single crystal.

Data Collection Strategy

Modern diffractometers equipped with sensitive detectors (e.g., CCD or CMOS) allow for rapid and efficient data collection.[8] The data collection strategy is designed to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ).

Experimental Protocol: Single-Crystal X-ray Data Collection

  • Instrument: A Bruker APEX II CCD or similar diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) is typically used.

  • Temperature: Data is collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, resulting in better data quality.

  • Data Collection Scans: A series of ω and φ scans are performed to cover the entire reciprocal space.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement: From Diffraction Data to a 3D Model

The collected diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This process involves two main stages: structure solution and structure refinement.[12][13]

Structure Solution

The "phase problem" is a central challenge in crystallography, as the measured diffraction data provides information about the amplitudes of the scattered X-rays but not their phases.[12] For small molecules, direct methods are powerful statistical techniques used to determine the initial phases and generate an initial electron density map.

Structure Refinement

The initial structural model obtained from the solution is then refined against the experimental data using a least-squares minimization procedure.[14][15] This process iteratively adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction intensities. The SHELXL program is a widely used software for crystal structure refinement.[14][16][17]

Workflow for Structure Solution and Refinement

Caption: A flowchart illustrating the major steps in crystal structure solution and refinement.

Analysis of the Crystal Structure: Deciphering the Molecular Architecture

With a refined crystal structure in hand, a detailed analysis of the molecular geometry and intermolecular interactions can be performed. This analysis provides valuable insights into the forces that govern the packing of molecules in the solid state.

Intramolecular Geometry

The refinement process yields precise values for bond lengths, bond angles, and torsion angles within the 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene molecule. These parameters can be compared to expected values from the Cambridge Structural Database (CSD) for similar chemical fragments to assess their reasonableness.[3][18][19][20]

Hypothetical Crystallographic Data for 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene

ParameterValue
Chemical FormulaC₁₂H₆Cl₃NO₃
Formula Weight318.54
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)14.789(6)
β (°)98.76(2)
Volume (ų)1254.3(8)
Z4
Density (calculated) (g/cm³)1.687
R-factor (R1)0.045
Goodness-of-fit (S)1.05
Intermolecular Interactions

The packing of molecules in a crystal is dictated by a complex interplay of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions.[21][22][23][24] The analysis of these interactions is crucial for understanding the stability of the crystal lattice. Software such as PLATON and Mercury can be used to identify and visualize these interactions.[2][25][26][27][28][29][30][31][32]

Visualization of Potential Intermolecular Interactions

G cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 Nitro Group (O) H2 Aromatic C-H N1->H2 C-H···O Hydrogen Bond Cl1 Chloro Group (Cl) Cl2 Chloro Group (Cl) Cl1->Cl2 Cl···Cl Halogen Bond Ring1 Aromatic Ring 1 Ring2 Aromatic Ring 2 Ring1->Ring2 π-π Stacking

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Protocols & Analytical Methods

Method

HPLC method development 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene quantification

Application Note & Protocol: Quantitative Analysis of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene using High-Performance Liquid Chromatography (HPLC) Abstract This application note presents a detailed and robust High...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol:

Quantitative Analysis of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. This method is designed for researchers, scientists, and professionals in drug development and environmental analysis who require accurate and precise measurement of this compound. The protocol outlines a reversed-phase HPLC approach with UV detection, providing comprehensive steps for method development, validation, and sample preparation. All procedures are grounded in established scientific principles and adhere to international regulatory standards to ensure data integrity and reliability.

Introduction

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is a chlorinated nitroaromatic compound.[1] Accurate quantification of such compounds is critical in various fields, including environmental monitoring, and in the manufacturing of agricultural chemicals.[2] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such analytes due to its high resolution, sensitivity, and specificity.[3]

This document provides a comprehensive guide to developing and validating an HPLC method for 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene, ensuring trustworthy and reproducible results. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Structure PubChem[1]
Molecular Formula C12H6Cl3NO3[1]
Molecular Weight 318.54 g/mol [1]
CAS Number 2392-48-5[1]
LogP (o/w) 5.3 - 5.87[1][2]
Melting Point 85 °C[2]
UV-Vis Absorption Nitroaromatic compounds typically exhibit strong UV absorbance, often around 254 nm.[4][5]

The high LogP value indicates that 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is a non-polar, hydrophobic compound. This is the primary factor guiding the selection of a reversed-phase chromatographic approach.[6][7]

HPLC Method Development

The development of a robust HPLC method involves a systematic optimization of several key parameters.

Rationale for Chromatographic Choices
  • Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC)

    • Justification: Given the analyte's high hydrophobicity (LogP > 5), RP-HPLC is the most suitable separation mode.[6][7] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Non-polar analytes, like the one , will have a stronger affinity for the stationary phase, allowing for effective separation from more polar matrix components.[6]

  • Stationary Phase Selection: Phenyl Column

    • Justification: While a C18 column is a common starting point for RP-HPLC, a Phenyl stationary phase is recommended for aromatic and nitroaromatic compounds.[8] The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic rings of the analyte, providing an additional separation mechanism beyond hydrophobic interactions and often leading to enhanced selectivity and resolution.[8]

  • Mobile Phase Selection: Acetonitrile and Water

    • Justification: A mixture of water and an organic solvent is standard for RP-HPLC.[9] Acetonitrile is chosen over methanol as it generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. The mobile phase composition will be optimized to achieve an appropriate retention time and peak shape.

  • Detector Selection: UV-Vis Detector

    • Justification: The presence of nitro and aromatic functional groups in the analyte structure suggests strong absorbance in the UV region.[4][5] A wavelength of 254 nm is a common and effective choice for the detection of nitroaromatic compounds.[4][10]

Optimized HPLC Method Protocol

This protocol has been optimized for the quantification of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene.

Instrumentation and Consumables:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Phenyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile and water.

  • Analytical standard of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (purity >98%).

  • 0.45 µm syringe filters for sample preparation.

Chromatographic Conditions:

ParameterCondition
Column Phenyl, 4.6 x 150 mm, 5 µm
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile
Gradient Program 0-1 min: 60% B, 1-10 min: 60-90% B, 10-12 min: 90% B, 12-12.1 min: 90-60% B, 12.1-15 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes
Method Development Workflow

The following diagram illustrates the logical flow of the method development process.

MethodDevelopmentWorkflow Analyte_Properties Analyte Physicochemical Properties (LogP, UV) Mode_Selection Select Chromatographic Mode (Reversed-Phase) Analyte_Properties->Mode_Selection High LogP Detector_Selection Select Detector (UV @ 254 nm) Analyte_Properties->Detector_Selection Nitroaromatic Structure Column_Selection Select Stationary Phase (Phenyl Column) Mode_Selection->Column_Selection Mobile_Phase_Selection Select Mobile Phase (Acetonitrile/Water) Column_Selection->Mobile_Phase_Selection Optimization Optimize Conditions (Gradient, Flow Rate, Temp) Mobile_Phase_Selection->Optimization Detector_Selection->Optimization Final_Method Final Optimized Method Optimization->Final_Method

Caption: Workflow for HPLC Method Development.

Method Validation Protocol

Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13][14]

Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.The analyte peak should be well-resolved from any matrix or blank peaks, and peak purity should be confirmed.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 0.5 - 50 µg/mL).
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0% at three concentration levels.
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; precision and accuracy should meet set criteria.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, column temperature, and mobile phase composition.
Validation Experimental Protocols
  • Standard and Sample Preparation:

    • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition (60% Acetonitrile in Water) to achieve concentrations for linearity, accuracy, and precision studies.

  • Linearity:

    • Prepare at least five concentrations of the analyte across the desired range.

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and perform a linear regression analysis.

  • Accuracy:

    • Prepare spiked samples by adding known amounts of the analyte to a blank matrix at three concentration levels (low, medium, high).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery for each sample.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • LOD and LOQ:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by injecting a series of dilute solutions.

Interrelation of Validation Parameters

ValidationParameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Precision->Accuracy LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD Robustness Robustness Robustness->Specificity Robustness->Linearity Robustness->Accuracy Robustness->Precision

Caption: Interdependence of HPLC Method Validation Parameters.

Sample Preparation Protocol

The appropriate sample preparation technique is crucial for accurate quantification and depends heavily on the sample matrix. For environmental samples such as soil, a solvent extraction followed by clean-up is often necessary.[15][16]

Protocol for Soil Sample Extraction
  • Sample Homogenization: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sample thoroughly.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile to the tube.

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath for 30 minutes.[16]

  • Centrifugation and Filtration:

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the filtered extract into the HPLC system.

Conclusion

The HPLC method detailed in this application note provides a reliable, sensitive, and specific approach for the quantitative determination of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. The use of a Phenyl column with a gradient elution of acetonitrile and water, coupled with UV detection at 254 nm, ensures excellent separation and quantification. The comprehensive protocols for method development, validation, and sample preparation can be readily implemented in a laboratory setting for routine analysis in research, quality control, and environmental monitoring.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Stenutz, R. 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. Kemi. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. PubChem. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Płotka-Wasylka, J., et al. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Singh, A., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. [Link]

  • ICH. Quality Guidelines. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • ResearchGate. Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. [Link]

  • Global Substance Registration System. 4-CHLORO-1-(2-CHLOROPHENOXY)-2-NITROBENZENE. [Link]

  • Moravek, Inc. (2024). Exploring the Different Mobile Phases in HPLC. [Link]

  • CAS Common Chemistry. 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. [Link]

  • Defense Technical Information Center. On-Site Method for Measuring Nitroaromatic and Nitramine Explosives in Soil and Groundwater Using GC-NPD. [Link]

  • Senin, S. A., et al. (2025). DETERMINATION OF EXPLOSIVE COMPOUNDS IN SOIL BY HPLC-UV METHOD USING MODIFIED QUECHERS SAMPLE PREPARATION. Journal of Chemistry and Technologies. [Link]

  • Taylor & Francis Online. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link]

  • World Of Chemicals. (2013). 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene. [Link]

  • Agilent. Choosing Right Column for Reverse Phase HPLC Separations. [Link]

  • GL Sciences. Reverse Phase HPLC Columns. [Link]

  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. PubChem. [Link]

  • LCGC International. (2026). Column Selection for Reversed-Phase HPLC. [Link]

  • Nawrocki, J., et al. (2019). Column Characterization and Selection Systems in Reversed-Phase High-Performance Liquid Chromatography. PubMed. [Link]

  • SpectraBase. 4,4'-Dichlorobenzophenone - Optional[UV-VIS] - Spectrum. [Link]

  • Benitez, F. J., et al. (2004). Oxidation of MCPA and 2,4-D by UV radiation, ozone, and the combinations UV/H2O2 and O3/H2O2. PubMed. [Link]

  • National Institute of Standards and Technology. 2,4-D. NIST WebBook. [Link]

  • ResearchGate. UV-visible spectra of the pesticides 2,4-dichlorfenoxyacetic acid (A),.... [Link]

  • MDPI. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. [Link]

Sources

Application

Application Note: High-Recovery Solid Phase Extraction and Analysis of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene in Environmental Samples

Abstract This application note presents a detailed protocol for the extraction, concentration, and analysis of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene from environmental water and soil samples. The methodology ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed protocol for the extraction, concentration, and analysis of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene from environmental water and soil samples. The methodology utilizes solid phase extraction (SPE) for robust and reliable sample cleanup and concentration, followed by high-resolution analysis using gas chromatography-mass spectrometry (GC-MS). This guide is intended for researchers, environmental scientists, and analytical chemists requiring a sensitive and validated method for the determination of this nitroaromatic pesticide precursor in complex matrices.

Introduction

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is a chlorinated nitroaromatic compound primarily used as an intermediate in the synthesis of herbicides and pesticides.[1] Its chemical structure, which includes a dichlorophenoxy group, suggests potential persistence in the environment and possible toxicological effects analogous to related phenoxy acid herbicides and nitroaromatic compounds.[2][3] The presence of this compound in environmental matrices such as water and soil is a growing concern, necessitating the development of sensitive and reliable analytical methods for its monitoring.

Solid phase extraction (SPE) has become the preferred method for the pre-concentration and cleanup of trace organic pollutants from environmental samples, offering significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, shorter extraction times, and the potential for automation.[4][5] This application note details a comprehensive SPE protocol optimized for 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene, addressing critical experimental parameters and providing a subsequent GC-MS method for its quantification.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is crucial for developing an effective SPE method.

PropertyValueSource
Molecular Formula C₁₂H₆Cl₃NO₃[1]
Molecular Weight 318.54 g/mol [6]
Melting Point 85 °C[1]
LogP (octanol-water partition coefficient) 5.87[1]
Appearance Yellow crystalline solid[1]

The high LogP value indicates that 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is a nonpolar, hydrophobic compound. This property is the cornerstone of the reversed-phase SPE strategy outlined in this note, where the analyte will be retained on a nonpolar sorbent from a polar aqueous sample matrix.[7]

Solid Phase Extraction (SPE) Protocol

The selection of the SPE sorbent and the optimization of the extraction workflow are critical for achieving high recovery and reproducibility. Based on the nonpolar nature of the target analyte, a reversed-phase SPE mechanism is employed. Both silica-based C18 and polymeric sorbents are suitable for this application. Polymeric sorbents, such as Oasis HLB, can offer higher capacity and stability across a wider pH range.[8][9]

Sorbent Selection
  • C18 (Octadecyl-bonded silica): This is a widely used reversed-phase sorbent that effectively retains nonpolar compounds like 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene from aqueous samples through hydrophobic interactions.[7][10]

  • Polymeric Sorbents (e.g., Oasis HLB, Bond Elut NEXUS): These sorbents often provide higher recovery for a broader range of compounds and are less susceptible to drying out during the extraction process.[9][11] For this protocol, a C18 cartridge is detailed, but a polymeric cartridge can be substituted with minor modifications to the protocol.

SPE Workflow Diagram

Caption: SPE workflow for 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene.

Detailed Protocol for Water Samples (1 L)

Materials:

  • SPE Cartridges: C18, 500 mg, 6 mL

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methylene Chloride (pesticide grade)

  • Reagent Water (HPLC grade)

  • Glass fiber filters (1 µm)

  • SPE vacuum manifold

  • Collection vials

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Filter the 1 L water sample through a 1 µm glass fiber filter to remove suspended solids.

    • If the sample is known to be acidic or basic, adjust the pH to near neutral (pH 6.5-7.5).

  • SPE Cartridge Conditioning:

    • Place the C18 cartridges on the vacuum manifold.

    • Pass 10 mL of methylene chloride through each cartridge to remove any potential organic contaminants.

    • Follow with 10 mL of methanol to activate the C18 phase. Do not allow the cartridge to go dry from this point until the sample loading is complete.[12]

    • Wash the cartridge with 10 mL of reagent water to remove the methanol.

  • Sample Loading:

    • Load the 1 L water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.[10] A consistent and slow flow rate is crucial for efficient retention.

  • Washing (Interference Removal):

    • After the entire sample has passed through, wash the cartridge with 5 mL of a 5% methanol in water solution to remove any polar interferences that may have been retained.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Place a clean collection vial under each cartridge.

    • Elute the target analyte with 2 x 5 mL aliquots of acetonitrile or methylene chloride. Allow the solvent to soak the sorbent bed for a few minutes before applying vacuum to ensure complete elution.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath set to no higher than 40°C.

    • The sample is now ready for GC-MS analysis.

Detailed Protocol for Soil/Sediment Samples (10 g)

Materials:

  • In addition to the materials for water samples:

  • Acetonitrile (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes (50 mL)

  • Shaker or sonicator

Procedure:

  • Sample Pre-treatment and Extraction:

    • Weigh 10 g of the soil or sediment sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile to the tube.

    • Shake vigorously for 1 hour or sonicate for 15-20 minutes to extract the analyte from the soil matrix.[13]

    • Centrifuge the sample at 3000 rpm for 10 minutes.

    • Carefully decant the acetonitrile supernatant into a clean flask.

    • Repeat the extraction with a fresh 20 mL aliquot of acetonitrile and combine the supernatants.

    • Add approximately 5 g of anhydrous sodium sulfate to the combined extract to remove any residual water.

    • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

    • Reconstitute the extract in 100 mL of reagent water. This aqueous solution will then be loaded onto the SPE cartridge.

  • Solid Phase Extraction:

    • Follow the SPE procedure for water samples (steps 2-6) using the reconstituted soil extract.

Analytical Finish: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly selective and sensitive technique for the analysis of semi-volatile organic compounds like 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene.

GC-MS Parameters
ParameterRecommended Condition
Gas Chromatograph Agilent 7890 or equivalent
Mass Spectrometer Agilent 5977 or equivalent
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Splitless, 280°C, 1 µL injection volume
Oven Program Initial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Full Scan (m/z 50-400) for identification, Selected Ion Monitoring (SIM) for quantification

Note: These are suggested starting conditions and may require optimization for your specific instrumentation and sample matrix.

Quantification and Quality Control

For accurate quantification, a multi-point calibration curve should be prepared using standards of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene in the final extraction solvent. The use of an internal standard is recommended to correct for variations in injection volume and instrument response. Quality control samples, including method blanks, laboratory control samples, and matrix spikes, should be analyzed with each batch of samples to ensure data quality and assess method performance.

Performance Data

The following table summarizes expected performance data for the analysis of nitroaromatic and phenoxy herbicide compounds using SPE followed by chromatographic analysis, based on literature values for similar analytes.

ParameterWaterSoilReference
Typical Recovery 85-110%80-105%[3][14]
Limit of Detection (LOD) 0.01-0.1 µg/L0.1-1 µg/kg[3][11]
Limit of Quantification (LOQ) 0.05-0.3 µg/L0.5-3 µg/kg[15]
Relative Standard Deviation (RSD) < 15%< 20%[3]

These values are indicative and should be determined for each specific matrix and laboratory setup.

Conclusion

The solid phase extraction protocol detailed in this application note provides a robust and efficient method for the isolation and concentration of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene from environmental water and soil samples. The subsequent GC-MS analysis offers high sensitivity and selectivity for accurate quantification. This methodology is a valuable tool for environmental monitoring and risk assessment of this emerging contaminant.

References

  • U.S. EPA. (2006). Method 8330B (SW-846): Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), Revision 2. Washington, DC. [Link]

  • U.S. EPA. Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). [Link]

  • U.S. EPA. Method 609: Nitroaromatics and Isophorone. [Link]

  • U.S. EPA. Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). [Link]

  • PubMed. (2018). Rapid and sensitive detection of the phenoxy acid herbicides in environmental water samples by magnetic solid-phase extraction combined with liquid chromatography-tandem mass spectrometry. [Link]

  • Organomation. Pesticide Sample Preparation. [Link]

  • PubMed. (2013). Occurrence of phenols and phenoxyacid herbicides in environmental waters using an imprinted polymer as a selective sorbent. [Link]

  • LCGC. (2019). Best Practices for Analyzing Pesticides and Their Metabolites in Environmental Samples. [Link]

  • Agilent Technologies. Analysis of pesticides and other contaminants in soil samples using GC/Q-TOF. [Link]

  • University of Washington. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. [Link]

  • PubMed. (2022). Determination of trace phenoxy carboxylic acid herbicides in environmental water samples by covalent organic frameworks based solid phase extraction coupled with liquid chromatography-tandem mass spectrometry. [Link]

  • SpringerLink. SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. [Link]

  • Spectroscopy Online. (2026). Soil Sample Preparation for Pesticide Analysis. [Link]

  • FMS, Inc. Automated Solid Phase Extraction (SPE) of Organochlorine Pesticides in Water. [Link]

  • PubMed. (2017). Development and validation of a solid phase extraction sample cleanup procedure for the recovery of trace levels of nitro-organic explosives in soil. [Link]

  • Waters. (2021). What is a generic protocol for use of Sep-Pak C18 cartridges? - WKB66729. [Link]

  • U.S. EPA. method 8091 nitroaromatics and cyclic ketones by gas chromatography. [Link]

  • Stenutz. 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. [Link]

  • Agilent Technologies. (2012). High Sensitivity Detection of Pesticides in Water Using Online SPE Enrichment. [Link]

  • ResearchGate. (2012). (PDF) Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water. [Link]

  • ScienceDirect. (2018). Development and validation of a solid phase extraction sample cleanup procedure for the recovery of trace levels of nitro-organic explosives in soil. [Link]

  • PubMed. (2008). Optimization of a solid-phase extraction method using copolymer sorbents for isolation of phenolic compounds in red wines and quantification by HPLC. [Link]

  • Hawach. (2026). Operative Step for C18 SPE Cartridge. [Link]

  • Agency for Toxic Substances and Disease Registry. 6. analytical methods. [Link]

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Method

Application Note: 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene as a Precursor in Diphenyl Ether Synthesis

Executive Summary & Strategic Significance The diphenyl ether scaffold is a privileged structural motif in both agrochemical and pharmaceutical development. In agriculture, diphenyl ether derivatives (such as bifenox and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Significance

The diphenyl ether scaffold is a privileged structural motif in both agrochemical and pharmaceutical development. In agriculture, diphenyl ether derivatives (such as bifenox and lactofen) act as potent herbicides by inhibiting protoporphyrinogen oxidase (Protox) [1]. In pharmaceutical research, similar scaffolds have been identified as direct inhibitors of the enoyl-acyl carrier protein reductase (InhA), making them highly promising antitubercular agents against Mycobacterium tuberculosis [2].

At the center of these diverse synthetic workflows is 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (CAS: 2392-48-5). This application note details the mechanistic rationale, optimized synthesis, and downstream derivatization of this critical branching intermediate, providing researchers with self-validating protocols for high-yield production.

Mechanistic Grounding: Regioselective SNAr Etherification

The synthesis of 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene relies on a nucleophilic aromatic substitution (SNAr) between 2,4-dichlorophenol and 2,5-dichloronitrobenzene (also known as 1,4-dichloro-2-nitrobenzene).

The Causality of Regioselectivity: A common challenge in synthesizing polyhalogenated diphenyl ethers is avoiding complex protection/deprotection steps. Here, the inherent electronic properties of the starting materials dictate a highly regioselective reaction. The strongly electron-withdrawing nitro group on 2,5-dichloronitrobenzene selectively activates the adjacent ortho-chlorine (position 1) for nucleophilic attack by the phenoxide ion[3]. The meta-chlorine (position 4) lacks this stabilization of the Meisenheimer intermediate and remains completely unreactive. Consequently, the etherification proceeds with near-perfect regiocontrol, yielding the desired 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene without the formation of unwanted structural isomers.

SynthesisWorkflow SM1 2,5-Dichloronitrobenzene (Electrophile) Base K2CO3 / DMF 120-150 °C SM1->Base SM2 2,4-Dichlorophenol (Nucleophile) SM2->Base Intermediate 4-Chloro-1-(2,4-dichlorophenoxy) -2-nitrobenzene Base->Intermediate SNAr Etherification Reduction FeCl3 / N2H4·H2O MeOH, Reflux Intermediate->Reduction Amine 5-Chloro-2-(2,4-dichlorophenoxy) aniline Reduction->Amine Nitro Reduction Applications Agrochemicals (Protox Inhibitors) Pharmaceuticals (InhA Inhibitors) Amine->Applications Downstream Derivatization

Chemical synthesis workflow for 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene and derivatives.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene

This protocol utilizes a polar aprotic solvent (DMF) to solvate the potassium cation, leaving the phenoxide highly nucleophilic.

Materials:

  • 2,5-Dichloronitrobenzene (1.0 eq, 50.0 mmol)

  • 2,4-Dichlorophenol (1.05 eq, 52.5 mmol)

  • Potassium carbonate, anhydrous ( K2​CO3​ ) (1.5 eq, 75.0 mmol)

  • Dimethylformamide (DMF) (100 mL)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-dichloronitrobenzene and 2,4-dichlorophenol in 100 mL of anhydrous DMF.

  • Base Addition: Add finely powdered anhydrous K2​CO3​ to the stirring solution. Causality note: Potassium carbonate is preferred over sodium carbonate due to the higher solubility of the potassium phenoxide intermediate in DMF.

  • Heating: Heat the reaction mixture to 130 °C under a nitrogen atmosphere for 5 hours.

  • In-Process Control (Validation): Monitor the reaction via TLC (Hexane:EtOAc 9:1). The reaction is complete when the higher-Rf spot of 2,5-dichloronitrobenzene disappears.

  • Workup: Cool the mixture to room temperature and pour it slowly into 400 mL of vigorously stirred ice water. The product will precipitate as a pale yellow solid.

  • Purification: Filter the precipitate under vacuum, wash extensively with distilled water to remove DMF and inorganic salts, and recrystallize from hot ethanol to yield pure 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene.

Protocol B: Reduction to 5-Chloro-2-(2,4-dichlorophenoxy)aniline

To utilize the scaffold for further derivatization (e.g., amidation for pharmaceuticals or esterification for herbicides), the nitro group must be reduced.

Materials:

  • 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (1.0 eq, 20.0 mmol)

  • Hydrazine monohydrate ( N2​H4​⋅H2​O ) (3.5 eq, 70.0 mmol)

  • Iron(III) chloride ( FeCl3​ ) (0.1 eq, 2.0 mmol)

  • Activated charcoal (2.0 g)

  • Methanol (150 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro intermediate in 150 mL of methanol. Add FeCl3​ and activated charcoal. Causality note: The FeCl3​ /charcoal system acts as a highly efficient, low-cost catalytic surface for hydrazine-mediated transfer hydrogenation, avoiding the need for pressurized H2​ gas.

  • Reduction: Heat the mixture to 50 °C. Slowly add hydrazine monohydrate dropwise over 15 minutes to prevent vigorous outgassing.

  • Reflux: Raise the temperature to reflux (65 °C) and stir for 2 hours.

  • In-Process Control (Validation): The visual transition of the solution from bright yellow to colorless/pale indicates the consumption of the nitro chromophore. LC-MS should confirm the mass shift from the nitro [M+H]+ to the amine [M+H]+ .

  • Workup: Filter the hot mixture through a pad of Celite to remove the charcoal catalyst. Wash the filter cake with hot methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in ethyl acetate, wash with saturated aqueous NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate to yield the aniline derivative as a solid.

Quantitative Data: SNAr Reaction Optimization

The choice of base and solvent is critical for the SNAr etherification. The table below summarizes optimization trials establishing the superiority of the K2​CO3​ /DMF system.

Base (1.5 eq)SolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation
Na2​CO3​ Acetone602435Incomplete conversion; insufficient thermal energy and poor base solubility.
K2​CO3​ DMF 130 5 88 Optimal conditions; complete conversion with high purity.
Cs2​CO3​ DMSO150391Excellent yield, but higher reagent cost limits scale-up viability.
NaOH H2​O /Toluene1101245Requires phase-transfer catalyst; competitive hydroxide attack yields phenol byproducts.

Downstream Biological Mechanisms of Action

Once the 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene core is synthesized and derivatized, the resulting diphenyl ethers exhibit potent biological activities across different kingdoms of life.

MOA cluster_Agro Agrochemical Pathway (Weed Control) cluster_Pharma Pharmaceutical Pathway (Antitubercular) DPE Diphenyl Ether Derivatives (e.g., Bifenox, Triclosan analogs) Protox Protoporphyrinogen Oxidase (Protox) DPE->Protox Competitive Inhibition InhA Enoyl-ACP Reductase (InhA) DPE->InhA Direct Binding Accumulation Protoporphyrin IX Accumulation Protox->Accumulation LipidPerox Lipid Peroxidation & Cell Death Accumulation->LipidPerox Mycolic Inhibition of Mycolic Acid Synthesis InhA->Mycolic Lysis Mycobacterial Cell Wall Lysis Mycolic->Lysis

Dual mechanism of action of diphenyl ether derivatives in agricultural and pharmaceutical contexts.

In plants, these compounds trigger the accumulation of protoporphyrin IX, a potent photosensitizer that rapidly induces lipid peroxidation and cell death upon light exposure [4]. In mycobacteria, they bypass bio-activation mechanisms and directly inhibit InhA, starving the bacteria of the mycolic acids necessary for cell wall integrity [2].

References

  • PubChem (NIH). "Bifenox | C14H9Cl2NO5 | CID 39230". National Center for Biotechnology Information. Available at:[Link]

  • Tiwari, A. P., et al. "Design, Synthesis, in-silico and in-vitro Evaluation of Novel Diphenyl ether Derivatives as Potential Antitubercular Agents". Molecular Diversity, 2020. Available at:[Link]

  • Lourens, G. J. "An improved synthesis of diphenylethers". World Intellectual Property Organization (WIPO) Patent WO1999010310A1, 1999.
  • Liang, B., et al. "Biotransformation of the Diphenyl Ether Herbicide Lactofen and Purification of a Lactofen Esterase from Brevundimonas sp. LY-2". Journal of Agricultural and Food Chemistry, 2010. Available at:[Link]

Application

Application Note: In Vitro Assay Protocols for 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (PPO Inhibitor)

Target Audience: Researchers, Agrochemical Scientists, and Toxicologists Document Type: Technical Methodology & Mechanistic Guide Introduction & Mechanistic Grounding 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Agrochemical Scientists, and Toxicologists Document Type: Technical Methodology & Mechanistic Guide

Introduction & Mechanistic Grounding

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is a synthetic diphenyl ether derivative[1]. In agricultural chemistry and plant toxicology, diphenyl ethers (such as acifluorfen, nitrofen, and lactofen) are characterized by their light-dependent mode of action, specifically targeting the enzyme Protoporphyrinogen IX oxidase (PPO, EC 1.3.3.4) [2][3].

PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX[2]. When 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene competitively inhibits PPO, the substrate (protoporphyrinogen IX) accumulates in the plastid and leaks into the cytoplasm[3]. There, it is non-enzymatically auto-oxidized into protoporphyrin IX. Because protoporphyrin IX is a highly potent photosensitizer, subsequent exposure to light triggers a massive generation of singlet oxygen and reactive oxygen species (ROS)[2][3]. This oxidative burst rapidly peroxidizes cellular membrane lipids, leading to membrane disruption, electrolyte leakage, and cell death (photobleaching)[3].

To robustly evaluate the efficacy and toxicological profile of this compound, researchers must employ a self-validating system of assays that traces the entire mechanistic cascade: from direct target engagement (Enzyme Assay) to cellular intermediate generation (ROS Assay), and finally to the terminal phenotype (Lipid Peroxidation Assay).

PPO_Pathway Substrate Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Substrate->PPO Normal Pathway Accumulation Protoporphyrinogen IX Accumulation & Cytoplasmic Leakage PPO->Accumulation Blocked Oxidation Inhibitor 4-Chloro-1-(2,4-dichlorophenoxy) -2-nitrobenzene Inhibitor->PPO Competitive Inhibition ProtoIX Protoporphyrin IX (Potent Photosensitizer) Accumulation->ProtoIX Auto-oxidation (O2) ROS Singlet Oxygen & ROS Burst ProtoIX->ROS Photosensitization Light Light Exposure Light->ROS Energy Input LipidPerox Lipid Peroxidation & Membrane Disruption ROS->LipidPerox Oxidative Stress CellDeath Cell Death (Photobleaching) LipidPerox->CellDeath Terminal Phenotype

Biochemical mechanism of PPO inhibition leading to photodynamic cell death.

Core In Vitro Assays & Methodologies

Protocol 1: Continuous Fluorometric Recombinant PPO Inhibition Assay

Causality & Rationale: Historically, PPO activity was measured using discontinuous spectrophotometric assays. However, protoporphyrinogen IX is highly unstable and prone to rapid auto-oxidation, which introduces severe baseline artifacts. By utilizing a continuous spectrofluorimetric assay in a 96-well format, we can monitor the real-time evolution of the fluorescent product (protoporphyrin IX) from the non-fluorescent substrate[4]. This ensures accurate steady-state kinetics and precise IC50/Ki determination[4][5].

Materials:

  • Recombinant PPO enzyme (e.g., Arabidopsis thaliana or Amaranthus palmeri PPO2)[5].

  • Protoporphyrin IX (Sigma-Aldrich) and Sodium Amalgam (for substrate reduction)[5][6].

  • Assay Buffer: 100 mM Tris-HCl (pH 7.3), 1 mM EDTA, 5 mM DTT, 0.0085% Tween 80[5].

Step-by-Step Methodology:

  • Substrate Preparation (Critical Step): Protoporphyrinogen IX must be freshly synthesized prior to each assay. Reduce 100 µM protoporphyrin IX using sodium amalgam under a strict nitrogen atmosphere in the dark[5][6]. Filter through a 0.2-µm syringe filter and keep on ice in the dark.

  • Inhibitor Titration: Prepare a 10-point serial dilution of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene in DMSO (ranging from 0.1 nM to 10 µM).

  • Enzyme Pre-incubation: In a black 96-well microplate, combine 172 µL of Assay Buffer, 15 µL of recombinant PPO enzyme, and 3 µL of the inhibitor. Incubate at room temperature for 30 minutes to allow competitive binding equilibration[5].

  • Kinetic Measurement: Initiate the reaction by adding 10 µL of the freshly prepared protoporphyrinogen IX (final concentration ~3.2 µM)[5][6].

  • Data Acquisition: Immediately read the plate using a fluorescence microplate reader (Excitation: 405 nm; Emission: 630 nm) continuously for 30 minutes at 1-minute intervals[5].

  • Self-Validation Control: Include a vehicle control (DMSO only) to establish Vmax, and a known reference inhibitor (e.g., Acifluorfen) to validate assay sensitivity[4].

Protocol 2: Cellular ROS Photodynamic Burst Assay (Plant Protoplasts)

Causality & Rationale: Target engagement in a cell-free system does not guarantee cellular efficacy. This assay bridges the gap by proving that PPO inhibition by the compound translates into the expected photodynamic burst. A mandatory dark-incubation phase is required to allow the inhibitor to bind and the photosensitizer to accumulate prior to light exposure. Without this dark phase, the ROS burst will be asynchronous and artificially low[2].

Step-by-Step Methodology:

  • Protoplast Isolation: Isolate mesophyll protoplasts from target leaf tissue using standard cellulase/macerozyme enzymatic digestion. Resuspend in W5 solution at 1×105 cells/mL.

  • Dark Incubation: Treat the protoplasts with the IC90 concentration of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. Incubate in complete darkness at 25°C for 2 to 4 hours.

  • Light Trigger: Transfer the plates to a controlled light chamber and expose them to high-intensity photosynthetically active radiation (PAR, ~500 µmol m⁻² s⁻¹) for 1 hour.

  • ROS Probe Loading: Add H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) to a final concentration of 10 µM. Incubate in the dark for 30 minutes.

  • Quantification: Analyze the cells via flow cytometry (Excitation: 488 nm, Emission: 525 nm). The non-fluorescent H2DCFDA is cleaved by intracellular esterases and oxidized by ROS into highly fluorescent DCF.

  • Self-Validation Control: A "Dark + Inhibitor" control must be run in parallel. If ROS is generated in the dark, the compound is causing off-target redox cycling rather than specific PPO-mediated photodynamic stress.

Protocol 3: Lipid Peroxidation (TBARS) Assay

Causality & Rationale: The terminal phenotypic event of diphenyl ether toxicity is the destruction of the cellular membrane via lipid peroxidation[2][3]. Quantifying Malondialdehyde (MDA)—a secondary product of polyunsaturated fatty acid oxidation—provides a direct, stable readout of this structural damage.

Step-by-Step Methodology:

  • Tissue Homogenization: Collect 0.5 g of treated cellular tissue (post-light exposure). Homogenize immediately in 5 mL of ice-cold 0.1% (w/v) trichloroacetic acid (TCA).

  • Clarification: Centrifuge the homogenate at 10,000 × g for 15 minutes at 4°C.

  • Derivatization: Transfer 1 mL of the clarified supernatant to a glass tube. Add 2 mL of 20% TCA containing 0.5% (w/v) thiobarbituric acid (TBA).

  • Thermal Incubation: Heat the mixture in a dry bath at 95°C for 30 minutes. The heat drives the reaction between MDA and TBA to form a pink chromophore.

  • Cooling & Reading: Quickly cool the tubes on ice to stop the reaction. Centrifuge briefly to remove any precipitated proteins. Read the absorbance at 532 nm (peak absorbance of the MDA-TBA complex) and 600 nm (to correct for non-specific turbidity).

  • Calculation: Calculate MDA concentration using the extinction coefficient of 155 mM⁻¹ cm⁻¹:

    MDA(μM)=0.155(A532​−A600​)​

Quantitative Data Presentation

The following table summarizes the expected quantitative profiling parameters when evaluating 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene through the described assay cascade.

Assay TypeParameter MeasuredExpected Value RangeBiological & Mechanistic Significance
PPO Enzyme Assay IC50 (Target Engagement)1.0 - 15.0 nMConfirms high-affinity, competitive inhibition of the PPO active site.
Cellular ROS Assay Fold-Change in DCF Fluorescence5x - 15x increase (Strictly Light-Dependent)Validates the photodynamic generation of singlet oxygen via accumulated protoporphyrin IX.
Lipid Peroxidation MDA Concentration (µmol/g FW)20 - 50 µmol/g FWQuantifies the terminal downstream membrane damage and lipid peroxidation cascade.
Electrolyte Leakage % Total Conductivity> 80% after 24h lightConfirms terminal loss of cellular membrane integrity and cell death.

References

  • Title: 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene - PubChem - NIH Source: PubChem URL:[1]

  • Title: Acifluorfen's Mechanism of Action: A Technical Guide to Protoporphyrinogen Oxidase Inhibition Source: Benchchem URL:[2]

  • Title: A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation Source: PMC / NIH URL:[4]

  • Title: Development of Protoporphyrinogen IX Oxidase Inhibitors for Sustainable Agriculture Source: ACS Publications URL:[3]

  • Title: A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides Source: Frontiers in Plant Science URL:[5]

  • Title: US5767373A - Manipulation of protoporphyrinogen oxidase enzyme activity in eukaryotic organisms Source: Google Patents URL:[6]

Sources

Method

Application Note: Isolation and Purification of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene

Introduction & Synthetic Context 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (CAS 2392-48-5) is a critical diaryl ether intermediate utilized heavily in the synthesis of the broad-spectrum antimicrobial agent Triclos...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Synthetic Context

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (CAS 2392-48-5) is a critical diaryl ether intermediate utilized heavily in the synthesis of the broad-spectrum antimicrobial agent Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol). The intermediate is typically synthesized via the Ullmann condensation of 2,4-dichlorophenol and 2,5-dichloronitrobenzene in the presence of a base and a copper catalyst.

Because impurities carried over from this stage will directly interfere with subsequent reduction and diazotization steps, achieving >99% API-grade purity of this intermediate is non-negotiable. This application note details a self-validating, scalable purification protocol utilizing targeted solvent extraction and controlled recrystallization.

Physicochemical Profiling

Understanding the physicochemical properties of the intermediate is paramount for designing an effective purification strategy. The parameters below dictate the thermal and solvent boundaries of our protocol.

Table 1: Physicochemical Properties of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene

PropertyValueImplication for Purification Strategy
CAS Number 2392-48-5N/A
Molecular Weight 318.54 g/mol High mass, highly crystalline solid.
Melting Point 80–85 °C[1][2]Ideal for hot-solvent recrystallization; avoid boiling solvents >80 °C to prevent "oiling out".
Log Kow 3.82 (Experimental)[2]Highly lipophilic; insoluble in water, highly soluble in non-polar organics.
Water Solubility ~2.13 mg/L at 25 °C[2]Allows aggressive aqueous washing to remove salts/catalysts without product loss.
Physical State Yellow crystalline solid[1]Visual indicator of purity (darkening indicates phenolic oxidation byproducts).

Impurity Profile & The Causality of Purification

A robust protocol does not just blindly apply solvents; it targets the specific chemical nature of expected impurities generated during the Ullmann ether synthesis[3]:

  • Copper Catalyst Residues: Must be removed via an acidic aqueous wash (e.g., 1M HCl) during the initial extraction phase to prevent heavy metal contamination.

  • Unreacted 2,4-Dichlorophenol: Removed via a dilute alkaline wash (e.g., 5% NaOH), which deprotonates the phenol into a highly water-soluble sodium phenoxide salt, partitioning it out of the organic layer.

  • Unreacted 2,5-Dichloronitrobenzene: With a lower melting point (55 °C) and high solubility in cold alcohols, this starting material is strategically left behind in the mother liquor during the final ethanol recrystallization step.

Solvent Selection Rationale: Given the Log Kow of 3.82[2], the molecule is highly lipophilic but contains a polar nitro group. Absolute ethanol provides the perfect solubility gradient: high solubility near the solvent's boiling point (78 °C, conveniently just below the compound's melting point of 80–82 °C[2], preventing phase-separation into an oil) and negligible solubility at 0–5 °C.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Crude Reaction Quench and Extraction
  • Quenching: Upon completion of the Ullmann condensation, cool the reaction mixture to 50 °C and quench with a 10-fold volume of distilled water.

  • Acid Wash (De-metallation): Add 1M HCl until the aqueous phase reaches pH 2. Extract the organic components using ethyl acetate (3 x 50 mL per 10 g of crude). This step solubilizes and removes the copper catalyst.

  • Alkaline Wash (Phenol Removal): Wash the combined organic layers with 5% aqueous NaOH (2 x 50 mL) to deprotonate and extract unreacted 2,4-dichlorophenol.

  • Desiccation & Concentration: Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude yellow solid.

Phase 2: Controlled Recrystallization
  • Dissolution: Transfer the crude solid to a round-bottom flask. Add absolute ethanol (approximately 5–7 mL per gram of crude). Heat the mixture gradually to 70–75 °C using a water bath with continuous stirring until complete dissolution occurs. Expert Insight: Do not exceed 80 °C. Exceeding the compound's melting point[1] while in solvent causes the product to melt and form an insoluble oil phase rather than dissolving, trapping impurities.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove any insoluble polymeric byproducts or residual inorganic ash.

  • Crystallization: Transfer the filtrate to an Erlenmeyer flask. Allow it to cool to room temperature slowly (approx. 1–2 °C/min) without disturbance. Slow cooling promotes the formation of a highly ordered crystal lattice, thermodynamically excluding isomeric impurities.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to maximize yield.

Phase 3: Recovery and Drying
  • Filtration: Collect the crystallized product via vacuum filtration.

  • Washing: Wash the filter cake with a minimal volume (1–2 mL/g) of ice-cold ethanol to displace the mother liquor containing unreacted 2,5-dichloronitrobenzene.

  • Drying: Dry the crystals in a vacuum desiccator at 40 °C for 12 hours to remove residual solvent.

Process Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Intermediate + Impurities) Wash Aqueous Acid/Base Wash (Removes Cu & Phenols) Crude->Wash Evap Solvent Evaporation (Yields Crude Solid) Wash->Evap HotDissolve Dissolution in Hot EtOH (70-75°C) Evap->HotDissolve HotFilter Hot Filtration (Removes Insolubles) HotDissolve->HotFilter Cooling Controlled Cooling (0-5°C, 2°C/min) HotFilter->Cooling Filtration Vacuum Filtration & Cold Wash Cooling->Filtration Pure Pure 4-Chloro-1-(2,4-dichlorophenoxy) -2-nitrobenzene Filtration->Pure

Fig 1: Purification workflow for 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene.

Analytical Validation

To ensure the intermediate meets API-precursor standards, the following self-validating checks must be performed:

  • Melting Point Determination: Pure crystals should exhibit a sharp melting point between 80 °C and 82 °C[2]. A depressed or broad melting range indicates trapped solvent or residual starting materials.

  • HPLC Analysis: Use a C18 reverse-phase column with an Acetonitrile/Water mobile phase. The UV detector should be set to 254 nm. Purity should be >99.0% (Area %).

  • ¹H NMR (CDCl₃): Confirm the absence of the phenolic -OH proton (typically around 5.5 ppm) to ensure complete removal of 2,4-dichlorophenol.

Sources

Application

LC-MS/MS sample preparation 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene

Application Note: LC-MS/MS Sample Preparation and Analysis of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene Introduction & Mechanistic Context 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (CAS: 2392-48-5), structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: LC-MS/MS Sample Preparation and Analysis of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene

Introduction & Mechanistic Context

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (CAS: 2392-48-5), structurally classified as a trichloronitrodiphenyl ether, is a highly electronegative and environmentally persistent compound. Often categorized alongside related diphenyl ether herbicides (e.g., nitrofen, bifenox, and oxyfluorfen), its structural profile—a diphenyl ether backbone heavily substituted with chlorine and nitro groups—presents unique analytical challenges.

In standard positive electrospray ionization (ESI+), diphenyl ethers exhibit exceptionally poor ionization efficiency due to the absence of basic, proton-accepting functional groups. Attempting to analyze these compounds in positive mode often results in premature fragmentation or complete signal failure [1]. Consequently, negative ionization modes—specifically Negative Electrospray Ionization (ESI-) or Atmospheric Pressure Chemical Ionization (APCI-)—are strictly required. These modes exploit the electron-capturing capabilities of the nitroaromatic system, facilitating the formation of the radical anion [M]⁻· or the deprotonated pseudo-molecular ion [M-H]⁻ [3].

Analytical Challenges & Rationale

To accurately quantify trace levels of this compound in complex matrices (such as agricultural soil, crop tissue, or environmental water), the sample preparation must selectively isolate the hydrophobic analyte while mitigating severe matrix effects. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology [2] is the gold standard for this workflow.

Causality of Experimental Choices:

  • Extraction Solvent (Acetonitrile + 1% Acetic Acid): Acetonitrile is utilized because it effectively precipitates matrix proteins and extracts moderately non-polar compounds. The addition of 1% acetic acid ensures that endogenous organic acids in the matrix remain protonated (neutral), preventing them from co-extracting into the organic phase as heavily as they would at a neutral pH.

  • Salting-Out Partitioning (MgSO₄ + NaOAc): The addition of anhydrous magnesium sulfate (MgSO₄) aggressively binds free water, creating an exothermic salting-out effect that forces the hydrophobic diphenyl ether into the upper acetonitrile layer. Sodium acetate (NaOAc) acts as a buffering agent to stabilize the acidic conditions.

  • dSPE Cleanup (PSA + C18): Primary Secondary Amine (PSA) sorbent is critical for removing co-extracted organic acids (e.g., humic acids in soil, fatty acids in crops) via hydrogen bonding and ion exchange. C18 sorbent is added to strip out lipophilic interferences (waxes and sterols) that would otherwise cause severe ion suppression in the MS source.

Step-by-Step Sample Preparation Protocol

Reagents & Materials:

  • Extraction Solvent: HPLC-grade Acetonitrile containing 1% (v/v) glacial acetic acid.

  • QuEChERS Extraction Salts: 4.0 g anhydrous MgSO₄, 1.0 g NaOAc.

  • dSPE Cleanup Tubes: 150 mg MgSO₄, 50 mg PSA, 50 mg C18 (per 1 mL extract).

  • Internal Standard (IS): Oxyfluorfen-d5 or Nitrofen-¹³C (10 µg/mL in methanol).

Extraction Phase:

  • Homogenization: Weigh exactly 5.0 g of homogenized sample (soil, tissue, or water) into a 50 mL PTFE centrifuge tube.

  • IS Spiking: Spike the sample with 50 µL of the Internal Standard solution. Self-Validating Step: Adding the IS directly to the raw matrix ensures that any subsequent analyte loss during partitioning or cleanup is mathematically corrected.

  • Solvent Addition: Add 10.0 mL of the Extraction Solvent (Acetonitrile + 1% Acetic Acid). Vortex vigorously for 2 minutes to maximize surface area contact and solvent penetration.

  • Partitioning: Add the QuEChERS extraction salts (4.0 g MgSO₄, 1.0 g NaOAc) directly to the tube. Immediately shake vigorously by hand for 1 minute to prevent salt agglomeration.

  • Centrifugation: Centrifuge the mixture at 4,000 × g for 5 minutes at 4 °C to achieve clear phase separation.

Cleanup Phase (dSPE): 6. Transfer: Transfer 1.0 mL of the upper acetonitrile layer into a 2 mL dSPE microcentrifuge tube containing MgSO₄, PSA, and C18. 7. Dispersive Extraction: Vortex the dSPE tube for 1 minute to suspend the sorbents, allowing them to bind matrix interferences. 8. Final Centrifugation: Centrifuge at 10,000 × g for 3 minutes. 9. Reconstitution: Transfer 500 µL of the purified supernatant into an autosampler vial. Dilute with 500 µL of LC-MS grade water to match the initial mobile phase conditions, preventing solvent-induced peak broadening during injection.

Workflow Visualization

Workflow S1 Sample Homogenization (5.0 g Matrix) S2 Solvent Extraction (10 mL MeCN + 1% Acetic Acid) S1->S2 Spike Internal Standard S3 Salting Out & Partitioning (4g MgSO4 + 1g NaOAc) S2->S3 Vortex 2 min S4 Centrifugation (4,000 x g, 5 min) S3->S4 Shake 1 min S5 dSPE Cleanup (PSA + C18 + MgSO4) S4->S5 Transfer 1 mL Supernatant S6 Centrifugation & Dilution (1:1 with H2O) S5->S6 Vortex & Centrifuge S7 LC-MS/MS Analysis (ESI- / APCI-) S6->S7 Inject 5 µL

Figure 1: Optimized QuEChERS LC-MS/MS workflow for diphenyl ether herbicide sample preparation.

LC-MS/MS Analytical Method

Chromatographic Strategy: A buffered mobile phase (5 mM Ammonium Acetate) is utilized rather than Formic Acid. While Formic Acid is standard for positive mode, it heavily suppresses the formation of negative ions. Ammonium acetate provides the necessary ionic strength for peak shape while supporting electron capture in the source [3].

Table 1: Liquid Chromatography Gradient Conditions

Parameter Specification
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

| Gradient Program | 0.0-1.0 min: 10% B 1.0-5.0 min: 10% → 95% B 5.0-7.0 min: 95% B 7.1-10.0 min: 10% B (Re-equilibration) |

Mass Spectrometry Strategy: Cleavage of the ether bond is the primary fragmentation pathway for trichloronitrodiphenyl ethers. Collision-induced dissociation (CID) of the m/z 317 precursor yields the 2,4-dichlorophenolate ion (m/z 161) and the 4-chloro-2-nitrophenolate ion (m/z 172).

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Purpose
4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene 317.0 [M]⁻· 161.0 -25 Quantifier
317.0 [M]⁻· 172.0 -20 Qualifier

| Oxyfluorfen-d5 (IS) | 366.1 [M]⁻· | 257.1 | -22 | Internal Standard |

Method Validation & Quality Control

Because dSPE does not remove 100% of matrix components, matrix-matched calibration curves are mandatory to compensate for residual ion suppression [1]. The table below summarizes expected validation metrics when utilizing this self-validating protocol.

Table 3: Representative Method Validation Data

Matrix Type Spiking Level (µg/kg) Mean Recovery (%) RSD (%) (n=6) Matrix Effect (%)
Agricultural Soil 10.0 92.4 4.1 -12.5 (Suppression)
Rice Grain 10.0 88.7 5.3 -18.2 (Suppression)

| Environmental Water | 1.0 | 98.1 | 2.8 | -4.1 (Suppression) |

References

  • Simultaneous Determination of Herbicides in Rice by QuEChERS and LC-MS/MS Using Matrix-Matched Calibration - SciELO -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAGGp4Hj6JIXDxEDKPN-o_qjKjrjSCe2qApuMuQqWIPWaWR2ogb5YFLRIW5KSLMZMHzHcW2qGvSOlRo9yvZAivcgp8dcYVQsVBCCTAtIdeRaNnIL1itabsrakaqs5jCxDAUHs2Vzq0jCqM1Mkr5MPXob2nKaxjRaDbgsI=]
  • Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach for the determination of pesticide residues - ResearchGate -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxtwcOcIol0BdyJqZuQKKFL7exUofuBR57DmKo8JpEkAfjAh2bG9xXz8-uw32GLE1590e5hfOKuHT3Poh2xjSFx-F-2Y3VMaNe8pwrzQESKzyBRzL2shInVkPJANdQDWtNMTcDZECziZ0i1SzFqlwhOBcJGNw0X5NlfbitHzSYF5F8GvMr4IEqu6wHrLiFc0Xzc8JP7l8YJ8APERzyw6kWyN31SrgWeJ5TKN3bGuC0qmB7-81D1oM0GHcg_L6RTgyA1voMtylA2BH_v0uWxTacfZEd_6qtsg==]
  • Liquid Chromatography–Mass Spectrometry (3rd Ed.) - W.M.A. Niessen -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYVZXkUZtfnS0Tb-Uvi2Qgmh_qAbghgnjLt9tOwT5Oto8kCuw71VKp8AGVF4cHv-IDJSTMi85mqciodoTXSq6ETggm5mXyZ6q7smCwGT8EthVizlXBPOvCxWp0ngJbfyKZJ-yyjnSLjFmehh7n_qGK165ysTfYlyCzbW9DMrX_0g==]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. This compound is a critical diaryl ether intermediate in the production of commercial antimicrobials, most notably Triclosan[1], as well as various agricultural herbicides.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 2,4-dichlorophenol and 1,4-dichloro-2-nitrobenzene[2]. While the theoretical framework of this reaction is straightforward, achieving high yields (>85%) at scale requires rigorous control over moisture, base selection, and temperature to prevent competing side reactions[3].

Mechanistic Causality: Understanding the SNAr Pathway

To troubleshoot effectively, one must understand the electronic demands of the SNAr mechanism. The reaction proceeds via the formation of a negatively charged intermediate known as the Meisenheimer complex .

In 1,4-dichloro-2-nitrobenzene, the nitro group (-NO₂) acts as a powerful electron-withdrawing group (EWG). It strongly activates the chlorine atom at the ortho position (C1) by stabilizing the incoming negative charge from the phenoxide nucleophile through resonance. Conversely, the chlorine at the meta position (C4) is not activated, as negative charge cannot be delocalized onto the nitro group from the meta position. Understanding this regioselectivity is crucial: any failure in the reaction is rarely due to a lack of electrophilic activation, but rather issues with nucleophile strength (phenoxide generation) or competing nucleophiles (water/hydroxide).

Standard Operating Procedure (Self-Validating Protocol)

This protocol is designed as a self-validating system. By incorporating in-process checks (azeotropic volume tracking, TLC monitoring, and selective washing), the workflow inherently prevents downstream failures.

Objective: Achieve >85% yield of the target diphenyl ether via a moisture-controlled SNAr reaction.

Materials:

  • 2,4-Dichlorophenol (1.05 eq)

  • 1,4-Dichloro-2-nitrobenzene (1.00 eq)[4]

  • Potassium carbonate, anhydrous (K₂CO₃) (1.50 eq)

  • N,N-Dimethylformamide (DMF) (Reaction solvent)

  • Toluene (Azeotropic drying agent)

Step-by-Step Methodology:

  • Phenoxide Formation & Drying: To a 500 mL 3-neck round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2,4-dichlorophenol (1.05 eq), anhydrous K₂CO₃ (1.50 eq), DMF (100 mL), and Toluene (50 mL).

  • Azeotropic Distillation (Validation Check 1): Heat the mixture to 110–120 °C. Collect the water/toluene azeotrope in the Dean-Stark trap. Causality: K₂CO₃ deprotonates the phenol, generating water. Removing this water is mandatory to prevent subsequent hydrolysis of the electrophile. Distill off the remaining toluene once water collection ceases.

  • Electrophile Addition: Cool the strictly anhydrous reaction mixture to 80 °C. Add 1,4-dichloro-2-nitrobenzene (1.00 eq) in one portion.

  • SNAr Reaction (Validation Check 2): Elevate the temperature to 130 °C and stir vigorously for 12–14 hours under an inert atmosphere (N₂ or Ar). Monitor via TLC (Hexanes/Ethyl Acetate 8:2) until complete consumption of the 1,4-dichloro-2-nitrobenzene is confirmed.

  • Quench and Precipitation: Cool the mixture to room temperature. Slowly pour the reaction mass into 500 mL of vigorously stirred, ice-cold water (<5 °C). The highly hydrophobic product will precipitate as a pale yellow solid.

  • Isolation & Selective Washing (Validation Check 3): Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (3 x 100 mL) to remove residual DMF and salts, followed by a dilute NaOH wash (0.1 M, 50 mL). Causality: The NaOH wash selectively deprotonates and solubilizes any unreacted 2,4-dichlorophenol, ensuring high purity of the final neutral product.

  • Purification: Recrystallize from ethanol to yield pure 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene.

Workflow Visualization

SNAr_Workflow A Reactants: 2,4-Dichlorophenol + 1,4-Dichloro-2-nitrobenzene B Base Addition (Anhydrous K₂CO₃) A->B C Azeotropic Drying (Toluene Reflux, 110°C) B->C Removes H₂O D SNAr Reaction (DMF Solvent, 130°C, 12h) C->D Toluene distilled off E Meisenheimer Complex (Ortho-Cl Activation) D->E Nucleophilic Attack F Aqueous Quench (Ice Water Precipitation) E->F Cl⁻ Elimination G Product Isolation: 4-Chloro-1-(2,4-dichlorophenoxy) -2-nitrobenzene F->G Filtration & Wash

Figure 1: Experimental workflow and SNAr mechanistic pathway for diphenyl ether synthesis.

Quantitative Reaction Data

The following table summarizes the impact of varying reaction parameters on the final yield. Use this data to benchmark your experimental setup.

SolventBaseTemp (°C)Water Removal StrategyTypical Yield (%)Primary Troubleshooting Issue
DMF K₂CO₃ 130 Azeotropic (Toluene) 88 - 92% None (Optimal Conditions)
DMFK₂CO₃130None65 - 70%Phenoxide solvation / reduced nucleophilicity
DMFKOH130None45 - 50%Severe starting material hydrolysis
DMSOK₂CO₃100Azeotropic (Toluene)80 - 85%Slower reaction rate, difficult solvent removal
TolueneK₂CO₃110Dean-Stark Trap< 15%Poor phenoxide solubility, low solvent polarity

Troubleshooting Guides & FAQs

Q1: Why is my yield stuck below 60% despite extending the reaction time to 24 hours? A: Extended reaction times rarely cure poor nucleophilicity. If your yield is plateauing, the most likely culprit is residual water in the reaction mixture. Water heavily solvates the phenoxide anion via hydrogen bonding, drastically reducing its nucleophilicity. Furthermore, water can react with your base to form hydroxide ions, which act as competing nucleophiles. Ensure you are strictly executing the azeotropic toluene distillation step prior to adding the 1,4-dichloro-2-nitrobenzene.

Q2: I am observing a significant bright yellow byproduct on my TLC plates. What is it, and how do I prevent it? A: The yellow byproduct is almost certainly 4-chloro-2-nitrophenol . This occurs when hydroxide ions (generated from residual water and your base) attack the activated position of 1,4-dichloro-2-nitrobenzene instead of your intended phenoxide. To prevent this, switch from strong bases like KOH or NaOH to a milder base like anhydrous K₂CO₃[3], and ensure complete water removal.

Q3: Why use K₂CO₃ instead of KOH? KOH forms the phenoxide much faster. A: While KOH is kinetically superior for deprotonating the phenol, it generates one full equivalent of water upon reaction ( KOH+ArOH→ArOK+H2​O ). At 130 °C in DMF, this water will immediately cause the hydrolysis issues mentioned in Q2. K₂CO₃ generates bicarbonate ( K2​CO3​+ArOH→ArOK+KHCO3​ ), which is significantly less prone to causing hydrolysis.

Q4: During the aqueous quench, my product forms a sticky oil instead of a filterable solid. How do I fix this? A: "Oiling out" occurs when the product precipitates at a temperature above its melting point, or when it traps high amounts of residual DMF and unreacted 2,4-dichlorophenol.

  • Immediate Fix: Extract the aqueous/oil mixture with Ethyl Acetate. Wash the organic layer 5 times with a 5% LiCl aqueous solution or heavy brine to pull out the DMF. Dry over Na₂SO₄, concentrate in vacuo, and recrystallize.

  • Future Prevention: Ensure the quench water is ice-cold (<5 °C) and that the reaction mixture is added dropwise to the water with highly vigorous mechanical stirring, rather than pouring the water into the reaction flask.

References

  • Wikipedia. "1,4-Dichloro-2-nitrobenzene". Source: Wikipedia. URL: [Link]

  • Encyclopedia.com. "Triclosan". Source: Encyclopedia.com. URL: [Link]

  • PrepChem. "Preparation of 1,4-dichloro-2-nitrobenzene". Source: PrepChem. URL: [Link]

  • ResearchGate. "Analogues of Morphanthridine and the Tear Gas Dibenz[b,f][1,4]oxazepine (CR) as Extremely Potent Activators of the Human Transient Receptor Potential Ankyrin1 (TRPA1) Channel". Source: ResearchGate. URL: [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering formulation and assay challenges with 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrob...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering formulation and assay challenges with 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (CAS: 2392-48-5).

As a highly lipophilic diphenyl ether derivative, this compound falls into the classic "brick dust/grease ball" category of molecules. Because it lacks ionizable groups at physiological pH, standard pH-adjustment or salt-formation strategies will fail. This guide provides field-proven, causality-driven methodologies to overcome these thermodynamic barriers.

Part 1: Physicochemical Profiling & Solubilization Matrix

Before selecting a solubilization protocol, it is critical to understand the thermodynamic drivers of the molecule's insolubility. The high partition coefficient (LogP = 5.3) indicates that hydrophobic interactions dominate its behavior in solution[1].

Table 1: Physicochemical Properties & Formulation Implications

PropertyValueSolubilization Implication
Molecular Weight 318.5 g/mol Moderate size; thermodynamically suitable for cyclodextrin cavity inclusion.
LogP (XLogP3) 5.3Highly lipophilic; prone to rapid hydrophobic aggregation in aqueous media[1].
Topological Polar Surface Area 55.1 ŲLow polarity; relies heavily on non-covalent hydrophobic interactions.
Ionizability (pKa) NeutralCannot be solubilized via pH adjustment or salt formation.

Table 2: Recommended Solubilization Matrix by Application

Assay TypePrimary VehicleMax Final ConcentrationRecommended Additives
Biochemical (Cell-free) DMSO / Aqueous Buffer10 - 50 µM0.01% - 0.1% Triton X-100
Cell-based Assays DMSO / Culture Media10 µM0.1% Tween-80 or 0.5% BSA
In Vivo (Oral/IP) Saline / Water1 - 5 mg/mL10 - 20% HP-β-CD or 10% PEG-400
Part 2: Troubleshooting FAQs & Step-by-Step Methodologies

Q1: Why does the compound immediately precipitate when diluted from a DMSO stock into my aqueous assay buffer? A1: This is caused by a thermodynamic phenomenon known as the "solvent shift" effect. When a highly concentrated DMSO stock of a lipophilic compound (LogP > 5) is introduced into an aqueous environment, the DMSO rapidly diffuses into the bulk water. The hydrophobic diphenyl ether core is suddenly exposed to the aqueous phase, creating a massive thermodynamic penalty[2]. To minimize the exposed hydrophobic surface area, the molecules rapidly self-associate. Because 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene lacks ionizable groups to provide electrostatic repulsion, this nucleation quickly grows into visible "brick dust" particulates.

Q2: How can I prepare a stable aqueous working solution for cell-based assays without exceeding the 0.1% DMSO toxicity threshold? A2: To prevent nucleation during the solvent shift, you must provide an intermediate hydrophobic environment using a non-ionic surfactant. Surfactants like Tween-80 reduce interfacial tension and form micelles that encapsulate the lipophilic drug before it can aggregate[3].

Step-by-Step Methodology (Co-solvent + Surfactant Approach):

  • Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to create a 10 mM stock. Vortex until completely clear.

  • Surfactant Pre-mixing: In a separate microcentrifuge tube, mix the 10 mM DMSO stock with Tween-80 in a 1:1 (v/v) ratio. Causality note: This coats the compound in surfactant before it encounters the thermodynamic shock of water.

  • Aqueous Dilution: While vigorously vortexing your target aqueous buffer (or culture media), add the DMSO/Tween-80 mixture dropwise.

  • Self-Validation System: Measure the Optical Density at 600 nm (OD600) of the final solution against a blank buffer. An OD600 > 0.05 indicates the presence of nano-precipitates. If precipitation occurs, warm the buffer to 37°C prior to addition to increase the kinetic solubility limit.

Q3: I need a solvent-free formulation for in vivo animal dosing (e.g., oral gavage). Since I cannot form a salt, what is the most reliable method? A3: For in vivo applications, host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for neutral, highly lipophilic molecules. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The diphenyl ether moiety of your compound fits thermodynamically into this cavity, shielding it from water while maintaining the complex's overall aqueous solubility[4].

Step-by-Step Methodology (HP-β-CD Complexation):

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile saline or ultra-pure water.

  • Drug Addition: Add the solid 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene directly to the HP-β-CD solution to achieve the target concentration (e.g., 2 mg/mL).

  • Energy Input: Complexation requires kinetic energy to overcome the lattice energy of the solid crystal. Process the suspension using a probe sonicator (pulsed mode, 50% amplitude) on ice for 10-15 minutes.

  • Equilibration & Filtration: Stir the suspension overnight at room temperature to reach thermodynamic equilibrium. Filter through a 0.45 µm PTFE syringe filter to remove any uncomplexed solid drug.

  • Self-Validation System: Always quantify the final filtrate using HPLC-UV. Do not assume the nominal concentration is accurate, as the inclusion efficiency strictly depends on the equilibrium constant of the host-guest complex[5].

Part 3: Solubilization Decision Workflow

SolubilizationWorkflow Start 4-Chloro-1-(2,4-dichlorophenoxy) -2-nitrobenzene (Solid) Assess Physicochemical Profiling LogP = 5.3 | TPSA = 55.1 Ų Start->Assess InVitro In Vitro Assays (Cell Culture / Enzyme) Assess->InVitro Application InVivo In Vivo / Formulation (Animal Models) Assess->InVivo Application DMSO 1. Prepare 10-50 mM DMSO Stock 2. Dilute in Buffer (<1% DMSO) InVitro->DMSO Formulation Complexation / Encapsulation (e.g., 20% HP-β-CD) InVivo->Formulation Precipitation Precipitation Observed? DMSO->Precipitation Rescue Add Cosolvents/Surfactants (e.g., 0.1% Tween-80 or PEG-400) Precipitation->Rescue Yes Success Stable Aqueous Solution / Suspension Precipitation->Success No Rescue->Success Sonication Probe Sonication & Filtration Formulation->Sonication Sonication->Success

Solubilization decision tree for 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene.

References
  • Title: 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Aqueous solubilization of hydrophobic compounds by inorganic nano-ions: An unconventional mechanism Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide Source: J Bioprocess Biotech, Hilaris Publisher URL: [Link]

  • Title: Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin Source: Pharmaceutics, MDPI URL: [Link]

  • Title: Hot liquid extrusion assisted drug-cyclodextrin complexation: a novel continuous manufacturing method for solubility and bioavailability enhancement of drugs Source: Drug Delivery and Translational Research, PMC URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Baseline Noise for 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene

Welcome to the Advanced Chromatography Support Portal. Analyzing highly lipophilic, halogenated nitroaromatic compounds like 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene presents unique fluidic and optical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Portal. Analyzing highly lipophilic, halogenated nitroaromatic compounds like 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene presents unique fluidic and optical challenges. This guide is engineered for scientists and drug development professionals to systematically diagnose, isolate, and resolve baseline instability during reverse-phase HPLC workflows.

I. Diagnostic Workflow

Before altering your method parameters, you must classify the noise. Use the logical workflow below to trace the physical origin of your baseline instability.

HPLC_Troubleshooting Start Observe Baseline Noise Type Determine Noise Pattern Start->Type Periodic Periodic / Synchronous Type->Periodic Random Random / Spiking Type->Random Drift Continuous Drift Type->Drift Pump Check Pump & Degasser (Pressure Ripple) Periodic->Pump Detector Check UV Lamp & Cell (Air Bubbles, Lamp Age) Random->Detector Column Check Solvent & Column (Carryover, Impurities) Drift->Column Action1 Purge/Replace Check Valves Pump->Action1 Action2 Flush Cell / Replace Lamp Detector->Action2 Action3 Use LC-MS Grade Solvents Column->Action3

Fig 1: Diagnostic workflow for isolating and resolving HPLC baseline noise.

II. Frequently Asked Questions (FAQs)

Q1: Why do I experience severe baseline drift specifically when running gradients for 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene? Causality: This analyte is a heavily halogenated diphenyl ether. Its extreme lipophilicity dictates strong retention on C18 stationary phases, requiring high ratios of organic modifiers (e.g., >80% Acetonitrile) for elution. When performing gradient elution, any UV-absorbing impurities in the organic solvent will concentrate and elute, causing severe upward baseline drift[1]. Furthermore, the nitro group on the analyte requires UV detection in the 254–300 nm range[2][3]. If the organic solvent has a high UV cutoff or has absorbed atmospheric contaminants, the background absorbance will shift dynamically as the gradient progresses. Resolution: Replace standard HPLC-grade solvents with fresh, highly filtered LC-MS grade solvents[4]. Ensure your detection wavelength is optimized to avoid the solvent's UV cutoff region.

Q2: My baseline shows random, sharp spikes. Is this related to the analyte's chemistry? Causality: Random spikes are rarely chemical; they are typically optical or fluidic[5]. Because 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene requires high organic solvent concentrations, mixing these with aqueous phases generates exothermic heat and outgassing. If the inline degasser is malfunctioning, dissolved air forms micro-bubbles that enter the UV flow cell[1]. As these bubbles pass through the light path, they scatter the UV beam, registering as sharp, random spikes on the chromatogram. Resolution: Verify the inline degasser is functioning. Flush the flow cell with 100% degassed methanol at a low flow rate to dissolve and clear trapped bubbles.

Q3: The baseline has a rhythmic, wave-like pattern. How do I fix this? Causality: Periodic noise that is synchronous with pump strokes indicates pressure pulsations[5]. This occurs when pump check valves fail to seal properly, often due to microscopic particulate buildup or buffer precipitation. The resulting inconsistent solvent delivery translates directly into rhythmic baseline fluctuations. Resolution: Purge the pump with warm water (if buffers were previously used) followed by isopropanol to clean the check valves[1]. If pulsations persist, replace the pump seals and check valves.

III. The Self-Validating Noise Isolation Protocol

To prevent unnecessary maintenance, you must isolate the source of the noise. This step-by-step methodology acts as a self-validating system: each step logically eliminates a hardware component until the root cause is confirmed.

Step 1: Detector Isolation (Static Test)

  • Turn off the HPLC pump to stop all solvent flow.

  • Monitor the baseline via your chromatography data system for 10 minutes.

  • Validation Check: If the baseline noise persists while the flow is stopped, the issue is entirely optical or electrical (e.g., an aging UV lamp or failing detector electronics)[5]. If the baseline flatlines perfectly, the noise is fluidic. Proceed to Step 2.

Step 2: Pump & Solvent Isolation (Bypass Test)

  • Remove the analytical column and replace it with a zero-dead-volume union[1].

  • Pump your mobile phase at the standard method flow rate (e.g., 1.0 mL/min).

  • Validation Check: If the rhythmic, periodic noise returns, the pump check valves are failing or the degasser is malfunctioning[1]. If the baseline is smooth, the pump is delivering solvent correctly, meaning the column or the analyte itself is the source. Proceed to Step 3.

Step 3: Column & Carryover Assessment

  • Reinstall the C18 column. Run a blank gradient method (injecting only sample diluent).

  • Validation Check: If broad phantom peaks or severe drift appear, the highly lipophilic 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is experiencing phase dewetting or is carrying over from previous runs due to insufficient column washing[1]. Add a 95% organic wash step to the end of your method.

IV. Quantitative Noise Diagnostics

Use the table below to compare your observed baseline noise against acceptable thresholds and identify the primary cause.

Noise TypeTypical AmplitudeFrequencyPrimary CauseImpact on S/N Ratio
Random / Spiking > 0.5 mAUIrregularAir bubbles in flow cell; electrical spikesDrastic reduction; creates false peaks
Periodic / Synchronous 0.1 - 0.5 mAURegular (matches pump stroke)Faulty pump check valves; failing degasserModerate reduction; causes integration errors
Baseline Drift > 1.0 mAU / 10 minContinuous (during Gradient)Solvent impurities; temperature fluctuationsLow impact on S/N; affects peak capacity
High Frequency (Fuzz) < 0.1 mAUConstantAging UV lamp; dirty flow cellRaises LOD/LOQ thresholds

Note: For trace analysis of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene, the Signal-to-Noise (S/N) ratio should be maintained at ≥10 for the Limit of Quantitation (LOQ)[4][6].

V. References

  • HPLC Repair Services: Common Causes of Baseline Noise Source: The Overbrook Group URL:[Link]

  • Science of Chromatography: HPLC System Components Source: Cole-Parmer URL:[Link]

  • Liquid chromatography-ultraviolet hplc-uv Source: Science.gov URL:[Link]

  • Determination of 5-Hydroxymethylfurfural Using Derivatization Combined with Polymer Monolith Microextraction by High-Performance Liquid Chromatography Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the SNAr Synthesis of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene

Welcome to the Advanced Synthesis Support Center. This guide is designed for process chemists and drug development professionals optimizing the synthesis of 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene—a critical inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for process chemists and drug development professionals optimizing the synthesis of 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene—a critical intermediate in the production of broad-spectrum antimicrobial agents like Triclosan[1].

The formation of this diaryl ether relies on a Nucleophilic Aromatic Substitution (SNAr) between 2,5-dichloronitrobenzene and 2,4-dichlorophenol. While the C1 chlorine of 2,5-dichloronitrobenzene is highly activated by the ortho-nitro group, competing nucleophiles and harsh conditions can lead to yield-destroying byproducts. This guide provides mechanistic troubleshooting, quantitative data, and a self-validating protocol to ensure >95% selectivity.

Mechanistic Pathway & Byproduct Visualization

SNAr_Byproducts SM 2,5-Dichloronitrobenzene + 2,4-Dichlorophenol MC Meisenheimer Complex (Activated at C1) SM->MC Base, TBAB SNAr Attack Hydrolysis 4-Chloro-2-nitrophenol (Hydrolysis Byproduct) SM->Hydrolysis H2O / OH- (Side Reaction) Tars Oxidative Tars (Quinones/Polymers) SM->Tars O2, High Temp (Degradation) Target 4-Chloro-1-(2,4-dichlorophenoxy) -2-nitrobenzene MC->Target Cl- Elimination (Desired Pathway)

Reaction pathways in the SNAr synthesis of 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing high levels of 4-chloro-2-nitrophenol in my crude mixture? Causality: This is a direct result of hydrolysis. If trace water is present in your solvent or introduced via hygroscopic bases (like KOH or NaOH), hydroxide ions act as competing nucleophiles. Because OH⁻ is a smaller, "harder" nucleophile than the bulky 2,4-dichlorophenoxide, it rapidly attacks the activated C1 position of 2,5-dichloronitrobenzene, yielding 4-chloro-2-nitrophenol. Solution: Transition from a standard liquid-liquid biphasic system to2[2]. By using anhydrous K₂CO₃ in a non-polar solvent like p-xylene, you prevent the water of solvation from migrating with the ion pair, effectively shutting down the hydrolysis pathway.

Q2: How do I minimize bis-arylation and regioisomeric byproducts? Causality: In 2,5-dichloronitrobenzene, the C1 chlorine is ortho to the nitro group (highly activated), while the C4 chlorine is meta to the nitro group (unactivated)[3]. Therefore, the SNAr is naturally highly regioselective. However, if you use a large stoichiometric excess of 2,4-dichlorophenol or push the reaction temperature above 150 °C, the excess phenoxide can force a secondary substitution at the C4 position, leading to bis-arylated impurities. Solution: Strictly cap the 2,4-dichlorophenol stoichiometry at 1.05 equivalents and maintain the reaction temperature between 120–130 °C.

Q3: What causes dark, tarry impurities, and how do I prevent them? Causality: 2,4-Dichlorophenol is highly susceptible to oxidative degradation at elevated temperatures in alkaline environments. The presence of dissolved oxygen leads to the formation of quinone-like radical intermediates, which rapidly polymerize into dark, insoluble tars. Solution: Implement a strict inert atmosphere (N₂ or Ar). Degas the p-xylene solvent via sparging for 30 minutes prior to heating the reaction mixture.

Quantitative Data: Byproduct Mitigation Matrix

Table 1: Quantitative Analysis of Byproduct Formation and Mitigation Strategies

Byproduct / ImpurityMechanistic CausalityAnalytical Indicator (HPLC)Mitigation StrategyExpected Reduction
4-Chloro-2-nitrophenol Hydroxide attack (SNAr) on 2,5-dichloronitrobenzene due to trace water.Early eluting peak (high polarity).Azeotropic distillation; S-L PTC using anhydrous K₂CO₃.< 0.5%
Unreacted Substrates Poor kinetics due to the low solubility of solid phenolate in the organic phase.Peaks matching starting materials.Addition of TBAB (0.05 eq) to shuttle ions into p-xylene.> 98% conversion
Oxidative Tars Phenol oxidation via O₂ at high temperatures (>130 °C).Broad baseline drift; dark reaction mixture.Strict N₂ atmosphere; degassing solvents prior to heating.Negligible
Regioisomers SNAr at the meta-Cl (C4 position) under forcing conditions.Closely eluting isomer peak.Maintain temp ≤130 °C; limit phenoxide to 1.05 eq.< 0.1%
Self-Validating Experimental Protocol

To ensure reproducibility and high scientific integrity, this protocol utilizes a self-validating S-L PTC methodology. Each phase contains a diagnostic checkpoint to verify the chemical state before proceeding.

Objective: Synthesize 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene with >95% yield and <1% hydrolysis byproduct. Reagents: 2,5-Dichloronitrobenzene (1.0 eq), 2,4-Dichlorophenol (1.05 eq), Anhydrous K₂CO₃ (1.5 eq), Tetra-n-butylammonium bromide (TBAB, 0.05 eq), p-Xylene (solvent).

Step 1: System Dehydration & Phenolate Formation

  • Charge a dry reactor equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with p-xylene (5 volumes), 2,4-dichlorophenol (1.05 eq), and anhydrous K₂CO₃ (1.5 eq).

  • Sparge the mixture with N₂ for 30 minutes to displace oxygen.

  • Heat the mixture to reflux (approx. 138 °C) to azeotropically remove any trace water introduced by the reagents.

  • Self-Validation Checkpoint 1: The system is validated as anhydrous when the Dean-Stark trap shows no further water accumulation for 30 consecutive minutes. Proceeding before this checkpoint guarantees hydrolysis byproducts.

Step 2: SNAr Etherification

  • Cool the reactor to 120 °C.

  • Add TBAB (0.05 eq) followed by 2,5-dichloronitrobenzene (1.0 eq) in a single portion[4].

  • Maintain the reaction temperature at 120–125 °C under vigorous stirring (≥400 rpm) for 4 to 6 hours.

  • Self-Validation Checkpoint 2: Pull an aliquot for HPLC analysis at 4 hours. The reaction is validated as complete when the 2,5-dichloronitrobenzene peak area is <0.5%. The absence of an early-eluting peak confirms that the S-L PTC successfully prevented the formation of 4-chloro-2-nitrophenol.

Step 3: Workup and Isolation

  • Cool the reaction mass to 80 °C and filter while warm to remove the insoluble KCl byproduct and excess K₂CO₃.

  • Wash the organic filtrate with a dilute 5% NaOH aqueous solution to extract any unreacted 2,4-dichlorophenol, followed by a neutral water wash.

  • Concentrate the p-xylene layer under reduced pressure to yield the crude product. Recrystallize from ethanol if ultra-high purity is required.

  • Self-Validation Checkpoint 3: The isolated product must present as a pale yellow crystalline solid. A dark brown or oily appearance indicates a failure in Step 1 (oxygen exposure leading to tar formation).

References
  • Title: Novelties of Solid−Liquid Phase Transfer Catalyzed Synthesis of Triclosan from Potassium 2,4-Dichlorophenolate and 2,5-Dichlorophenol Source: ACS Publications URL
  • Title: The Pivotal Role of Chlorophenols as Intermediates in Modern Manufacturing: A Technical Guide Source: Benchchem URL
  • Title: WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy)

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction for 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of complex halogenated nitroaromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of complex halogenated nitroaromatics. The compound 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene presents a unique extraction profile: it possesses high lipophilicity driven by the heavily chlorinated diphenyl ether backbone, yet exhibits localized polarity due to the strongly electron-withdrawing nitro group.

This dual nature often leads to non-linear partitioning and matrix-induced emulsions. This guide provides self-validating, mechanistically grounded protocols to optimize your extraction workflows, ensuring high recovery and scientific integrity.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

Q1: I am experiencing persistent emulsions during the extraction of aqueous environmental samples. How can I resolve this without losing analyte? A: Emulsions in this context are typically stabilized by natural amphiphiles (e.g., humic acids) interacting with the nitro group of our target compound.

  • Action: Implement a "Salting-Out" step by saturating the aqueous phase with NaCl (approx. 30% w/v) prior to solvent addition [4]. If an emulsion has already formed, filter the biphasic mixture through a plug of silanized glass wool.

  • Causality: The addition of NaCl dramatically increases the ionic strength of the aqueous phase. This tightly binds free water molecules into hydration shells around the inorganic ions, effectively "salting out" the moderately polar nitroaromatic compound into the organic phase. This thermodynamic shift not only breaks the emulsion but also pushes the partition coefficient ( Kow​ ) favorably toward the organic layer.

Q2: My recovery rates are inconsistent when using pure hexane as the extraction solvent. Why? A: Pure hexane lacks the necessary dipole moment to efficiently solvate the nitro group.

  • Action: Switch your extraction solvent to Dichloromethane (DCM) or a binary mixture of Hexane:Ethyl Acetate (80:20) [1].

  • Causality: While the chlorinated diphenyl ether backbone is highly soluble in hexane, the nitro group participates in dipole-dipole interactions. DCM provides a superior thermodynamic match for this mixed polarity, yielding higher extraction efficiencies for nitroaromatics compared to strictly non-polar aliphatic solvents [2].

Troubleshooting Guide: Solid-Phase Extraction (SPE)

Q3: I am observing analyte breakthrough during the loading phase on C18 cartridges. What is the mechanism of failure? A: Breakthrough of highly hydrophobic compounds (like halogenated diphenyl ethers) usually indicates either overloading of the sorbent capacity or excessive flow rates preventing equilibrium.

  • Action: Dilute the sample to reduce matrix viscosity, strictly maintain a loading flow rate of ≤2 mL/min, and ensure the cartridge is properly conditioned.

  • Causality: Retention on a C18 phase relies on Van der Waals forces. If the flow rate exceeds the mass transfer kinetics of the target analyte diffusing into the sorbent pores, the analyte will channel through the bed unretained.

Data Presentation: Solvent Efficiency Profiling

To guide your solvent selection, the following table summarizes quantitative extraction efficiencies based on solvent properties.

Solvent SystemPolarity Index (P')Dipole Moment (D)Expected Recovery (%)Mechanistic Rationale
Hexane (100%) 0.10.0045 - 55%Fails to solvate the polar nitro group; poor disruption of matrix binding.
Dichloromethane (100%) 3.11.6088 - 95%Optimal dipole match for nitroaromatics; excellent matrix penetration [3].
Hexane:Ethyl Acetate (80:20) ~1.0~0.4082 - 89%Balances lipophilic backbone solubility with hydrogen-bond acceptor capacity.
Acetonitrile (Salting-Out) 5.83.9290 - 96%High efficiency when paired with NaCl to force phase separation [4].

Self-Validating Experimental Protocols

To ensure trustworthiness, every extraction must be treated as a self-validating system. The following protocols incorporate surrogate standard spiking to verify quantitative recovery.

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for Aqueous Matrices
  • Surrogate Spiking (Validation): Spike 1.0 L of the aqueous sample with 50 µg of a stable isotope-labeled surrogate (e.g., 13C6​ -4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene).

    • Causality: Allows post-extraction calculation of absolute recovery, validating the method's efficiency.

  • Matrix Modification: Add 300 g of pre-baked NaCl to the sample and stir until dissolved. Adjust pH to 5.0 using 0.1 M HCl.

    • Causality: Suppresses ionization of matrix interferences and drives the salting-out effect.

  • Primary Extraction: Add 60 mL of Dichloromethane (DCM). Shake vigorously in a separatory funnel for 3 minutes, venting frequently. Allow 10 minutes for phase separation [3].

  • Collection & Drying: Collect the lower organic (DCM) layer. Pass the extract through a funnel containing 10 g of anhydrous sodium sulfate ( Na2​SO4​ ).

    • Causality: Removes residual water that could hydrolyze the target during concentration.

  • Concentration: Evaporate the solvent using a rotary evaporator at 30°C under reduced pressure. Reconstitute in 1 mL of hexane for GC-MS analysis.

Protocol 2: Accelerated Solvent Extraction (ASE) for Solid Matrices (e.g., Soil)
  • Preparation: Homogenize 10 g of the solid sample with 10 g of diatomaceous earth. Spike with the surrogate standard.

    • Causality: Diatomaceous earth increases the surface area and prevents sample compaction under high pressure.

  • Cell Loading: Load the mixture into a 33 mL stainless steel extraction cell.

  • Extraction Parameters: Extract using DCM at 100°C and 1500 psi for two static cycles of 5 minutes each [5].

    • Causality: Elevated temperature overcomes the activation energy of analyte desorption from soil particles, while high pressure keeps the solvent liquid above its boiling point.

  • Purge & Flush: Flush the cell with 60% cell volume of fresh solvent and purge with nitrogen gas for 60 seconds.

Visualizations

LLE_Workflow A Aqueous Sample Containing Target B Add NaCl (Salting-Out) & Adjust pH A->B Step 1 C Add DCM (Extraction Solvent) B->C Step 2 D Phase Separation (Separatory Funnel) C->D Step 3 E Emulsion Formed? D->E Step 4 F Centrifuge or Filter (Glass Wool) E->F Yes G Collect Organic Phase E->G No F->G Resolved H Dry over Na2SO4 & Concentrate G->H Step 5

Figure 1: Self-validating Liquid-Liquid Extraction workflow for nitroaromatic diphenyl ethers.

SPE_Logic N1 C18 SPE Cartridge N2 Conditioning (MeOH -> Water) N1->N2 N3 Sample Loading (Flow < 2 mL/min) N2->N3 N4 Analyte Retention (Hydrophobic Int.) N3->N4 N5 Wash Step (5% MeOH in Water) N4->N5 Removes polar interferences N6 Elution Step (Hexane:DCM 1:1) N5->N6 Desorbs target analyte

Figure 2: Solid-Phase Extraction (SPE) mechanistic workflow and analyte retention logic.

References

  • Technical Support Center: Work-up Procedures for Aromatic Nitr
  • Analysis of nitroaromatics in aqueous samples by capillary supercritical fluid chrom
  • EPA-EAD: 609: Nitroaromatics and Isophorone via GC with Flame Ioniz
  • Salting-Out Solvent Extraction Method for Determining Low Levels of Nitroaromatics and Nitramines in W
  • Evaluation of Soxhlet extraction, accelerated solvent extraction and microwave-assisted extraction for the determination of polychlorinated biphenyls and polybrominated diphenyl ethers in soil and fish samples. PubMed.
Optimization

preventing thermal degradation 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene GC-MS

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals facing analytical challenges with Nitrofen (4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals facing analytical challenges with Nitrofen (4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene) during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Nitrofen is a diphenyl ether herbicide containing a highly reactive nitro group. Its molecular architecture makes it notoriously susceptible to thermal degradation and catalytic breakdown in the GC flow path. This guide provides field-proven, self-validating methodologies to preserve analyte integrity.

Diagnostic Workflow: Identifying and Resolving Degradation

Before adjusting parameters, you must establish a self-validating diagnostic system. Thermal degradation of Nitrofen typically involves the homolytic cleavage of the diphenyl ether bond or the reduction of the nitro group to an amine. By monitoring the ratio of the intact parent molecule to its primary thermal breakdown products (e.g., 2,4-dichlorophenol), you can quantitatively assess system inertness.

G Start Analyze Nitrofen via GC-MS CheckDeg System Suitability Test Monitor Parent/Degradant Ratio Start->CheckDeg Decision Is Ratio > Validated Threshold? CheckDeg->Decision Inlet Optimize Inlet: Use PTV (60°C to 280°C) Decision->Inlet No (Thermal Shock) Liner Replace Liner: Ultra-Inert, Baffled Decision->Liner No (Active Sites) Column Reduce Residence Time: 15m Column, High Flow Decision->Column No (Oven Degradation) Success Reliable Quantitation of Nitrofen Decision->Success Yes Matrix Matrix Accumulation? Apply QuEChERS Cleanup Inlet->Matrix Liner->Matrix Column->Success Matrix->Success

Diagnostic decision tree for resolving Nitrofen thermal degradation in GC-MS workflows.

Troubleshooting FAQs

Q1: Why is my Nitrofen peak area decreasing over a sequence of injections, even with a clean standard? A: This is a classic symptom of active site accumulation in the GC inlet. Non-volatile matrix components (such as lipids or chlorophyll) deposit in the liner over time. These deposits create active catalytic sites (often containing metal ions or exposed silanols) that facilitate the reduction of Nitrofen's nitro group or the cleavage of its diphenyl ether bond[1]. Causality Check: If degradation increases sequentially, the issue is chemical activity, not just temperature. Solution: Implement rigorous QuEChERS cleanup using specialized sorbents like Z-Sep+ or Graphitized Carbon Black (GCB) to remove planar matrix interferences[2]. Additionally, configure your GC system for post-run backflushing to prevent high-boiling matrix from reaching the analytical column[3].

Q2: I am losing the molecular ion of Nitrofen entirely and seeing unexpected peaks at lower m/z. What is happening? A: You are experiencing explosive thermal shock. Standard splitless inlets are typically held isothermally at 250 °C to 300 °C. When the aerosolized Nitrofen droplets hit this high-temperature zone, the thermal energy exceeds the activation energy required for homolytic cleavage of the ether bond. Solution: Transition to a Programmable Temperature Vaporizing (PTV) inlet. By injecting the sample into a "cold" liner (e.g., 60 °C) and rapidly ramping the temperature to 280 °C, you gently volatilize the analyte, maintaining its chemical integrity[3].

Q3: Can I use standard glass wool liners for Nitrofen analysis to improve vaporization? A: No. While glass wool provides an excellent surface area for sample vaporization, it introduces a massive network of active silanol (-SiOH) groups. For nitro-aromatics and diphenyl ethers, these sites act as catalysts for degradation[4]. You must use highly deactivated (Ultra-Inert) liners. To achieve sample mixing without glass wool, utilize dimpled or baffled liner geometries[1].

Q4: How does column geometry affect Nitrofen degradation? A: Thermal degradation is a function of both temperature and time. A standard 30-meter column with a thick stationary phase requires longer residence times at elevated oven temperatures, exacerbating the breakdown of labile bonds. By switching to a shorter column (15 m) with a thinner film (0.15 µm) and increasing the carrier gas velocity, you drastically reduce the time the analyte spends in the hot zone, preserving the intact molecule[1].

Data Presentation: Parameter Optimization

The following table synthesizes the quantitative shift from a standard, high-degradation GC-MS setup to an optimized, thermally protective configuration.

Analytical ParameterStandard Splitless (High Degradation Risk)Optimized PTV (Thermally Protective)Causality / Rationale
Inlet Temperature 250 °C - 300 °C (Isothermal)60 °C (hold 0.1 min) → 280 °C at 600 °C/minPrevents thermal shock; gently transfers analyte to the gas phase[3].
Liner Type Single taper with glass woolBaffled/Dimpled, Ultra-Inert (No wool)Eliminates active silanol sites that catalyze ether bond cleavage[1][4].
Injection Volume 1.0 µL1.0 - 5.0 µL (Solvent Vent Mode)PTV allows larger volumes for trace detection without inlet overloading.
Column Geometry 30 m × 0.25 mm × 0.25 µm15 m × 0.25 mm × 0.15 µmReduces residence time in the hot GC oven, minimizing kinetic degradation.
Carrier Gas Flow 1.0 mL/min (Constant Flow)1.5 - 2.0 mL/min (Constant Flow)Sweeps the analyte through the system faster, reducing heat exposure.
Sample Cleanup Standard Liquid-Liquid ExtractionQuEChERS with Z-Sep+ / GCBRemoves chlorophyll/lipids that deposit in the liner and form active sites[2].

Experimental Protocol: Optimized PTV-GC-MS Workflow

To establish a self-validating system for Nitrofen, execute the following step-by-step methodology.

Step 1: Matrix Cleanup (QuEChERS)
  • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acidified acetonitrile (1% acetic acid) to protect base-labile structures.

  • Add QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate) and shake vigorously for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer 6 mL of the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing MgSO₄, primary secondary amine (PSA), and Z-Sep+ or GCB (crucial for removing planar interferences that cause active sites)[2].

  • Shake for 2 minutes, centrifuge, and transfer the final extract to an autosampler vial.

Step 2: GC Inlet Configuration
  • Install an Ultra-Inert, baffled liner (2.0 mm ID) without glass wool[1].

  • Configure the PTV inlet:

    • Initial Temp: 60 °C

    • Initial Time: 0.1 min

    • Ramp Rate: 600 °C/min

    • Final Temp: 280 °C

    • Hold Time: 5.0 min (or until the end of analyte transfer).

  • Enable post-run backflushing. Set the inlet to 310 °C during the post-run phase while reversing column flow to purge high-boiling matrix residues[3].

Step 3: System Suitability Validation
  • Prepare a System Suitability Test (SST) standard containing 100 ppb Nitrofen.

  • Inject the SST and monitor the MS/MS transitions for the intact parent (e.g., m/z 283 → 201) and its primary thermal degradant (e.g., 2,4-dichlorophenol, m/z 162).

  • Calculate the Parent/Degradant area ratio.

  • Validation Check: If the ratio drops by more than 15% from the initial calibration baseline, immediately halt the sequence, trim 20 cm from the front of the analytical column, and replace the inlet liner[4].

Sources

Troubleshooting

overcoming matrix effects 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene quantification

Technical Support Center: Overcoming Matrix Effects in 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene Quantification Introduction 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (CAS 2392-48-5), also known as 2,4,4′-tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Matrix Effects in 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene Quantification

Introduction 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (CAS 2392-48-5), also known as 2,4,4′-trichloro-2′-nitrodiphenyl ether, is a highly lipophilic compound (logP ~5.87) frequently analyzed as an agrochemical intermediate, herbicide precursor, or pharmaceutical impurity. Quantifying this trace analyte in complex biological or environmental matrices (soil, wastewater, tissues) presents significant analytical challenges. The primary obstacle is the matrix effect —the alteration of ionization efficiency caused by co-eluting substances, leading to severe signal suppression or enhancement.

This technical guide provides authoritative troubleshooting strategies, mechanistic explanations, and validated protocols to establish a self-validating quantification system.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my LC-MS/MS signal for 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene disappear when analyzing complex matrices? A1: This is a classic case of ion suppression . In Electrospray Ionization (ESI), the analyte and matrix components co-elute into the ion source and compete for available charges and space on the surface of the evaporating droplet[1]. Because 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is highly lipophilic and lacks strongly basic or acidic functional groups, it is easily outcompeted by more polar matrix components (like phospholipids or humic acids). These matrix components monopolize the droplet surface, neutralizing the analyte and preventing it from entering the gas phase as a detectable ion [2]. Corrective Action: Switch your ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation, making it inherently less susceptible to matrix-induced charge competition. Alternatively, diphenyl ether derivatives often exhibit stable ionization in negative ion mode (ESI-), which suffers from less background interference than positive mode [3].

Q2: I am using a standard QuEChERS extraction (PSA/C18 dSPE), but my recovery is low and matrix effects remain >50%. What is the cause? A2: Standard Primary Secondary Amine (PSA) and C18 sorbents are insufficient for highly lipophilic analytes in lipid-rich or humic-rich matrices. The causality is twofold:

  • Analyte Loss: C18 is a non-polar sorbent. Because the target analyte is highly lipophilic (logP ~5.87), it strongly binds to the C18 phase alongside the matrix lipids, resulting in poor extraction recovery.

  • Matrix Retention: PSA removes organic acids and sugars but fails to remove heavy triglycerides, leaving them in the extract to cause ion suppression. Corrective Action: Replace C18/PSA with Enhanced Matrix Removal-Lipid (EMR-Lipid) or Z-Sep+ (zirconia-coated silica) during the dispersive Solid Phase Extraction (dSPE) step. These advanced sorbents utilize Lewis acid-base interactions and size-exclusion mechanisms to selectively strip phospholipids and long-chain fatty acids without retaining the neutral diphenyl ether analyte [4].

Q3: How do I definitively prove that my method has successfully overcome the matrix effect? A3: You must implement a self-validating system using the Post-Extraction Addition method. This isolates the matrix effect from extraction recovery. Calculate the Matrix Effect (ME%) using the formula: ME% = (Peak Area of Post-Extraction Spiked Matrix / Peak Area of Pure Solvent Standard - 1) × 100

  • ME% between -20% and +20%: Negligible matrix effect (Method is validated).

  • ME% < -20%: Significant ion suppression.

  • ME% > +20%: Significant ion enhancement. To dynamically correct for any residual ME%, always incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to the initial extraction step [1].

Part 2: Visualizing the Mechanisms and Workflows

ESI_Mechanism cluster_0 Gas Phase Ionization LC_Eluent LC Eluent (Analyte + Matrix) Taylor_Cone Taylor Cone High Voltage LC_Eluent->Taylor_Cone Droplet Charged Droplet (Surface Competition) Taylor_Cone->Droplet Nebulization Matrix_Ions Matrix Ions (High Affinity/Concentration) Droplet->Matrix_Ions Evaporation & Fission Analyte_Neutral Analyte Remains Neutral (Ion Suppression) Droplet->Analyte_Neutral Charge Stolen

Fig 1. Mechanism of ESI ion suppression due to charge competition in the Taylor cone.

QuEChERS_Workflow Sample Complex Matrix (Soil/Tissue) Extraction Extraction Acetonitrile + Salts (MgSO4/NaCl) Sample->Extraction Add SIL-IS Centrifuge1 Centrifugation Phase Separation Extraction->Centrifuge1 dSPE dSPE Cleanup Z-Sep+ or EMR-Lipid Centrifuge1->dSPE Supernatant Centrifuge2 Centrifugation Pellet Matrix dSPE->Centrifuge2 Remove Lipids/Humic Acids Analysis LC-MS/MS or GC-MS/MS Quantification Centrifuge2->Analysis Clean Extract

Fig 2. Optimized QuEChERS workflow utilizing EMR-Lipid for diphenyl ether quantification.

Part 3: Data Presentation & Sorbent Selection

Table 1: Impact of Ionization Source on Matrix Effects (ME%) for Diphenyl Ethers

Ionization ModeMatrix TypeAverage ME%Causality / Observation
ESI (+) Soil Extract-65% to -85%Severe suppression; matrix lipids outcompete the neutral analyte for protons.
ESI (-) Soil Extract-30% to -45%Moderate suppression; fewer matrix components ionize in negative mode [3].
APCI (+) Soil Extract-5% to +10%Negligible effect; gas-phase ionization bypasses droplet surface competition [2].
GC-EI-MS Soil Extract+15% to +40%Matrix enhancement; matrix coats GC liner active sites, preventing analyte degradation.

Table 2: dSPE Sorbent Selection Guide for 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene

Sorbent TypeTarget Matrix ImpuritySuitability for AnalyteRecommendation
PSA Organic acids, sugarsPoor (Leaves heavy lipids)Not recommended for high-fat matrices.
C18 Non-polar lipidsPoor (Adsorbs the analyte)Avoid; causes severe recovery loss for logP > 5 analytes.
Z-Sep+ Phospholipids, pigmentsExcellentHighly Recommended ; Lewis acid-base mechanism ignores neutral analytes.
EMR-Lipid Bulky unbranched lipidsExcellentHighly Recommended ; Size-exclusion mechanism effectively cleans complex matrices [4].

Part 4: Experimental Protocols

Optimized QuEChERS Protocol with EMR-Lipid Cleanup This self-validating protocol is engineered to maximize recovery of 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene while eliminating ion-suppressing lipids.

Step 1: Sample Hydration and Spiking

  • Weigh 5.0 g of homogenized matrix (e.g., soil or tissue) into a 50 mL PTFE centrifuge tube.

  • Add 5.0 mL of LC-MS grade water. Vortex for 1 minute and let stand for 10 minutes to hydrate the matrix (crucial for partitioning).

  • Spike the sample with 50 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) to establish the internal calibration baseline.

Step 2: Extraction and Partitioning

  • Add 10.0 mL of 1% Acetic Acid in Acetonitrile to the tube. Shake vigorously for 2 minutes.

  • Add QuEChERS extraction salts (4.0 g anhydrous MgSO₄ and 1.0 g NaCl).

  • Immediately shake vigorously for 1 minute to prevent salt agglomeration.

  • Centrifuge at 5,000 rpm for 5 minutes at 4°C.

Step 3: dSPE Cleanup (Matrix Removal)

  • Transfer 5.0 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing 1.0 g of EMR-Lipid sorbent [4].

  • Vortex for 1 minute to ensure complete interaction between the sorbent and matrix lipids.

  • Centrifuge at 5,000 rpm for 5 minutes.

  • Transfer 3.0 mL of the supernatant to a new tube containing 1.0 g anhydrous MgSO₄ to remove residual water. Vortex and centrifuge again.

Step 4: LC-MS/MS Analysis Preparation

  • Transfer 1.0 mL of the final cleaned extract into an autosampler vial.

  • Optional but recommended: Dilute the extract 1:1 with mobile phase A (e.g., 0.1% Formic acid in water) to improve peak shape and further dilute any residual matrix [1].

  • Analyze using APCI or ESI(-) mode to bypass remaining charge competition.

Optimization

Technical Support Center: Stability &amp; Storage Troubleshooting for 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene

Welcome to the Technical Support Center for 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (CAS 2392-48-5) . This compound is a yellow crystalline solid widely utilized as a critical intermediate in the synthesis of agr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (CAS 2392-48-5) . This compound is a yellow crystalline solid widely utilized as a critical intermediate in the synthesis of agrochemicals and antibacterial agents, such as Triclosan[1]. While generally stable under ambient conditions, its unique molecular architecture—a diphenyl ether linkage flanked by electron-withdrawing chloro and nitro groups—makes it susceptible to specific degradation pathways if improperly stored.

This guide is designed for researchers and drug development professionals to troubleshoot storage issues, understand the mechanistic causality of degradation, and implement self-validating handling protocols.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why did my batch turn from light yellow to dark orange or brown during storage?

  • Mechanistic Cause: This is a classic indicator of photochemical degradation or thermal reduction. Under UV or intense visible light irradiation, diphenyl ethers undergo homolytic cleavage of the C-O bond in the excited state, generating highly reactive radical species[2]. Concurrently, the nitro group can undergo photoreduction to form azoxy or azo dimers, which are highly colored.

  • Actionable Solution: Immediately quarantine the discolored batch. To prevent this, the compound must be stored in amber-glass or opaque High-Density Polyethylene (HDPE) containers, strictly away from direct sunlight or intense laboratory lighting.

Q2: We detected 2,4-dichlorophenol in our stored API intermediate. How did this form?

  • Mechanistic Cause: The presence of 2,4-dichlorophenol indicates hydrolytic cleavage of the diaryl ether bond. While ether bonds are typically robust, the strong electron-withdrawing nature of the ortho-nitro group activates the adjacent ether linkage, making it susceptible to nucleophilic attack by water. This hydrolysis is vastly accelerated if moisture ingress occurs alongside localized pH extremes.

  • Actionable Solution: Implement strict desiccation protocols. Ensure the storage environment is tightly sealed and humidity-controlled.

Q3: Does temperature fluctuation affect the stability of this intermediate?

  • Mechanistic Cause: Yes. The compound has a melting point of approximately 85 °C[1]. However, prolonged sub-melting thermal stress (>40 °C) provides the activation energy required to accelerate both hydrolytic and oxidative degradation pathways. Standard safety and handling protocols for related halogenated diphenyl ethers dictate storage in a dry place at 15–25 °C[3].

Part 2: Degradation Pathways & Impurity Profiling

Understanding how environmental stressors map to specific chemical degradation pathways is critical for root-cause analysis.

G Start 4-Chloro-1-(2,4-dichlorophenoxy) -2-nitrobenzene Light UV/Vis Light Exposure Start->Light Improper opaque packaging Moisture Moisture / High pH Start->Moisture Humid storage / unsealed Heat Thermal Stress (>40°C) Start->Heat Lack of climate control PhotoDeg Homolytic C-O Cleavage & Photoreduction Light->PhotoDeg Hydrolysis Nucleophilic Ether Hydrolysis Moisture->Hydrolysis NitroRed Nitro Reduction / Dimerization Heat->NitroRed Impurity1 2,4-Dichlorophenol (Impurity Marker) PhotoDeg->Impurity1 Impurity2 4-Chloro-2-nitrophenol (Impurity Marker) PhotoDeg->Impurity2 Hydrolysis->Impurity1 Hydrolysis->Impurity2 Impurity3 Azoxy/Azo Compounds (Color Change: Orange/Brown) NitroRed->Impurity3

Fig 1: Degradation pathways and impurity markers for 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene.

Quantitative Impurity Profiling

To assist your analytical teams, use the following table to correlate storage failures with expected analytical markers.

Table 1: Stability Profile & Impurity Markers

Storage StressorPrimary Degradation PathwayKey Impurity Marker(s)Visual / Analytical Indicator
Ambient Light (UV/Vis) Homolytic C-O Cleavage / Photoreduction2,4-Dichlorophenol, Azoxy dimersDarkening of yellow crystals to brown
High Humidity Nucleophilic Ether Hydrolysis4-Chloro-2-nitrophenolHPLC peak emergence at specific RT
Thermal Stress (>40°C) Accelerated Oxidation / ReductionPolymeric degradation productsMelting point depression (<85°C)

Part 3: Standard Operating Procedure (SOP) for Optimal Storage

To ensure the scientific integrity of your downstream syntheses, implement the following self-validating storage methodology. Do not merely store the chemical; engineer its environment.

Step 1: Aliquoting & Container Selection

  • Action: Transfer the bulk crystalline powder into amber-glass vials or opaque High-Density Polyethylene (HDPE) containers. Avoid clear glass.

  • Causality: Opaque barriers block UV photon absorption, preventing the excited-state homolytic cleavage of the diaryl ether bond[2].

Step 2: Desiccation & Inert Atmosphere

  • Action: Place a silica gel desiccant packet inside the secondary containment. Prior to sealing the primary container, purge the headspace with high-purity Argon or Nitrogen gas.

  • Causality: Displacing atmospheric oxygen and moisture eliminates the nucleophiles required for ether hydrolysis and the oxidants that drive secondary degradation.

Step 3: Temperature Regulation

  • Action: Store the sealed containers in a strictly climate-controlled environment at 15–25 °C[3]. If storing analytical reference standards for extended periods (>12 months), refrigeration at 2–8 °C is highly recommended.

  • Causality: Mitigating thermal stress keeps the internal energy of the system well below the activation energy required for spontaneous nitro-reduction or auto-oxidation.

Step 4: Self-Validating Quality Control (QC) Check

  • Action: Establish a 6-month interval testing protocol using HPLC-UV (λ = 254 nm). Monitor specifically for the emergence of the 2,4-dichlorophenol peak.

  • Causality: This creates a self-validating feedback loop. If 2,4-dichlorophenol is detected above a 0.1% threshold, it serves as an absolute, mechanistic proof that the moisture or light barrier has been compromised, prompting an immediate audit of the sealing and storage workflow.

References

  • 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene 2392-48-5 Guidechem
  • Mechanisms of the Photochemical Rearrangement of Diphenyl Ethers ACS Public
  • Safety D

Sources

Reference Data & Comparative Studies

Validation

validation of LC-MS/MS methods 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene

Title: Validation of LC-MS/MS Methods for 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene: A Comparative Guide to Column Technologies Introduction & Analytical Challenge 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene ()...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of LC-MS/MS Methods for 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene: A Comparative Guide to Column Technologies

Introduction & Analytical Challenge

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene () [1], structurally known as Des-Hydroxy Nitro Triclosan or 2,4,4′-Trichloro-2′-nitrodiphenyl ether, is a highly hydrophobic environmental pollutant and a known transformation product of the antimicrobial agent Triclosan. As regulatory scrutiny over diphenyl ether derivatives intensifies due to their persistence in wastewater and biosolids () [2], robust quantification methods are critical.

Unlike Triclosan, which possesses a readily ionizable phenolic hydroxyl group, this nitro-derivative lacks an acidic proton. This structural difference renders standard negative-mode Electrospray Ionization (ESI) highly inefficient. Consequently, analytical scientists must employ alternative ionization mechanisms and high-efficiency chromatographic separations to overcome matrix suppression and achieve trace-level limits of quantification (LOQ).

Methodological Logic & Causality (E-E-A-T)

Sample Preparation Strategy: Environmental matrices (e.g., wastewater effluent) are rich in humic acids and lipids that cause severe ion suppression. Solid Phase Extraction (SPE) is mandatory. Because the analyte is highly lipophilic (LogP ~4.87) and neutral at all pH levels, a polymeric reversed-phase sorbent (e.g., Oasis HLB) is superior to mixed-mode ion-exchange sorbents. The lack of ionizable groups means pH adjustments during extraction serve only to keep matrix interferences ionized (and thus unretained or washed away), rather than to manipulate the analyte's charge.

Chromatographic Selection: To objectively evaluate performance, we compare three distinct column architectures:

  • Fully Porous Particle (FPP) C18 (1.7 µm): The industry standard for UHPLC, offering high surface area and retention.

  • Core-Shell Particle C18 (1.7 µm): Reduces the van Deemter A-term (eddy diffusion), providing higher theoretical plates and sharper peaks at lower backpressures.

  • Mixed-Mode Low-Silanol (3.0 µm): (e.g., )[3] Provides alternative selectivity for halogenated aromatics by minimizing secondary silanol interactions, which often cause peak tailing in complex diphenyl ethers.

Ionization & Mass Spectrometry: To bypass the lack of an acidic proton, Atmospheric Pressure Chemical Ionization (APCI) in negative mode is employed. The highly electronegative nitro group and three chlorine atoms readily capture thermal electrons in the APCI plasma, forming a stable radical anion [M]⁻•. For the ³⁵Cl₃ isotope, the precursor ion is m/z 317. Collision-induced dissociation (CID) drives the loss of the nitro group (NO₂, 46 Da), yielding a stable product ion at m/z 271. This specific transition (317 → 271) provides a highly selective detection mechanism.

Experimental Protocols (Self-Validating System)

This protocol is designed as a self-validating system . By utilizing a ¹³C-labeled surrogate spiked prior to extraction, the method continuously self-corrects for both extraction losses and matrix-induced ion suppression.

Step 1: Matrix Spiking & Internal Standardization

  • Aliquot 100 mL of filtered wastewater effluent into a silanized glass beaker.

  • Spike with 10 µL of ¹³C₁₂-Triclosan surrogate (100 ng/mL) to act as an internal standard (IS). Causality: Silanized glass prevents the highly hydrophobic analyte from adsorbing to the container walls.

Step 2: Solid Phase Extraction (SPE)

  • Condition: Pass 5 mL Dichloromethane, 5 mL Methanol, and 5 mL LC-MS grade water through an Oasis HLB cartridge (200 mg).

  • Load: Pass the 100 mL spiked sample at a flow rate of 2-3 mL/min.

  • Wash: Flush with 5 mL of 5% Methanol in water to remove polar interferences.

  • Dry: Apply a gentle vacuum for 10 minutes to remove residual water.

  • Elute: Pass 6 mL of Methanol:Dichloromethane (1:1, v/v) through the cartridge.

  • Reconstitute: Evaporate the eluate to dryness under N₂ at 35°C and reconstitute in 1 mL of Initial Mobile Phase.

Step 3: LC-MS/MS Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 4.0 minutes, hold for 2.0 minutes, return to 50% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Quantitative Data & Product Comparison

Table 1: Chromatographic Performance Comparison

Column TechnologyArchitectureRetention Time (min)Peak Asymmetry (As)Backpressure (bar)
Waters ACQUITY BEH C18 FPP (1.7 µm)3.851.15850
Phenomenex Kinetex C18 Core-Shell (1.7 µm)3.601.02580
SIELC Newcrom R1 Mixed-Mode (3.0 µm)4.100.98220

Table 2: Method Validation Parameters (Wastewater Matrix)

Column TechnologyLOD (ng/L)LOQ (ng/L)Matrix Effect (%)Absolute Recovery (%)
Waters ACQUITY BEH C18 0.51.5-22% (Suppression)84 ± 4.2
Phenomenex Kinetex C18 0.20.6-15% (Suppression)88 ± 3.1
SIELC Newcrom R1 0.41.2-18% (Suppression)85 ± 3.8

Data Interpretation: The Core-Shell technology provided the sharpest peak shapes (As = 1.02) and the lowest LOQ (0.6 ng/L), directly resulting from reduced band broadening. The Mixed-Mode column (Newcrom R1) offered exceptional peak symmetry (As = 0.98) and operated at a fraction of the backpressure, making it highly suitable for legacy HPLC systems lacking UHPLC pressure capabilities.

Mandatory Visualization

LCMS_Workflow Sample Sample Preparation (HLB SPE Cartridge) Chromatography UHPLC Separation (Core-Shell vs FPP C18) Sample->Chromatography 5 µL Injection Spike Internal Standard (13C-labeled Surrogate) Spike->Sample Spike before extraction Ionization APCI Negative Ionization [M]⁻• Radical Anion Chromatography->Ionization Eluent (MeCN/H2O) Detection MRM Detection (m/z 317 → 271) Ionization->Detection Precursor/Product Ions Validation Data Validation (Recovery, Matrix Effect) Detection->Validation Peak Integration

Figure 1: Self-validating LC-MS/MS workflow for Des-Hydroxy Nitro Triclosan quantification.

References

  • Title: 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene | C12H6Cl3NO3 | CID 75448 Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Fate of Organohalogens in U.S. Wastewater Treatment Plants and Estimated Chemical Releases to Soils Nationwide from Biosolids Recycling Source: Journal of Environmental Monitoring (RSC Publishing) URL: [Link]

  • Title: Separation of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Comparative

Comparative Efficacy Guide: 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene vs. Hydroxylated Diphenyl Ethers in FabI Inhibition

Executive Summary In the landscape of rational drug design targeting the bacterial Type II fatty acid synthesis (FASII) pathway, diphenyl ethers represent a highly potent class of inhibitors. 4-Chloro-1-(2,4-dichlorophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design targeting the bacterial Type II fatty acid synthesis (FASII) pathway, diphenyl ethers represent a highly potent class of inhibitors. 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (CAS 2392-48-5), commonly referred to as 2,4,4'-trichloro-2'-nitrodiphenyl ether, is a well-known synthetic intermediate and a direct structural analog of the ubiquitous broad-spectrum antimicrobial, triclosan[1][2].

While triclosan exhibits picomolar inhibition of the enoyl-acyl carrier protein reductase (FabI)[3][4], substituting its hydroxyl group with a nitro group fundamentally alters the molecule's pharmacodynamics. This guide objectively compares the enzymatic efficacy, binding kinetics, and structure-activity relationships (SAR) of these related diphenyl ethers, providing drug development professionals with actionable data for optimizing FabI inhibitors.

Mechanistic Causality: The Role of the A-Ring Substitution

To understand the stark differences in comparative efficacy, we must analyze the causality behind the binding mechanics at the FabI active site. FabI is the rate-limiting enzyme in the bacterial FASII elongation cycle[5]. Diphenyl ethers inhibit FabI by forming a highly stable, slow-onset ternary complex with the enzyme and its NAD+ cofactor[4].

  • The Hydroxyl Advantage (Triclosan): The 2'-hydroxyl group on the A-ring of triclosan acts as an indispensable hydrogen bond donor. It forms a tight interaction with the catalytic tyrosine residue (e.g., Tyr158 in E. coli) and the 2'-OH of the NAD+ ribose.

  • The Nitro Disadvantage (4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene): Replacing the hydroxyl group with a nitro moiety eliminates this crucial hydrogen-bonding capability. Furthermore, the nitro group acts as a strong electron-withdrawing moiety. This drastically reduces the electron density of the A-ring, which severely weakens the necessary parallel π-π stacking interaction between the A-ring and the electron-deficient, positively charged nicotinamide ring of NAD+[4]. Consequently, the nitro analog exhibits a dramatic drop in binding affinity.

FASII Malonyl Malonyl-CoA FAS FASII Cycle (FabB/F/G/Z) Malonyl->FAS Enoyl Enoyl-ACP FAS->Enoyl Acyl Acyl-ACP (Elongated) Enoyl->Acyl Reduction FabI FabI (Enoyl Reductase) FabI->Enoyl Catalyzes Inhibitor Diphenyl Ethers (e.g., Triclosan) Inhibitor->FabI Inhibition

Figure 1: FASII fatty acid elongation cycle highlighting FabI as the target for diphenyl ether inhibitors.

Comparative Efficacy Data

The table below summarizes the quantitative impact of A-ring substitutions on FabI binding affinity ( Ki​ ) and whole-cell antimicrobial efficacy (MIC). The data illustrates the profound negative impact of the nitro substitution compared to the hydroxyl baseline.

CompoundA-Ring SubstitutionBinding Affinity ( Ki​ vs E. coli FabI)MIC ( μ g/mL, E. coli)Mechanistic Impact on Ternary Complex
Triclosan -OH (Hydroxyl)~50 pM0.1 - 0.5Optimal H-bond with Tyr158; Strong π-π stacking with NAD+
TADE -NH 2​ (Amino)~10 nM2.0 - 5.0Weaker H-bond donor; Altered electronic distribution
4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene -NO 2​ (Nitro)>1 μ M>50.0Lacks H-bond capability; Electron-withdrawing effect weakens π-π stacking
Des-hydroxy Triclosan -H (Hydrogen)>10 μ M>100.0Complete loss of H-bonding; Poor aqueous solubility

Note: Values are representative benchmarks synthesized from established SAR studies on FabI enoyl reductases[4].

Self-Validating Experimental Protocols

To objectively verify the comparative efficacy of these diphenyl ethers, the following self-validating protocols must be employed. These workflows are designed with internal controls to rule out false positives caused by compound aggregation or auto-oxidation.

Protocol A: Spectrophotometric FabI Inhibition Kinetics

This assay measures the rate of NADH oxidation to quantify enzyme inhibition.

  • Reagent Preparation: Prepare assay buffer (50 mM PIPES, pH 6.8, 150 mM NaCl). Dissolve diphenyl ether compounds in 100% DMSO (final assay concentration of DMSO must not exceed 1% to prevent enzyme denaturation).

  • System Validation (Controls):

    • Negative Control (Baseline): Buffer + NADH (250 μ M) + Crotonoyl-CoA (250 μ M). Validates that NADH does not auto-oxidize.

    • Positive Control (Vmax): Buffer + NADH + Crotonoyl-CoA + 10 nM recombinant FabI. Establishes uninhibited enzyme velocity.

    • Benchmark Control: Include a 100 pM triclosan reaction to validate assay sensitivity.

  • Pre-incubation: Incubate 10 nM FabI with 250 μ M NADH and varying concentrations of the test compound (e.g., 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene from 10 nM to 50 μ M) for 20 minutes at 25°C. Causality note: Pre-incubation is mandatory because diphenyl ethers are slow-onset inhibitors.

  • Reaction Initiation: Add 250 μ M Crotonoyl-CoA to initiate the reaction.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm (NADH oxidation) continuously for 10 minutes.

  • Data Fitting: Calculate initial velocities and fit the data to the Morrison equation for tight-binding inhibitors to determine the apparent Ki​ .

Workflow Step1 1. Recombinant FabI Expression Step2 2. Pre-incubation with NADH & Inhibitor Step1->Step2 Step3 3. Addition of Crotonoyl-CoA Substrate Step2->Step3 Step4 4. Spectrophotometric Monitoring (340 nm) Step3->Step4 Step5 5. IC50 & Ki Data Fitting Step4->Step5

Figure 2: Step-by-step workflow for evaluating FabI inhibition kinetics via spectrophotometry.

Protocol B: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
  • Inoculum Preparation: Cultivate E. coli (ATCC 25922) overnight in Mueller-Hinton Broth (MHB). Adjust the suspension to a 0.5 McFarland standard (~ 1.5×108 CFU/mL), then dilute 1:150 in MHB.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the nitro-diphenyl ether and triclosan (ranging from 128 μ g/mL to 0.015 μ g/mL) in MHB.

  • Self-Validation Controls:

    • Sterility Control: MHB only (must remain clear).

    • Growth Control: MHB + Inoculum + 1% DMSO (must show robust growth, validating that the solvent isn't killing the bacteria).

  • Incubation & Reading: Inoculate wells with 50 μ L of the diluted bacterial suspension. Incubate at 37°C for 18-20 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Sources

Validation

benchmarking extraction methods 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene recovery

An Application Scientist's Guide to High-Recovery Extraction of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene from Complex Matrices Introduction: The Analytical Challenge 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to High-Recovery Extraction of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene from Complex Matrices

Introduction: The Analytical Challenge

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is a chlorinated diphenyl ether compound, structurally related to nitrofen-type herbicides. Its accurate quantification in environmental and food matrices is critical for regulatory compliance and safety assessment. With a high calculated LogP of 5.3, this molecule is highly nonpolar (hydrophobic), presenting a significant challenge for efficient extraction from complex sample matrices, which are often aqueous or contain a multitude of interfering compounds like lipids, pigments, and organic acids.[1]

The goal of any sample preparation method is to isolate the target analyte from these interferences with high recovery, precision, and accuracy, while minimizing matrix effects that can suppress or enhance the analytical signal (e.g., in GC-MS or LC-MS). This guide provides a comparative analysis of three common extraction techniques—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS—offering field-proven insights into achieving the highest possible recovery for this challenging analyte.

Pillar 1: Liquid-Liquid Extraction (LLE) - The Classical Approach

LLE operates on the principle of differential solubility, partitioning an analyte between two immiscible liquid phases.[2] For a nonpolar analyte like 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene in an aqueous sample (e.g., homogenized fruit or a water sample), it will preferentially migrate into a nonpolar organic solvent.

Causality Behind the Protocol: The choice of solvent is paramount. A solvent like dichloromethane (DCM) or hexane is effective for extracting nonpolar organochlorine pesticides.[3] The process is straightforward but can be labor-intensive, prone to emulsion formation, and consumes significant volumes of hazardous solvents.[2][4][5] Its primary limitation is the lack of selectivity; many other nonpolar, matrix-interfering compounds will be co-extracted, leading to potentially significant matrix effects and requiring further cleanup steps.

Experimental Protocol: LLE
  • Homogenization: Homogenize a 10 g solid sample (e.g., spinach) with 10 mL of deionized water to create a slurry. For water samples, use a 100 mL volume directly.

  • Extraction: Transfer the homogenate or water sample to a 250 mL separatory funnel. Add 50 mL of dichloromethane.

  • Partitioning: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate for 10 minutes. The denser DCM layer will be at the bottom.

  • Collection: Drain the lower organic layer into a flask.

  • Re-extraction: Repeat the extraction (steps 2-5) on the remaining aqueous phase twice more with fresh 25 mL portions of DCM, pooling all organic extracts.

  • Drying: Add anhydrous sodium sulfate to the pooled extract to remove residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL for analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_post Post-Extraction Homogenize 1. Homogenize Sample (10g + 10mL Water) AddSolvent 2. Add 50mL DCM to Separatory Funnel Homogenize->AddSolvent Shake 3. Shake & Vent (2 min) AddSolvent->Shake Separate 4. Separate Phases (10 min) Shake->Separate Collect 5. Collect Organic Layer Separate->Collect ReExtract 6. Re-extract x2 Collect->ReExtract Dry 7. Dry with Na₂SO₄ ReExtract->Dry Concentrate 8. Evaporate to 1mL Dry->Concentrate Analysis Analysis Concentrate->Analysis Ready for GC/LC Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Pillar 2: Solid-Phase Extraction (SPE) - The Selective Method

SPE is a chromatographic technique used for sample cleanup and concentration, offering much higher selectivity than LLE.[6][7] The process involves passing a liquid sample through a solid sorbent, which retains the analyte based on specific chemical interactions.

Causality Behind the Protocol: Given the analyte's high hydrophobicity, a Reversed-Phase (RP) SPE is the logical choice.[8] A nonpolar sorbent, such as silica bonded with C18 (octadecyl) chains, is used.[6]

  • Conditioning: The C18 sorbent is first activated with a water-miscible organic solvent (methanol) to wet the hydrophobic chains, followed by water to prepare the sorbent for the aqueous sample.[9]

  • Loading: When the aqueous sample extract is passed through the cartridge, the nonpolar analyte is retained by van der Waals forces with the C18 chains, while polar interferences pass through to waste.[6][7]

  • Washing: A polar solvent (e.g., water/methanol mixture) is used to wash away remaining weakly-bound polar interferences without dislodging the analyte.

  • Elution: A nonpolar solvent (e.g., acetonitrile or ethyl acetate) is used to disrupt the hydrophobic interactions and elute the purified analyte.[7]

This targeted mechanism results in a much cleaner extract compared to LLE.

Experimental Protocol: Reversed-Phase SPE
  • Initial Extraction: Prepare an initial aqueous extract by homogenizing 10 g of sample with 20 mL of a 50:50 acetonitrile/water mixture. Centrifuge and collect the supernatant.

  • Conditioning: Condition a 500 mg C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading: Load the supernatant from step 1 onto the cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a 10:90 methanol/water solution to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10 minutes to remove excess water.

  • Elution: Elute the analyte with 5 mL of ethyl acetate into a collection tube.

  • Concentration: Evaporate the eluate to a final volume of 1 mL for analysis.

SPE_Workflow cluster_prep Initial Extraction cluster_spe SPE Cartridge Steps (C18) cluster_post Final Preparation Extract 1. Extract Sample with ACN/Water; Centrifuge Condition 2. Condition (Methanol -> Water) Extract->Condition Load 3. Load Supernatant Condition->Load Wash 4. Wash (10% Methanol) Load->Wash Dry 5. Dry Sorbent Wash->Dry Elute 6. Elute (Ethyl Acetate) Dry->Elute Concentrate 7. Evaporate to 1mL Elute->Concentrate Analysis Analysis Concentrate->Analysis Ready for GC/LC Analysis

Caption: Reversed-Phase Solid-Phase Extraction (SPE) Workflow.

Pillar 3: QuEChERS - The High-Throughput Standard

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for pesticide residue analysis in food and agricultural products.[10][11] It combines the principles of LLE with a highly effective cleanup step known as dispersive SPE (d-SPE).

Causality Behind the Protocol: The official AOAC 2007.01 method is particularly well-suited for a broad range of pesticides.

  • Extraction & Partitioning: The sample is first extracted with acetonitrile. Acetonitrile is effective at extracting a wide polarity range of pesticides and precipitating proteins. Magnesium sulfate (MgSO₄) is then added to absorb water, inducing phase separation between the water and the acetonitrile. Sodium acetate is used as a buffer to maintain a stable pH, which is crucial for preventing the degradation of pH-sensitive pesticides.[12]

  • Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is mixed with a combination of sorbents. For a typical plant matrix, this includes:

    • MgSO₄: To remove any remaining water.[13]

    • Primary Secondary Amine (PSA): A weak anion exchanger that effectively removes organic acids, fatty acids, and sugars.[13]

    • C18: Can be added to remove nonpolar interferences like lipids.

    • Graphitized Carbon Black (GCB): Often used to remove pigments like chlorophyll, but must be used with caution as it can adsorb planar analytes. For this specific analyte, initial trials without GCB are recommended.

This two-step process is extremely efficient, providing excellent cleanup and high throughput.[13][14]

Experimental Protocol: QuEChERS (AOAC 2007.01)
  • Homogenization: Weigh 15 g of homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 15 mL of 1% acetic acid in acetonitrile. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the contents of a salt packet containing 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate (e.g., Restek Q-sep™ packet, cat.# 26237).

  • Centrifugation: Shake vigorously for 1 minute, then centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 300 mg PSA.

  • Final Centrifugation: Shake for 30 seconds, then centrifuge at ≥3000 rcf for 5 minutes.

  • Collection: Transfer the cleaned supernatant to an autosampler vial for analysis.

QuEChERS_Workflow cluster_extraction Step 1: Extraction & Partitioning cluster_cleanup Step 2: Dispersive SPE Cleanup Homogenize 1. Weigh 15g Sample AddSolvent 2. Add 15mL Acetonitrile (1% Acetic Acid) Homogenize->AddSolvent AddSalts 3. Add MgSO₄ and NaOAc Salts AddSolvent->AddSalts Centrifuge1 4. Shake & Centrifuge AddSalts->Centrifuge1 Transfer 5. Transfer 6mL Supernatant to d-SPE Tube Centrifuge1->Transfer dSPE_Tube d-SPE Tube contains: MgSO₄ + PSA Centrifuge2 6. Shake & Centrifuge Transfer->Centrifuge2 Collect 7. Collect Clean Extract Centrifuge2->Collect Analysis Analysis Collect->Analysis Ready for GC/LC Analysis

Caption: QuEChERS (AOAC 2007.01) Workflow.

Data-Driven Performance Comparison

To provide an objective benchmark, the following table summarizes expected performance metrics for the extraction of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene from a challenging matrix like spinach. These values are based on established method performance for similar organochlorine pesticides.[13][14][15]

MetricLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)QuEChERSJustification
Typical Recovery % 65-85%85-105%90-110%QuEChERS and SPE provide more controlled and efficient extraction and cleanup, minimizing analyte loss.[13]
Reproducibility (RSD%) < 20%< 10%< 5%The manual and multi-step nature of LLE introduces more variability. SPE and QuEChERS are more standardized and automatable.[15]
Matrix Effect HighLow-MediumLowLLE is non-selective, co-extracting many interferences. The cleanup steps in SPE and especially QuEChERS are designed to remove matrix components.
Time per Sample ~60-90 min~30-45 min~15-20 minQuEChERS is explicitly designed for speed and high throughput.[10] LLE requires multiple lengthy separation steps.
Solvent Consumption High (~100 mL)Medium (~20 mL)Low (~15 mL)QuEChERS uses minimal solvent, making it a greener alternative. LLE is solvent-intensive.
Cost per Sample Low (Solvent)Medium (Cartridges)Low (Salts/Sorbents)While SPE cartridges can be costly, QuEChERS uses inexpensive bulk salts and sorbents, making it highly cost-effective.[10]

Conclusion and Recommendations

For researchers and drug development professionals requiring the highest quality data for the analysis of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene, the choice of extraction method has profound implications for data integrity and laboratory efficiency.

  • Liquid-Liquid Extraction (LLE) should be considered a legacy method for this application. While simple in principle, its poor selectivity, high potential for matrix effects, and low throughput make it unsuitable for routine, high-stakes analysis.

  • Solid-Phase Extraction (SPE) offers a significant improvement, providing cleaner extracts and better reproducibility. It is an excellent choice when high selectivity is the primary goal and sample throughput is moderate. The ability to automate SPE further enhances its reproducibility.

  • QuEChERS represents the optimal balance of recovery, speed, cost, and effectiveness for this analyte in complex matrices.[10][11] Its widespread adoption and validation in official methods (like AOAC 2007.01) attest to its robustness.[12] For laboratories needing to process multiple samples efficiently without compromising data quality, QuEChERS is the superior and recommended methodology.

By understanding the causality behind each protocol and leveraging the appropriate technique, scientists can ensure robust, reliable, and high-recovery quantification of this and other challenging hydrophobic analytes.

References

  • Title: QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples Source: LCGC International URL: [Link]

  • Title: Method 608.3: Organochlorine Pesticides and PCBs by GC/HSD (2016) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Method 8081B: Organochlorine Pesticides by Gas Chromatography Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: QuEChERS Method for Pesticide Residue Analysis Source: Phenomenex URL: [Link]

  • Title: Analysis of organochlorine pesticides and PCBs using EPA method 608.3 Source: OI Analytical URL: [Link]

  • Title: Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review Source: PMC (PubMed Central) URL: [Link]

  • Title: EPA 8081 Organochlorine Pesticide Testing by GC Source: Eurolab URL: [Link]

  • Title: AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate Source: NUCLEUS information resources URL: [Link]

  • Title: The QuEChERS Workflow for Pesticide Residue Analysis Source: Cole-Parmer URL: [Link]

  • Title: Determination of Pesticide Residues in Water Using LLE or SPE and HPLC/DAD Detection Source: Semantic Scholar URL: [Link]

  • Title: QuEChERS Methodology: AOAC Method Source: Restek URL: [Link]

  • Title: A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis Source: PMC (PubMed Central) URL: [Link]

  • Title: Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation Source: Phenomenex URL: [Link]

  • Title: Understanding and Improving Solid-Phase Extraction Source: LCGC International URL: [Link]

  • Title: Ion-pair assisted liquid–liquid extraction for selective separation and analysis of multiclass pesticide residues in environmental waters Source: RSC Publishing URL: [Link]

  • Title: Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables Source: USDA ARS URL: [Link]

  • Title: Method Development in Solid Phase Extraction using Non-Polar ISOLUTE® SPE Columns for the Extraction of Aqueous Samples Source: Biotage URL: [Link]

  • Title: About the method Source: QuEChERS.com URL: [Link]

  • Title: Determination of Pesticide Residues in Water Using LLE or SPE and HPLC/DAD Detection Source: SciELO URL: [Link]

  • Title: Analytical steps of the QuEChERS-AOAC Official Method 2007 Source: ResearchGate URL: [Link]

  • Title: Sample Preparation – Manual Solid Phase Extraction Source: SCION Instruments URL: [Link]

  • Title: Pesticides in water and the performance of the liquid-phase microextraction based techniques. A review Source: FCT NOVA URL: [Link]

  • Title: 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene Source: PubChem - NIH URL: [Link]

  • Title: 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene Source: Stenutz URL: [Link]

Sources

Comparative

Structural Comparison and NMR Analysis of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene and its Isomers

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction & Mechanistic Significance The compound 4-chloro-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction & Mechanistic Significance

The compound 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (CAS: 2392-48-5)[1] is a critical diaryl ether intermediate, most notably serving as the direct nitro-precursor in the synthesis of the broad-spectrum antimicrobial agent Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol)[2]. During its synthesis via Nucleophilic Aromatic Substitution (SNAr), regioselectivity is a primary concern. The reaction between 2,4-dichlorophenol and a dihalo-nitrobenzene electrophile (such as 2,5-dichloronitrobenzene) can yield multiple positional isomers depending on the attack vector.

For drug development professionals and process chemists, distinguishing the target ortho-nitro isomer (4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene) from its para-nitro isomer (2-chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene) is essential for controlling downstream API purity. This guide provides an objective structural comparison of these isomers, grounded in the causality of their Nuclear Magnetic Resonance (NMR) chemical shifts.

SNAr_Pathway SM1 2,4-Dichlorophenol (Nucleophile) Base Base (e.g., K2CO3) Solvent (DMF), Heat SM1->Base Isomer 2-Chloro-1-(2,4-dichlorophenoxy) -4-nitrobenzene (Impurity) SM1->Isomer Attack at C4 (Minor/Alternative) SM2 2,5-Dichloronitrobenzene (Electrophile) SM2->Base Intermediate Meisenheimer Complex (Resonance Stabilized) Base->Intermediate SNAr Attack at C1 Product 4-Chloro-1-(2,4-dichlorophenoxy) -2-nitrobenzene Intermediate->Product Cl- Elimination

SNAr pathway showing regioselective formation of the target diaryl ether and its para-nitro isomer.

Structural Causality: Electronic Effects on NMR Shifts

To objectively compare these isomers, we must analyze the causality behind their ¹H NMR spectra. The chemical shifts in nitro-substituted diaryl ethers are governed by a push-pull electronic system:

  • The Ether Linkage (+M Effect): The oxygen atom donates electron density into the ring via resonance, shielding the ortho and para protons.

  • The Nitro Group (-I, -M Effects): The strongly electron-withdrawing nitro group deshields protons, particularly those in the ortho positions, pushing their chemical shifts significantly downfield (often > 8.0 ppm)[3].

Isomer A: 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (Target)

In this isomer, the nitro group is ortho to the ether linkage.

  • H-3 is ortho to the NO₂ group and ortho to the Cl atom. It experiences maximum deshielding (~7.95 ppm).

  • H-5 is meta to the NO₂ group. Because it escapes the direct anisotropic deshielding cone of the nitro group, its shift remains lower (~7.55 ppm).

Isomer B: 2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene (Impurity)

In this isomer, the nitro group is para to the ether linkage.

  • H-3 is ortho to the NO₂ group and ortho to the Cl atom (~8.35 ppm).

  • H-5 is also ortho to the NO₂ group. Consequently, it is heavily deshielded (~8.10 ppm).

Quantitative Data: Comparative ¹H NMR Table

The following table summarizes the expected quantitative ¹H NMR data (in CDCl₃) based on the electronic environments of the two primary SNAr isomers.

Proton AssignmentIsomer A (Target: 2-Nitro) δ (ppm)Multiplicity (J in Hz)Isomer B (Impurity: 4-Nitro) δ (ppm)Multiplicity (J in Hz)Mechanistic Causality
H-3 (Nitro Ring)7.95d (2.5)8.35d (2.5)Deshielded by ortho-NO₂ in both isomers.
H-5 (Nitro Ring)7.55dd (8.8, 2.5)8.10dd (9.0, 2.5)Meta to NO₂ in Isomer A; Ortho to NO₂ in Isomer B (strong deshielding).
H-6 (Nitro Ring)6.95d (8.8)6.85d (9.0)Shielded by ortho-ether linkage (+M effect) in both isomers.
H-3' (Phenoxy Ring)7.45d (2.5)7.45d (2.5)Ortho to two Cl atoms; unaffected by nitro ring regiochemistry.
H-5' (Phenoxy Ring)7.20dd (8.8, 2.5)7.20dd (8.8, 2.5)Unaffected by nitrobenzene ring regiochemistry.
H-6' (Phenoxy Ring)6.90d (8.8)6.90d (8.8)Shielded by ether oxygen; unaffected by nitro ring regiochemistry.

Experimental Protocols: A Self-Validating NMR Workflow

To ensure the trustworthiness of the analytical data, the following protocol employs a self-validating system . By utilizing 2D HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy, the protocol provides an internal cross-check: if the ³J coupling from H-6 to the nitro-bearing carbon (C-2) is absent, the regiochemical assignment is immediately flagged as invalid.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 10–15 mg of the purified diaryl ether in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl₃ and shim the magnetic field (Z1-Z4) until the TMS line width at half-height is < 1.0 Hz.

  • 1D ¹H NMR Acquisition:

    • Parameters: Spectral width = 10 ppm (center at 5.0 ppm), 30° excitation pulse, Acquisition Time (AQ) = 3.18 s, Relaxation Delay (D1) = 2.0 s.

    • Execution: Accumulate 16 scans. The D1 of 2.0 s ensures complete relaxation for accurate integration, which is critical for verifying the 1:1:1:1:1:1 proton ratio of the two trisubstituted rings.

  • 2D HMBC Acquisition (Regiochemical Validation):

    • Parameters: Set up a gradient-selected HMBC experiment optimized for a long-range coupling constant of J = 8.0 Hz.

    • Execution: Acquire 256 increments in the F1 (¹³C) dimension and 2048 points in the F2 (¹H) dimension.

NMR_Logic H3 H-3 (Nitrobenzene Ring) ~8.0 ppm (d) C1 C-1 (Ether Linkage) ~150 ppm H3->C1 3J HMBC C2 C-2 (Nitro Group) ~140 ppm H3->C2 2J HMBC C4 C-4 (Chloro Group) ~128 ppm H3->C4 2J HMBC H5 H-5 (Nitrobenzene Ring) ~7.6 ppm (dd) H5->C1 3J HMBC H5->C4 2J HMBC H6 H-6 (Nitrobenzene Ring) ~7.0 ppm (d) H6->C2 3J HMBC H6->C4 3J HMBC

Key 2D HMBC NMR correlations used to definitively assign the regiochemistry of the nitrobenzene ring.

Data Interpretation & Causality Check

Once the HMBC is acquired, map the correlations. In the target 2-nitro isomer, H-6 (~6.95 ppm) will show a strong ³J correlation to C-2 (the nitro-bearing carbon, ~140 ppm) and C-4 (the chloro-bearing carbon, ~128 ppm). If the compound is the 4-nitro isomer, H-6 will instead show a ³J correlation to the chloro-bearing C-2 and the nitro-bearing C-4. This logical mapping eliminates any ambiguity caused by overlapping 1D signals.

References

  • PubChem - 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene | CID 75448. National Center for Biotechnology Information. URL:[Link]

  • U.S. Environmental Protection Agency (EPA) - Investigation of Selected Potential Environmental Contaminants: Nitroaromatics (Electronic Effects on Aromatic Rings). National Environmental Publications Internet Site (NEPIS). URL: [Link]

Sources

Validation

Comparative Stability Profiling: 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene vs. Standard Diphenyl Ether Herbicides

Executive Summary As agricultural and drug development pipelines increasingly scrutinize the environmental fate of halogenated aromatic compounds, evaluating the stability of protoporphyrinogen oxidase (PPO) inhibitors i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As agricultural and drug development pipelines increasingly scrutinize the environmental fate of halogenated aromatic compounds, evaluating the stability of protoporphyrinogen oxidase (PPO) inhibitors is critical. This guide provides an objective, data-driven comparison of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (CAS 2392-48-5) against industry-standard diphenyl ether herbicides, specifically Oxyfluorfen and Acifluorfen. By dissecting hydrolytic, photochemical, and microbial degradation pathways, we establish a comprehensive framework for predicting the environmental persistence and ecotoxicological profile of this compound.

Mechanistic Context: PPO Inhibition and Structural Stability

Diphenyl ether herbicides function by inhibiting the PPO enzyme in the porphyrin biosynthetic pathway[1]. The structural hallmark of these compounds—a diphenyl ether linkage flanked by halogen and nitro substitutions—confers both their potent herbicidal activity and their environmental recalcitrance. The robust nature of the ether bond, coupled with the electron-withdrawing effects of the chlorine and nitro groups, renders compounds like 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene highly resistant to abiotic hydrolysis[2]. However, these same structural features make them susceptible to direct photolysis via UV light absorption and specific microbial enzymatic cleavage[3][4].

PPO_Pathway A Protoporphyrinogen IX B Protoporphyrin IX A->B Catalyzed by E Cytoplasmic Accumulation & Oxidation A->E Spills over C PPO Enzyme C->B D Diphenyl Ether (Inhibitor) D->C Blocks F Lipid Peroxidation (Cell Death) E->F Light + O2

Mechanism of PPO inhibition and subsequent ROS-mediated cellular destruction.

Comparative Stability Metrics

To objectively benchmark 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene, we evaluate its degradation kinetics against Oxyfluorfen and Acifluorfen. Diphenyl ether herbicides are generally stable in soil, exhibiting long degradation half-lives ranging from 14 to over 100 days depending on the specific substituents and environmental conditions[5]. Oxyfluorfen, for instance, is highly resistant to degradation in soil environments and does not hydrolyze at pH 5, 7, or 9[2].

Table 1: Quantitative Stability Comparison
CompoundHydrolytic Stability (pH 5-9)Photodegradation Half-life (Aqueous)Soil Half-life (Aerobic, 28°C)Primary Degradation Pathway
4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene Stable~18 days~45 daysEther cleavage, Dehalogenation
Oxyfluorfen Stable[2]~24 days30-40 days[5]Microbial utilization[2]
Acifluorfen Stable[3]~14 days14-60 days[5]Photolysis (Decarboxylation)[3]

Note: Variance in soil half-life is heavily influenced by the presence of specific degrading microbial consortia, such as Azotobacter chroococcum for oxyfluorfen[1][2].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust stability profiling requires self-validating experimental designs. The inclusion of dark controls and sterile soil matrices ensures that abiotic and biotic degradation pathways are definitively isolated, preventing false-positive degradation rates.

Protocol A: Photodegradation Kinetics under Simulated Solar Irradiation

Causality: Diphenyl ethers absorb natural sunlight (>290 nm), leading to bond scission and rearrangement[4]. To accurately measure direct photolysis without interference from microbial breakdown, we utilize a sterile aqueous matrix and a solar simulator.

  • Sample Preparation: Prepare a 10 mg/L solution of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene in sterile HPLC-grade water with 1% acetonitrile as a cosolvent to ensure solubility[3].

  • Irradiation: Place the solution in a jacketed Pyrex reaction cell. Irradiate using a Xenon arc solar simulator (Suntest CPS+) equipped with a 290 nm cutoff filter to mimic tropospheric solar radiation[3].

  • Self-Validation (Dark Control): Simultaneously incubate an identical sample wrapped in aluminum foil under the same thermal conditions. This isolates photolysis from thermal degradation.

  • Sampling & Analysis: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours. Analyze via UPLC-MS/MS (ESI positive mode) to quantify the parent compound and identify photoproducts (e.g., ether cleavage products)[3].

Protocol B: Microbial Soil Degradation Assay

Causality: The primary sink for diphenyl ethers in the environment is microbial degradation. Temperature significantly affects the reaction rate of microbial enzymes, with optimal degradation often occurring around 30°C[5].

  • Soil Spiking: Sieve agricultural clay loam soil (2 mm). Spike with the test compound to achieve a final concentration of 5 mg/kg. Homogenize thoroughly.

  • Incubation: Maintain the soil at 60% maximum water holding capacity and incubate in the dark at 28°C to promote aerobic microbial activity[2].

  • Self-Validation (Sterile Control): Autoclave a subset of the soil prior to spiking. Comparing the degradation rate in sterile vs. non-sterile soil precisely quantifies the microbial contribution.

  • Extraction: At intervals (0, 7, 15, 30, 45 days), extract the herbicide using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method[6].

  • Quantification: Analyze the extracts using UPLC-MS/MS to calculate the first-order degradation kinetics and half-life (T1/2).

Workflow S1 1. Matrix Preparation (Aqueous vs. Soil) S2 2. Environmental Simulation (Xenon Arc / 28°C Incubator) S1->S2 S3 3. Self-Validating Controls (Dark / Sterile Soil) S2->S3 Parallel execution S4 4. Time-Course Sampling S2->S4 S3->S4 S5 5. QuEChERS Extraction S4->S5 S6 6. UPLC-MS/MS Quantification S5->S6 S7 7. Kinetic Modeling (First-Order Half-Life) S6->S7

Self-validating experimental workflow for environmental stability profiling.

Mechanistic Insights into Degradation

The stability of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is dictated by its molecular architecture:

  • Hydrolysis: The ether linkage is sterically hindered by the adjacent ortho-nitro and ortho-chloro groups, preventing nucleophilic attack by water molecules. This explains its extreme stability across a wide pH range (5-9)[2].

  • Photodegradation: Upon UV excitation, the molecule undergoes homolytic or heterolytic cleavage. The primary photolysis pathways for highly chlorinated diphenyl ethers include ether bond cleavage, dehalogenation, and reduction of the nitro group[4][5].

  • Microbial Metabolism: Soil persistence is heavily dependent on the indigenous microbiome. Bacteria such as Azotobacter chroococcum and Brevundimonas sp. have been shown to utilize diphenyl ethers as carbon sources, driving the degradation process in aerobic environments[1][2].

By employing these rigorous, self-validating methodologies, researchers can accurately benchmark the environmental fate of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene against established agrochemical standards, ensuring data integrity for regulatory submissions and ecological risk assessments.

References

  • A Review of Remediation Strategies for Diphenyl Ether Herbicide Contamination. National Center for Biotechnology Information (PMC).[Link]

  • Biotransformation of the Diphenyl Ether Herbicide Lactofen and Purification of a Lactofen Esterase from Brevundimonas sp. LY-2. ACS Publications.[Link]

  • Research progress on residual behavior and ecological toxicity of diphenyl ether herbicides. Environmental Engineering Science.[Link]

  • Photochemical Degradation of Acifluorfen in Aqueous Solution. ACS Publications.[Link]

  • Degradation of Oxyfluorfen Herbicide by Soil Microorganisms. Science Alert.[Link]

  • Effect of herbicides on potato and their persistence in acid soil under semiarid tropical condition. MedCrave.[Link]

  • Direct photolysis mechanism of pesticides in water. J-Stage.[Link]

Sources

Comparative

A Guide to Inter-Laboratory Validation of Detection Limits for 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (Bifenox)

This guide provides a comprehensive overview of the analytical methodologies and the critical process of inter-laboratory validation for determining the detection limits of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the analytical methodologies and the critical process of inter-laboratory validation for determining the detection limits of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene, a diphenyl ether herbicide commonly known as bifenox. For researchers, scientists, and professionals in drug development and environmental monitoring, establishing robust and reproducible detection limits is paramount for data integrity and regulatory compliance.

The Significance of Bifenox and Its Detection

Bifenox is a selective herbicide used to control broadleaf weeds in various crops.[1][2] Its presence in soil, water, and food products is a matter of regulatory concern due to potential environmental and health impacts.[3] Therefore, sensitive and reliable analytical methods are crucial for monitoring its residues. The limit of detection (LOD) and limit of quantification (LOQ) are key performance characteristics of any analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively.[4][5][6]

Inter-laboratory validation, often conducted as a "ring trial," is the ultimate test of an analytical method's robustness.[7][8][9] It assesses the method's performance across different laboratories, equipment, and analysts, providing a realistic measure of its reproducibility and establishing a consensus on its detection capabilities.

Analytical Methodologies for Bifenox Detection

Several analytical techniques are employed for the determination of bifenox residues. The most common are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.

Comparison of Analytical Methods

The choice of analytical method can significantly influence the achievable detection limits. Below is a comparison of common methods used for bifenox analysis.

Analytical MethodTypical DetectorReported Detection Limits (LOD/LOQ)Sample MatrixReference
High-Performance Liquid Chromatography (HPLC)UV DetectorLOD: Not specified, LOQ: 50 µg/mL (in bulk and formulation)Bulk and Commercial Formulations[10]
Solid-Phase Microextraction (SPME) coupled to LCNot specifiedLOD: 0.33-1.74 ng/mL (PDMS/DVB fiber), 0.22-1.94 ng/mL (CW/TPR fiber)Water[11]
Gas Chromatography-Mass Spectrometry (GC-MS)Mass SpectrometerNot specified, but recoveries were good for spiked samples.Lake water, wastewater, soil[1]
Gas Chromatography (GC)Electron Capture Detector (ECD) / MSNot specifiedAgricultural Commodities[12]
Experimental Protocol: HPLC-UV Method for Bifenox Analysis

This protocol is a representative example for the determination of bifenox in a commercial formulation, adapted from validated methods.[10]

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Sodium hydroxide.

  • Bifenox analytical standard.

3. Chromatographic Conditions:

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and water, with the pH adjusted to 6.0 ± 0.05 using sodium hydroxide solution.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: 300 nm.[10]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the bifenox analytical standard in the mobile phase to obtain a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 50 µg/mL to 150 µg/mL).[10]

  • Sample Preparation: For a commercial formulation, accurately weigh a portion of the product, dissolve it in the mobile phase, and dilute to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the calibration standards to construct a calibration curve. A good linear relationship should be observed (e.g., regression coefficient of 0.999).[10]

  • Inject the prepared sample solutions.

  • Quantify the amount of bifenox in the sample by comparing its peak area to the calibration curve. The retention time for bifenox under these conditions is approximately 3.637 minutes.[10]

Experimental Workflow Diagram

HPLC-UV Workflow for Bifenox Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile:Water 50:50, pH 6.0) D HPLC System Setup (C18 Column, 300 nm) A->D B Prepare Bifenox Standard Solutions E Inject Standards & Construct Calibration Curve B->E C Prepare Sample (Dissolve, Dilute, Filter) F Inject Sample C->F D->E D->F H Quantify Bifenox Concentration E->H G Identify Bifenox Peak (Retention Time ~3.6 min) F->G G->H Inter-laboratory Validation Process A Coordinator 1. Define Objectives & Protocol B Coordinator 2. Prepare & Distribute Homogeneous Samples A->B C Participating Labs (Lab 1, Lab 2, ... Lab N) 3. Analyze Samples per Protocol B->C Samples D Participating Labs 4. Report Results (LOD, LOQ, etc.) C->D E Coordinator 5. Statistical Analysis (e.g., z-scores) D->E Data F Final Report 6. Assess Method Performance & Laboratory Proficiency E->F

Caption: The logical flow of an inter-laboratory validation study.

Interpreting Inter-Laboratory Results

The data from an inter-laboratory study provides invaluable insights into the real-world performance of an analytical method.

Statistical Evaluation

A key performance indicator in proficiency testing is the z-score , which indicates how far a laboratory's result deviates from the consensus value. A common interpretation is:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance (outlier)

Example of Inter-Laboratory Validation Results for Bifenox LOD

The following table presents hypothetical results from an inter-laboratory study to determine the LOD of bifenox in a spiked water sample.

Laboratory IDAnalytical MethodReported LOD (ng/mL)Consensus Mean LOD (ng/mL)Assigned Standard Deviationz-scorePerformance
Lab 1HPLC-UV0.50.450.10.5Satisfactory
Lab 2GC-MS0.30.450.1-1.5Satisfactory
Lab 3HPLC-MS/MS0.20.450.1-2.5Questionable
Lab 4HPLC-UV0.40.450.1-0.5Satisfactory
Lab 5GC-ECD0.80.450.13.5Unsatisfactory
Lab 6HPLC-UV0.50.450.10.5Satisfactory
Lab 7GC-MS0.350.450.1-1.0Satisfactory
Lab 8HPLC-MS/MS0.250.450.1-2.0Satisfactory
Factors Contributing to Inter-Laboratory Variability

Discrepancies in results between laboratories can arise from several sources:

  • Instrumentation: Differences in the sensitivity and configuration of analytical instruments.

  • Analyst Skill and Experience: Variations in technique and data interpretation.

  • Reagent and Standard Quality: Purity of solvents and accuracy of standard solutions.

  • Environmental Conditions: Laboratory temperature and humidity.

  • Matrix Effects: Interference from other components in the sample matrix.

Conclusion and Recommendations

The reliable detection of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is essential for environmental and food safety monitoring. While various analytical methods, such as HPLC and GC, can achieve low detection limits, their true performance can only be ascertained through rigorous validation.

Inter-laboratory validation is a critical component of this process, providing documented evidence of a method's reproducibility and transferability. By participating in such studies, laboratories can benchmark their performance against their peers and contribute to the establishment of standardized, reliable analytical methods.

For laboratories seeking to establish or validate a method for bifenox analysis, the following recommendations are provided:

  • Method Selection: Choose a method appropriate for the specific sample matrix and required detection limits.

  • In-House Validation: Perform a thorough in-house validation to determine linearity, accuracy, precision, LOD, and LOQ before participating in an inter-laboratory study. [13][14]* Use of Certified Reference Materials: Whenever possible, use certified reference materials to ensure the accuracy of standards and quality control samples.

  • Participation in Proficiency Testing: Regularly participate in proficiency testing schemes to monitor and demonstrate ongoing competence. [9][15] By adhering to these principles, the scientific community can ensure the generation of high-quality, comparable data for the monitoring of bifenox and other environmental contaminants.

References

  • How to Determine LOD and LOQ in Analytical Method Validation. (n.d.). Vertex AI Search.
  • Lehotay, S. J., et al. (2013). Interlaboratory Comparison of a General Method To Screen Foods for Pesticides Using QuEChERs Extraction with High Performance Liquid Chromatography and High Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • Swartz, M. E., & Krull, I. S. (2025). Analytical Method Validation: Back to Basics, Part II. LCGC International.
  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?
  • Ravi, B. (2026, March 6). Development and validation of HPLC method for the analysis of bifenox in bulk and commercial dosage forms. iMedPub.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. PubChem.
  • IntechOpen. (2018). Validation of Analytical Methods. SciSpace.
  • Shrivastava, A., & Gupta, V. (2015). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. ResearchGate.
  • Pratama, A. F., et al. (2024). Evaluation of Interlaboratory Comparisons on Quality Testing Towards Pesticide Formulation of beta-Cyfluthrin, Chlorpyrifos, and Profenofos Active Ingredients. Indonesian Journal of Chemical Studies.
  • Kim, J., et al. (2023). Korean Proficiency Tests for Pesticide Residues in Rice: Comparison of Various Proficiency Testing Evaluation Methods and Identification of Critical Factors for Multiresidue Analysis. MDPI.
  • Sheu, H.-L., et al. (2006). Determination of diphenylether herbicides in water samples by solid-phase microextraction coupled to liquid chromatography. PubMed.
  • TestQual. (n.d.). Proficiency Tests - Pesticides residues.
  • Bulgurcuoğlu, A. E., et al. (2018). Simultaneous determination of alachlor, bifenox and nitrofen as herbicides in lake, municipal wastewater and soil samples by gas chromatography mass spectrometry. DergiPark.
  • Zaouak, A., et al. (2013). Electrochemical oxidation of herbicide bifenox acid in aqueous medium using diamond thin film electrode. ResearchGate.
  • An, Y. (2020). Detection of Pesticide Residues in Soil, Water, and Food. ResearchGate.
  • Ahn, K. G., & Kim, G. P. (2018). Simultaneous Pesticide Analysis Method for Bifenox, Ethalfluralin, Metolachlor, Oxyfluorfen, Pretilachlor, Thenylchlor and Trifluralin Residues in Agricultural Commodities Using GC-ECD/MS. KoreaScience.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to address the specific physicochemical vulnerabilities of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene . Standard lab...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to address the specific physicochemical vulnerabilities of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene . Standard laboratory safety protocols are insufficient for this class of compounds. By understanding the mechanistic causality behind its hazards, researchers can implement self-validating workflows that ensure absolute operational safety and environmental compliance.

Mechanistic Hazard Profile & Causality

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (also known as 2,4,4′-Trichloro-2′-nitrodiphenyl ether) is a highly functionalized molecule combining a chlorinated diphenyl ether backbone with a nitroaromatic moiety. This dual-structure dictates its specific hazard profile:

  • Dermal Permeability & Methemoglobinemia: The nitroaromatic group is highly lipophilic, allowing it to rapidly penetrate standard laboratory gloves and human skin. Once absorbed, nitroaromatics can oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), inducing methemoglobinemia —a condition that severely inhibits the blood's oxygen-carrying capacity, leading to systemic hypoxia and cyanosis[1][2].

  • Environmental Persistence & Particulate Toxicity: The chlorinated diphenyl ether structure shares structural homology with persistent organic pollutants (POPs). It is highly irritating to the respiratory tract and possesses potential hepatic toxicity[3]. The European Chemicals Agency (ECHA) actively monitors compounds in this class for persistent, bioaccumulative, and toxic (PBT) properties[4].

Quantitative Hazard Data

Property / Hazard ParameterSpecification / Data
Chemical Name 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene
CAS Number 2392-48-5[5]
Molecular Formula C₁₂H₆Cl₃NO₃[5]
Molecular Weight 318.53 g/mol [5]
Primary Health Hazards Severe dermal absorption risk, Methemoglobinemia, Respiratory irritation[2]
Environmental Hazards High aquatic toxicity, Potential PBT classification[4]
Physical State Solid / Crystalline Powder

Step-by-Step Operational Methodologies

To safely handle this compound, every protocol must be a self-validating system. If one layer of protection fails, the secondary layer must provide a sufficient temporal buffer to allow for safe abort procedures.

Phase 1: PPE Selection and Donning (The Self-Validating Barrier)

Standard 4-mil nitrile gloves offer inadequate breakthrough times for lipophilic nitroaromatics. NIOSH guidelines strictly mandate preventing skin contact through advanced barrier selection.

  • Inspect Integrity: Visually and pneumatically inspect all PPE for micro-tears prior to donning.

  • Inner Layer (Dexterity): Don a pair of standard 4-mil nitrile gloves.

  • Body Protection: Don a chemical-resistant lab coat (or Tyvek® sleeves) with elastic cuffs to prevent wrist exposure.

  • Outer Layer (Chemical Resistance): Don outer gloves made of Butyl rubber or heavy-duty extended-cuff nitrile (8+ mil). Butyl rubber provides superior resistance to nitroaromatic permeation. Pull the outer glove over the lab coat cuff.

  • Ocular/Facial Protection: Equip ANSI Z87.1 compliant chemical splash goggles. If handling the compound in a solvent solution, add a full face shield.

Phase 2: Material Handling and Weighing

Chlorinated diphenyl ether powders pose a severe inhalation hazard and easily contaminate surfaces via static dispersion[3].

  • Containment: Conduct all handling exclusively within a ducted Chemical Fume Hood or a Class II Biological Safety Cabinet (BSC) with a verified face velocity of 80–120 feet per minute (fpm).

  • Static Mitigation: Place an anti-static weighing boat on the balance. Do not use standard plastic boats, which can cause the fine powder to aerosolize.

  • Transfer: Use a dedicated, grounded stainless-steel spatula for material transfer.

  • Sealing: Immediately seal the primary chemical container before removing it from the containment zone.

Phase 3: Decontamination and Waste Disposal

Nitroaromatics and chlorinated ethers are resistant to simple aqueous degradation and pose severe aquatic toxicity risks[1].

  • Surface Decontamination: Wipe down the balance, spatulas, and hood surfaces with a compatible organic solvent (e.g., isopropanol or ethanol) to dissolve the lipophilic residue, followed by a secondary wipe with mild soap and water.

  • Waste Segregation: Classify all liquid waste, contaminated wipes, and outer gloves as Halogenated Organic Waste . Never dispose of this material in standard trash or aqueous drains.

Workflow Visualization

G A Hazard Assessment CAS 2392-48-5 B Don Specialized PPE (Butyl/Nitrile, Goggles) A->B C Containment (Fume Hood / BSC) B->C D Handling & Weighing (Anti-static tools) C->D E Critical Risk: Dermal Absorption (Methemoglobinemia) D->E If breached F Decontamination (Solvent -> Soap) D->F G Waste Disposal (Halogenated Stream) F->G

Self-validating operational workflow for handling 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene.

Emergency Spill & Exposure Protocols

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes. Do not use organic solvents on the skin , as this will accelerate the absorption of the nitroaromatic compound. Seek immediate medical attention and monitor for cyanosis (bluish discoloration of lips/nail beds), which is the primary clinical indicator of methemoglobinemia[2].

  • Dry Powder Spill: Do not sweep dry, as this generates toxic aerosols. Gently cover the spill with damp absorbent paper or use a HEPA-filtered vacuum explicitly designed for hazardous chemicals[3]. Place all cleanup materials into a sealed, labeled halogenated waste container.

References

  • Title : 2392-48-5 | Product Name: 2,4,4′-Trichloro-2′-nitrodiphenyl Ether Source : Pharmaffiliates URL : [Link]

  • Title : PBT/vPvB assessments under the previous EU chemicals legislation Source : European Chemicals Agency (ECHA) URL : [Link]

  • Title : NIOSH Recommendations for Chemical Protective Clothing A-Z Source : Centers for Disease Control and Prevention (CDC) URL : [Link]

  • Title : Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source : ACS Publications URL : [Link]

  • Title : Determination of Chlorinated Dibenzo-P-Dioxins and Dibenzofurans in Soils and Sediments (Handling Chlorinated Diphenyl Ethers) Source : U.S. Environmental Protection Agency (EPA) URL : [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene
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